Isogambogic acid
Description
(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid has been reported in Garcinia hanburyi with data available.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(E)-4-[(1S,2S,8R,17S,19R)-12-hydroxy-8,21,21-trimethyl-5-(3-methylbut-2-enyl)-8-(4-methylpent-3-enyl)-14,18-dioxo-3,7,20-trioxahexacyclo[15.4.1.02,15.02,19.04,13.06,11]docosa-4(13),5,9,11,15-pentaen-19-yl]-2-methylbut-2-enoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C38H44O8/c1-20(2)10-9-15-36(8)16-14-24-29(39)28-30(40)26-18-23-19-27-35(6,7)46-37(33(23)41,17-13-22(5)34(42)43)38(26,27)45-32(28)25(31(24)44-36)12-11-21(3)4/h10-11,13-14,16,18,23,27,39H,9,12,15,17,19H2,1-8H3,(H,42,43)/b22-13+/t23-,27+,36-,37+,38-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEZHEQNLKAOMCA-GXSDCXQCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CCCC1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)OC45C6CC(C=C4C3=O)C(=O)C5(OC6(C)C)CC=C(C)C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=CCC[C@@]1(C=CC2=C(C3=C(C(=C2O1)CC=C(C)C)O[C@@]45[C@H]6C[C@@H](C=C4C3=O)C(=O)[C@@]5(OC6(C)C)C/C=C(\C)/C(=O)O)O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H44O8 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
628.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2752-65-0 | |
| Record name | Gambogic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Isogambogic Acid: A Technical Guide to its Discovery and Characterization from Garcinia hanburyi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Isogambogic acid, a caged polyprenylated xanthone isolated from the resin of Garcinia hanburyi, has emerged as a molecule of significant interest in the field of cancer research. This technical guide provides an in-depth overview of the discovery, isolation, structural elucidation, and biological activity of this compound. Detailed experimental protocols for its extraction and purification are presented, alongside a comprehensive summary of its cytotoxic effects against various cancer cell lines. Furthermore, this guide elucidates the molecular mechanisms of action, focusing on key signaling pathways modulated by this compound and its derivatives. The information is supplemented with structured data tables and diagrams to facilitate a deeper understanding for researchers and professionals in drug development.
Discovery and Sourcing
This compound was first identified as a new xanthone derivative, alongside isomorellinol, from the dried latex of the Garcinia hanburyi tree.[1][2] This discovery highlighted the rich chemical diversity of this traditional medicinal plant, which is known to produce over 50 different caged polyprenylated xanthones. The presence of this compound and the related compound, gambogic acid, serves as a chemotaxonomic marker to differentiate G. hanburyi from other species of the Garcinia genus.
Isolation and Purification
The isolation of this compound from the crude resin of Garcinia hanburyi is a multi-step process involving solvent extraction and chromatographic separation. While specific protocols for this compound are not extensively detailed in publicly available literature, a general methodology can be adapted from the well-documented isolation of the closely related compound, gambogic acid.
Experimental Protocol: General Isolation of Caged Xanthones from Garcinia hanburyi Resin
This protocol is based on established methods for isolating gambogic acid and can be optimized for the specific separation of this compound.
Objective: To extract and purify caged xanthones, including this compound, from Garcinia hanburyi resin.
Materials:
-
Dried resin of Garcinia hanburyi
-
Methanol (MeOH)
-
Pyridine
-
Water (H₂O)
-
Hydrochloric acid (HCl)
-
Ethyl acetate (EtOAc)
-
Hexane
-
Silica gel for column chromatography
-
High-Performance Liquid Chromatography (HPLC) system with a C18 column
Procedure:
-
Extraction:
-
The dried gamboge resin is ground into a fine powder.
-
The powdered resin is then stirred with methanol for a short period (e.g., 10 minutes) to dissolve the organic components.
-
The mixture is filtered under reduced pressure, and the solid residue is washed with additional methanol.
-
The filtrates are combined and concentrated under reduced pressure at room temperature to yield a crude extract containing a mixture of xanthones.
-
-
Initial Purification (adapted from gambogic acid purification):
-
The crude extract is dissolved in a mixture of pyridine and water (e.g., 85:15 v/v) with gentle heating.
-
The solution is allowed to cool slowly to facilitate the crystallization of the pyridinium salts of the acidic xanthones.
-
The resulting crystals are collected by filtration and washed. This step aids in separating the acidic xanthones from other non-acidic compounds.
-
-
Liberation of the Free Acid:
-
The collected pyridinium salts are dissolved in a suitable solvent and acidified with a dilute acid, such as hydrochloric acid, to a pH of approximately 2-3.
-
This acidification step converts the pyridinium salts back to their free acid forms.
-
The aqueous solution is then extracted with an organic solvent like ethyl acetate.
-
The organic layers are combined, dried over anhydrous sodium sulfate, and concentrated to yield a mixture of free xanthoic acids.
-
-
Chromatographic Separation:
-
The mixture of xanthoic acids is subjected to silica gel column chromatography.
-
The column is eluted with a gradient of solvents, typically starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate.
-
Fractions are collected and monitored by Thin Layer Chromatography (TLC) to identify those containing this compound.
-
Fractions enriched with this compound are pooled and further purified using preparative High-Performance Liquid Chromatography (HPLC) on a C18 column to obtain the pure compound.
-
Below is a graphical representation of the general experimental workflow for the isolation of this compound.
Structural Elucidation
The definitive structure of this compound was determined through a combination of one-dimensional (1D) and two-dimensional (2D) Nuclear Magnetic Resonance (NMR) spectroscopy techniques. These powerful analytical methods provide detailed information about the connectivity of atoms within a molecule.
Experimental Protocol: 2D NMR for Structural Elucidation of this compound
Objective: To elucidate the chemical structure and stereochemistry of this compound using a suite of 2D NMR experiments.
Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a suitable probe.
Sample Preparation: A few milligrams of purified this compound are dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.
NMR Experiments:
-
¹H NMR (Proton NMR): Provides information on the number and chemical environment of protons.
-
¹³C NMR (Carbon NMR): Determines the number and types of carbon atoms (e.g., CH₃, CH₂, CH, C).
-
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically through two or three bonds. This helps to establish proton-proton connectivity within spin systems.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates protons directly attached to carbon atoms, revealing one-bond ¹H-¹³C connections.
-
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two, three, or even four bonds apart. This is crucial for connecting different spin systems and identifying quaternary carbons.
-
ROESY (Rotating-frame Overhauser Effect Spectroscopy) or NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is essential for determining the stereochemistry of the molecule.
Data Interpretation:
The structure of this compound is pieced together by systematically analyzing the correlations observed in the 2D NMR spectra. For instance, COSY spectra are used to trace out the proton spin systems. HSQC spectra then link these protons to their directly attached carbons. Finally, HMBC correlations are used to connect these fragments and to place quaternary carbons and heteroatoms within the molecular framework. The stereochemistry is assigned based on the through-space correlations observed in ROESY or NOESY spectra.
Biological Activity and Cytotoxicity
This compound and its derivatives have demonstrated significant cytotoxic activity against a variety of cancer cell lines. This has prompted further investigation into their potential as anticancer agents.
Quantitative Cytotoxicity Data
The following table summarizes the available quantitative data on the cytotoxic effects of this compound and its acetylated form against various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
| Compound | Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| This compound | LLC | Lewis Lung Carcinoma | 2.26 | [3] |
| This compound | SK-LU-1 | Lung Adenocarcinoma | 2.02 | [3] |
| Acetyl this compound | SW1 | Melanoma | ~0.5 | [4] |
Note: The IC₅₀ value for Acetyl this compound in SW1 cells is estimated from graphical data indicating a 50% reduction in cell viability at approximately 0.5 µmol/L.
Mechanism of Action: Signaling Pathways
The anticancer effects of this compound and its analogues are attributed to their ability to modulate key signaling pathways involved in cell proliferation, survival, and apoptosis. While research specifically on this compound is ongoing, studies on the closely related compounds, gambogic acid and acetyl this compound, provide significant insights into the likely mechanisms.
JNK and MAPK Signaling Pathways
Studies on acetyl this compound have shown that it can induce cell death in melanoma cells by activating the c-Jun N-terminal kinase (JNK) signaling pathway.[4] JNK is a member of the Mitogen-Activated Protein Kinase (MAPK) family, which plays a critical role in responding to cellular stress and inducing apoptosis. Acetyl this compound has been shown to inhibit the transcriptional activities of Activating Transcription Factor 2 (ATF2) while increasing the activity of JNK and its downstream target, c-Jun.[4]
The diagram below illustrates the proposed mechanism of action involving the JNK pathway.
Conclusion and Future Perspectives
This compound, a natural product from Garcinia hanburyi, represents a promising scaffold for the development of novel anticancer therapeutics. Its discovery and initial characterization have paved the way for more in-depth investigations into its biological activities and mechanisms of action. The detailed experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field. Future studies should focus on a more comprehensive evaluation of the cytotoxicity of this compound against a broader panel of cancer cell lines, as well as a more detailed elucidation of its specific molecular targets and signaling pathways. Such research will be crucial in unlocking the full therapeutic potential of this intriguing natural compound.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structure elucidation and NMR spectral assignment of five new xanthones from the bark of Garcinia xanthochymus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rsc.org [rsc.org]
Isogambogic Acid: A Technical Guide to Isolation, Purification, and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core methodologies for the isolation and purification of isogambogic acid, a potent caged polyprenylated xanthone derived from the resin of Garcinia hanburyi. This document details established experimental protocols, summarizes quantitative data for comparative analysis, and visualizes key workflows and biological pathways to support research and development efforts.
Introduction
This compound is a naturally occurring cytotoxic xanthone found in gamboge, the brownish resin secreted by the Garcinia hanburyi tree.[1][2] It, along with its isomer gambogic acid, has garnered significant interest in the scientific community for its potent biological activities, including antitumor effects.[1][3] The complex structure and presence of multiple related compounds in the crude resin necessitate robust and efficient methods for its isolation and purification to obtain the high-purity material required for pharmacological studies and drug development. This guide focuses on the principal techniques employed for this purpose, including solvent extraction, column chromatography (CC), and high-speed counter-current chromatography (HSCCC).
Isolation and Extraction from Garcinia hanburyi
The initial step in obtaining this compound involves its extraction from the raw plant material, typically the dried resin or stem bark. The choice of solvent is critical for maximizing the yield of the target compounds while minimizing the co-extraction of undesirable substances.
This protocol is based on the methods described for extracting caged xanthones from Garcinia hanburyi stem bark.[1]
Objective: To obtain a crude extract enriched with this compound and other prenylated caged xanthones.
Materials:
-
Dried, powdered stem bark or resin of G. hanburyi
-
Methanol (MeOH)
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Ultrasound bath
-
Rotary evaporator
-
Filtration apparatus
Procedure:
-
Methanol Extraction: The dried and powdered plant material (e.g., 2.1 kg) is extracted with methanol (3 x 3 L) at room temperature, often assisted by ultrasonication to enhance efficiency.[1]
-
Solvent Evaporation: The combined methanol extracts are filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield a dark brown residue (e.g., 325.0 g).[1]
-
Fractional Extraction: The residue is then subjected to sequential extraction with solvents of increasing polarity.
The resulting DCM extract serves as the crude starting material for subsequent purification steps.
Purification Techniques
Purification of this compound from the crude extract is a multi-step process designed to separate it from other structurally similar xanthones, such as gambogic acid, gambogenic acid, and morellic acid.[2][4]
Column chromatography, typically using silica gel as the stationary phase, is a fundamental technique for the initial fractionation of the crude extract.[1][5][6]
Objective: To separate the crude extract into fractions with varying polarities, enriching for this compound.
Materials:
-
Crude DCM extract
-
Silica gel (for column chromatography)
-
Solvents for mobile phase (e.g., n-hexane, acetone)
-
Glass column
-
Fraction collector
Procedure:
-
Column Packing: A glass column is packed with silica gel using either a dry or wet packing method.[7]
-
Sample Loading: The crude DCM extract is dissolved in a minimal amount of the initial mobile phase solvent and carefully loaded onto the top of the silica gel bed.[6]
-
Elution: The column is eluted with a solvent system, often starting with a non-polar solvent (e.g., n-hexane) and gradually increasing the polarity by adding a more polar solvent (e.g., acetone). This is known as gradient elution.[1][5]
-
Fraction Collection: The eluent is collected in sequential fractions.
-
Analysis: The composition of each fraction is monitored using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), to identify fractions containing the target compound.[6] Fractions containing this compound are pooled for further purification.
HSCCC is a sophisticated liquid-liquid partition chromatography technique that avoids the use of a solid stationary phase, thereby preventing the irreversible adsorption of the sample.[4][8] It is highly effective for separating structurally similar compounds like xanthone epimers.[9][10]
Objective: To achieve high-resolution separation and purification of this compound from enriched fractions.
Materials:
-
Enriched fraction from column chromatography
-
HSCCC instrument
-
Two-phase solvent system (see Table 2)
-
Acids and bases for pH-zone-refining (e.g., trifluoroacetic acid, triethylamine)
Procedure (Conventional HSCCC):
-
Solvent System Preparation: A suitable two-phase solvent system is prepared by mixing the solvents in the specified ratios and allowing the phases to separate.[4]
-
Equilibration: The HSCCC column is filled with the stationary phase (either upper or lower phase of the solvent system). The mobile phase is then pumped through the column at a specific flow rate and rotational speed until hydrodynamic equilibrium is reached.[11]
-
Sample Injection: The sample (e.g., 218.0 mg of a xanthone mixture) is dissolved in a small volume of the solvent system and injected into the column.[4]
-
Elution and Fraction Collection: The elution is performed with the mobile phase, and the effluent is continuously monitored (e.g., by UV detection at 254 nm) and collected into fractions.[8][11]
-
Recovery: The purified compound is obtained by evaporating the solvent from the collected fractions. This method can yield this compound with a purity of over 95%.[4]
Procedure (pH-Zone-Refining CCC): This variation of HSCCC is particularly effective for separating acidic or basic compounds.
-
System Preparation: A retainer (e.g., 0.1% trifluoroacetic acid) is added to the organic stationary phase, and an eluter (e.g., 0.03% triethylamine) is added to the aqueous mobile phase.[4]
-
The remaining steps are similar to conventional HSCCC. This technique has been successfully used to separate gambogic acid and gambogenic acid, and can be adapted for this compound.[4]
Quantitative Data and Experimental Parameters
The efficiency of isolation and purification is determined by the yield and purity of the final product. The tables below summarize quantitative data from various published methods.
Table 1: Summary of Yield and Purity Data for this compound and Related Xanthones
| Method | Starting Material | Compound | Yield | Purity | Reference |
| Conventional HSCCC | 218.0 mg of a xanthone mixture | Isogambogenic Acid | 11.6 mg | > 95% | [4] |
| Recycling HSCCC | 50 mg of an epimer mixture | Gambogic Acid | 28.2 mg | > 97% | [9][10] |
| Recycling HSCCC | 50 mg of an epimer mixture | Epigambogic Acid | 18.4 mg | > 97% | [9][10] |
| Methanol Extraction | 100 g of gamboge resin | Crude Solid Extract | 70 g | ~30% GA, ~25% epi-GA | [12][13] |
Table 2: Selected Solvent Systems for High-Speed Counter-Current Chromatography
| Method | Solvent System Composition (v/v/v/v) | Target Compounds | Reference |
| Conventional HSCCC | n-hexane / ethyl acetate / methanol / water (5:5:10:5) | Isogambogenic acid, β-morellic acid | [4] |
| Conventional HSCCC | n-hexane / methyl tert-butyl ether / acetonitrile / water (8:2:6:4) | Isogambogenic acid, β-morellic acid | [4] |
| pH-Zone-Refining CCC | n-hexane / ethyl acetate / methanol / water (7:3:8:2) | Gambogic acid, gambogenic acid | [4] |
| Recycling HSCCC | n-hexane / methanol / water (5:4:1) | Gambogic acid, epigambogic acid | [9][10] |
Analytical Methods for Quantification
Accurate quantification of this compound is essential for quality control and pharmacological studies. High-Performance Liquid Chromatography (HPLC) is the most common analytical method.[9][14]
-
Ion-Pair HPLC: This method has been used for the analytical separation of three pairs of caged xanthone epimers, including this compound. The separation was achieved on a C8 column with an isocratic mobile phase of methanol–acetonitrile–40 mM KH₂PO₄ buffer (37.5:37.5:25 v/v/v) containing 0.1% tetradecyltrimethylammonium bromide.[9]
-
Purity Assessment: The purity of isolated fractions is typically determined by HPLC, often with UV detection.[4][9][10]
-
Structural Confirmation: The identity of the purified this compound is confirmed using spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).[2][4]
Visualized Workflows and Biological Pathways
Diagrams are provided to illustrate the logical flow of the purification process and a key biological signaling pathway influenced by a derivative of this compound.
Caption: General workflow for the isolation and purification of this compound.
Caption: Signaling pathway of acetyl this compound in melanoma cells.[15][16]
References
- 1. vjs.ac.vn [vjs.ac.vn]
- 2. Cytotoxic xanthones from Garcinia hanburyi - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Antiangiogenic Activity of Novel Gambogic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combinative application of pH-zone-refining and conventional high-speed counter-current chromatography for preparative separation of caged polyprenylated xanthones from gamboge - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgchemboulder.com [orgchemboulder.com]
- 6. columbia.edu [columbia.edu]
- 7. rroij.com [rroij.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. Recent Research on Bioactive Xanthones from Natural Medicine: Garcinia hanburyi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. d-nb.info [d-nb.info]
- 12. Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Gambogic acid: Multi-gram scale isolation, stereochemical erosion toward epi-gambogic acid and biological profile [frontiersin.org]
- 14. Analytical methods for assay of ellagic acid and its solubility studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Chemical Synthesis of Isogambogic Acid and Its Analogs: A Technical Guide for Researchers
Abstract
Isogambogic acid, a caged xanthone natural product, and its stereoisomer, gambogic acid, have garnered significant attention in the scientific community due to their potent and diverse biological activities, particularly their anticancer properties. This technical guide provides an in-depth overview of the chemical synthesis of this compound and its analogs. It is intended for researchers, scientists, and professionals in the field of drug development. This document details the current state of synthetic efforts, focusing primarily on the semi-synthetic modification of the natural product scaffold. It includes a compilation of quantitative data, detailed experimental protocols for the synthesis of key analogs, and a visual representation of the signaling pathways modulated by these compounds.
Introduction
This compound is a member of the Garcinia natural product family, characterized by a unique and complex 4-oxa-tricyclo[4.3.1.03,7]decan-2-one caged scaffold fused to a xanthone core. While the total synthesis of this intricate molecule remains a formidable challenge and has not been reported in its entirety, significant progress has been made in the synthesis of its core structures and in the semi-synthesis of a wide array of analogs. These synthetic endeavors are driven by the need to improve the pharmacological properties of the natural product, such as solubility, bioavailability, and target specificity, as well as to elucidate the structure-activity relationships (SAR) that govern its biological effects.
This guide will focus on the prevalent semi-synthetic strategies employed to modify the gambogic acid scaffold, which is readily available from the resin of the Garcinia hanburyi tree. These modifications target several key functional groups, including the C-30 carboxylic acid, the C-32/33 and C-37/38 carbon-carbon double bonds, and the xanthone core itself.
Synthetic Strategies for this compound Analogs
The chemical synthesis of this compound analogs predominantly involves the modification of the natural product, gambogic acid. The primary sites for chemical derivatization are the C-30 carboxylic acid, the prenyl side chains, and the xanthone core.
Modification of the C-30 Carboxyl Group
The carboxylic acid moiety at the C-30 position is a common target for modification to improve physicochemical properties and modulate biological activity. Esterification and amidation are the most frequently employed reactions at this site.
Table 1: Synthesis of C-30 Modified Gambogic Acid Analogs
| Compound ID | Modification | Reagents and Conditions | Yield (%) | Reference |
| GA-Ester-1 | Esterification with Propargyl alcohol | Propargyl alcohol, EDCI, DMAP, CH2Cl2, rt, 12h | 85 | [1] |
| GA-Ester-2 | Esterification with 4-Nitro-phenol | 4-Nitrophenol, EDCI, DMAP, CH2Cl2, rt, 12h | 78 | [1] |
| GA-Amide-1 | Amidation with 4-Methylpiperazine | 4-Methylpiperazine, EDCI, DMAP, CH2Cl2, rt, 12h | 72 | [2] |
| GA-Amide-2 | Amidation with N,N-Dimethylethylene-diamine | N,N-Dimethylethylenediamine, EDCI, DMAP, CH2Cl2, rt, 12h | 65 | [2] |
Modification of the Prenyl Side Chains
The prenyl side chains at C-32/33 and C-37/38 are susceptible to various transformations, including epoxidation and hydroxylation, leading to analogs with altered biological profiles.
Table 2: Synthesis of Prenyl-Modified Gambogic Acid Analogs
| Compound ID | Modification | Reagents and Conditions | Yield (%) | Reference |
| GA-Epoxide-1 | Epoxidation of C-32/33 and C-37/38 double bonds | m-CPBA, CH2Cl2, 0°C to rt, 4h | 71 | [2] |
| GA-Diol-1 | Dihydroxylation of C-32/33 and C-37/38 double bonds | OsO4, NMO, t-BuOH/THF/H2O, rt, 24h | 65 | [3] |
Modification of the Xanthone Core
Modifications on the xanthone core, though less common, have been explored to understand the role of this structural element in the molecule's activity.
Table 3: Synthesis of Xanthone Core Analogs
| Compound ID | Modification | Reagents and Conditions | Yield (%) | Reference |
| Xanthone-Analog-1 | Synthesis of a simplified pyranoxanthone | 1,3,6-Trihydroxyxanthone, Prenal, Ca(OH)2, MeOH, rt, 36h | 85 | [3] |
| Xanthone-Analog-2 | Synthesis of a simplified prenylxanthone | 1,3,6-Trihydroxyxanthone, Prenyl bromide, KOH, H2O, 0°C, 24h | 16 | [3] |
Experimental Protocols
This section provides detailed methodologies for the synthesis of representative this compound analogs.
General Procedure for Esterification of Gambogic Acid at C-30
To a solution of gambogic acid (1.0 eq) in anhydrous dichloromethane (CH2Cl2), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCI, 1.5 eq) and 4-dimethylaminopyridine (DMAP, 0.2 eq) are added. The corresponding alcohol (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. Upon completion, the reaction is diluted with CH2Cl2 and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by silica gel column chromatography to afford the desired ester analog.[1]
General Procedure for Amidation of Gambogic Acid at C-30
To a solution of gambogic acid (1.0 eq) in anhydrous CH2Cl2, EDCI (1.5 eq) and DMAP (0.2 eq) are added. The desired amine (1.2 eq) is then added, and the reaction mixture is stirred at room temperature for 12 hours. The work-up and purification are performed as described for the esterification procedure to yield the corresponding amide analog.[2]
Procedure for the Epoxidation of Gambogic Acid
To a solution of gambogic acid (1.0 eq) in CH2Cl2 at 0°C, meta-chloroperoxybenzoic acid (m-CPBA, 2.5 eq) is added portion-wise. The reaction mixture is stirred at 0°C for 1 hour and then at room temperature for 3 hours. The reaction is quenched by the addition of a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and concentrated. The residue is purified by column chromatography to give the diepoxide derivative.[2]
Synthesis of a Simplified Pyranoxanthone Analog
A mixture of 1,3,6-trihydroxyxanthone (1.0 eq), prenal (1.2 eq), and calcium hydroxide (Ca(OH)2, 1.5 eq) in methanol (MeOH) is stirred at room temperature for 36 hours. The solvent is removed under reduced pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography to afford the pyranoxanthone analog.[3]
Biological Activity and Signaling Pathways
This compound and its analogs exert their biological effects by modulating various signaling pathways, leading to the inhibition of cell proliferation, induction of apoptosis, and suppression of angiogenesis and metastasis. The primary signaling pathways affected include NF-κB, JNK/ATF2, and the Hedgehog pathway.
Quantitative Biological Data
The cytotoxic and biological activities of this compound and its analogs have been evaluated against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.
Table 4: In Vitro Cytotoxicity of this compound Analogs (IC50, µM)
| Compound ID | A549 (Lung) | HepG2 (Liver) | BGC-823 (Gastric) | SKOV3 (Ovarian) | MCF-7 (Breast) | Reference |
| Gambogic Acid | 1.52 | 0.94 | 1.21 | 1.89 | 1.46 | [2][4] |
| GA-Amide-1 | 0.74 | 0.24 | 0.67 | - | - | [2] |
| GA-Epoxide-1 | 0.85 | - | 0.58 | 0.91 | - | [2] |
| Xanthone-Analog-1 | >10 | >10 | >10 | >10 | >10 | [3] |
| Acetyl this compound | - | - | - | - | - | [5] |
Note: "-" indicates data not available.
Signaling Pathway Diagrams
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways modulated by this compound and its analogs.
Caption: Inhibition of the NF-κB signaling pathway by this compound.
Caption: Activation of the JNK/ATF2 signaling pathway by this compound.
Caption: Inhibition of the Hedgehog signaling pathway by this compound.
Conclusion
The semi-synthesis of this compound analogs has proven to be a fruitful strategy for generating a diverse library of compounds with potent biological activities. Modifications at the C-30 carboxyl group and the prenyl side chains have yielded derivatives with improved anticancer properties compared to the parent natural product. The elucidation of the signaling pathways modulated by these compounds, including NF-κB, JNK/ATF2, and Hedgehog, provides a molecular basis for their therapeutic potential. While the total synthesis of this compound remains an open challenge, the continued exploration of semi-synthetic approaches and a deeper understanding of the molecular mechanisms of action will undoubtedly pave the way for the development of novel and effective therapeutic agents based on this unique natural product scaffold.
References
- 1. Synthesis and antiangiogenic activity of novel gambogic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]
- 3. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ATF2, a paradigm of the multifaceted regulation of transcription factors in biology and disease - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Guide to the Structure Elucidation and Stereochemistry of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid is a member of the caged xanthone family of natural products, isolated from the gamboge resin of the Garcinia hanburyi tree. It is a stereoisomer of the more extensively studied gambogic acid, which has garnered significant attention for its potent antitumor and anti-angiogenic properties. Understanding the precise three-dimensional structure and stereochemistry of these molecules is paramount for elucidating their mechanism of action and for guiding synthetic modifications in drug development. This technical guide provides a detailed overview of the methodologies used to determine the structure of this compound, with a focus on its stereochemical relationship with gambogic acid.
Core Structure and Initial Characterization
The foundational step in structure elucidation involves determining the molecular formula and identifying the key functional groups present in the molecule.
High-Resolution Mass Spectrometry (HRMS): HRMS is employed to determine the exact mass of the molecule, which in turn provides its molecular formula. This compound, being a stereoisomer of gambogic acid, shares the same molecular formula: C₃₈H₄₄O₈ . The calculated mass for this formula is used to confirm the identity of the isolated compound with high precision.[1]
Infrared (IR) Spectroscopy: IR spectroscopy helps identify the primary functional groups. The IR spectrum of this compound shows characteristic absorption bands indicating the presence of:
-
Hydroxyl groups (-OH): Broad absorption around 3400 cm⁻¹
-
Carboxylic acid (C=O): Strong absorption around 1700 cm⁻¹
-
α,β-Unsaturated ketone (C=O): Strong absorption around 1680 cm⁻¹[1]
-
Alkene (C=C): Absorptions in the 1640-1600 cm⁻¹ region
Elucidation of the Planar Structure and Stereochemistry by NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the complex carbon skeleton and proton environment of this compound. The process involves a suite of 1D and 2D NMR experiments.
While this compound is specifically the (2S)-epimer, much of the definitive NMR assignment has been published for the more stable and abundant (2R)-epimer, gambogic acid. The spectra of the two epimers are highly similar, with significant chemical shift differences primarily observed for the nuclei close to the C-2 stereocenter. The following table details the complete ¹H and ¹³C NMR assignments for (-)-gambogic acid, which serves as a crucial reference.[1]
Table 1: ¹H and ¹³C NMR Data for (-)-Gambogic Acid (in CDCl₃)
| Position | ¹³C Chemical Shift (δc) | ¹H Chemical Shift (δH), Multiplicity (J in Hz) |
| 2 | 179.0 | - |
| 3 | 81.3 | 3.49, dd (11.0, 5.0) |
| 4a | 102.6 | - |
| 5 | 42.2 | 2.50, m |
| 6 | 157.7 | - |
| 6a | 107.6 | - |
| 7 | 46.9 | 2.22, d (11.0) |
| 8 | 203.7 | - |
| 9 | 133.7 | 6.51, d (10.0) |
| 10 | 136.2 | 7.58, d (10.0) |
| 10a | 49.1 | 3.09, s |
| 11 | 161.4 | - |
| 11a | 100.5 | - |
| 12 | 167.4 | - |
| 12a | 116.0 | - |
| 13 | 83.8 | 4.45, dd (10.0, 3.0) |
| 14 | 29.2 | 1.83, m; 1.69, m |
| 15 | 25.2 | 1.51, m |
| 16 | 29.9 | 1.34, m |
| 17 | 31.7 | 1.40, m |
| 18 | 22.8 | 1.26, m |
| 19 | 14.2 | 0.88, t (7.0) |
| 20 | 22.7 | 1.26, m |
| 21 | 28.9 | 1.48, s |
| 22 | 28.1 | 1.44, s |
| 23 | 60.5 | - |
| 24 | 91.0 | - |
| 25 | 21.0 | 1.39, s |
| 26 | 21.7 | 1.37, s |
| 27 | 84.0 | 4.21, d (11.0) |
| 28 | 51.2 | - |
| 29 | 174.7 | - |
| 30 | - | 12.84, s (OH) |
| 31 | 122.3 | 5.09, t (7.0) |
| 32 | 135.1 | - |
| 33 | 25.8 | 1.66, s |
| 34 | 17.7 | 1.58, s |
| 35 | 124.6 | 5.02, t (7.0) |
| 36 | 132.0 | - |
| 37 | 25.8 | 1.78, s |
| 38 | 18.2 | 1.64, s |
Data sourced from J. Nat. Prod. 2008, 71, 2117-2120.[1]
Definitive 3D Structure and Absolute Stereochemistry by X-ray Crystallography
While NMR provides the connectivity and relative stereochemistry, single-crystal X-ray crystallography provides the ultimate, unambiguous proof of the three-dimensional structure and the absolute configuration of all stereocenters.[2] This technique is indispensable for complex natural products like this compound. The process involves growing a high-quality single crystal of the compound, which can often be the most challenging step. Once a suitable crystal is obtained, it is exposed to an X-ray beam, and the resulting diffraction pattern is analyzed to generate a detailed electron density map of the molecule. This map allows for the precise placement of every atom in 3D space, confirming the caged xanthone framework and definitively assigning the S configuration at the C-2 position for this compound.
The Critical Stereochemistry: C-2 Epimerization
A defining feature of gambogic acid's chemistry is its stereochemical instability at the C-2 position. In solution, gambogic acid (the R-epimer) can undergo epimerization to form this compound (the S-epimer), eventually reaching an equilibrium mixture of the two.[3]
Mechanism of Epimerization: This transformation is believed to proceed through a reversible retro-Michael/Michael addition sequence. The process is initiated by the opening of the pyran ring to form a key ortho-quinone methide intermediate. This planar intermediate allows for the re-cyclization to occur from either face, leading to the formation of both the R and S epimers at C-2. This inherent instability complicates isolation and pharmacological studies, making the separation and characterization of the individual epimers a critical task.
Experimental Protocols & Methodologies
Protocol 1: NMR Spectroscopic Analysis
-
Sample Preparation: Approximately 5-10 mg of the purified compound (e.g., this compound) is dissolved in 0.5-0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00).
-
Instrumentation: Spectra are acquired on a high-field NMR spectrometer, typically operating at 400 MHz or higher for proton frequency.
-
1D NMR Experiments:
-
¹H NMR: A standard proton spectrum is acquired to observe the chemical shifts, integrations, and coupling patterns of all protons.
-
¹³C NMR: A proton-decoupled carbon spectrum is acquired to identify the chemical shifts of all unique carbon atoms. DEPT-135 and DEPT-90 experiments are often run to differentiate between CH₃, CH₂, CH, and quaternary carbons.
-
-
2D NMR Experiments:
-
COSY (Correlation Spectroscopy): Identifies protons that are spin-coupled to each other (typically through 2-3 bonds), helping to piece together proton spin systems (e.g., -CH-CH₂-).
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the signal of the carbon atom it is directly attached to.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates proton and carbon signals over longer ranges (typically 2-3 bonds). This is crucial for connecting different fragments of the molecule and assigning quaternary carbons.
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, providing key information about the relative stereochemistry and 3D conformation of the molecule.[1]
-
Protocol 2: Single-Crystal X-ray Crystallography
-
Crystallization: The most critical and often trial-and-error step. A purified sample of this compound is dissolved in a minimal amount of a suitable solvent or solvent mixture. High-quality single crystals are grown using methods such as:
-
Slow Evaporation: The solvent is allowed to evaporate slowly and undisturbed over several days or weeks.
-
Vapor Diffusion: A concentrated solution of the compound is allowed to equilibrate with a vapor of a less soluble "anti-solvent."
-
-
Data Collection:
-
A suitable single crystal is selected and mounted on a goniometer.
-
The crystal is placed in a stream of cold nitrogen gas (typically ~100 K) to minimize thermal motion and radiation damage.
-
The crystal is irradiated with a monochromatic X-ray beam, and the diffracted X-rays are recorded by an area detector as the crystal is rotated.
-
-
Structure Solution and Refinement:
-
The diffraction data (spot intensities and positions) are processed to determine the unit cell dimensions and space group.
-
Initial phases are determined using direct methods or Patterson methods to generate an initial electron density map.
-
An atomic model is built into the electron density map.
-
The model is refined using least-squares methods, adjusting atomic positions and thermal parameters to achieve the best fit between the calculated and observed diffraction data. The final refined structure provides a highly accurate 3D model of this compound, confirming its absolute configuration.
-
Visualizations
Below are diagrams illustrating the key workflows and chemical relationships described in this guide.
Caption: Workflow for the structure elucidation of this compound.
Caption: Epimerization of gambogic acid via an ortho-quinone methide intermediate.
References
Spectroscopic Profile of Isogambogic Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Isogambogic acid, a potent cytotoxic xanthone isolated from the resin of Garcinia hanburyi. While raw spectroscopic data for this compound is not broadly available in public databases, this document compiles expected spectral characteristics based on its known chemical structure and available data from closely related analogues, primarily Gambogic acid. This guide is intended to serve as a valuable resource for researchers involved in the isolation, identification, and further development of this promising natural product.
Introduction to this compound
This compound is a member of the caged polyprenylated xanthone family of natural products, which are known for their complex structures and significant biological activities.[1] Isolated from the gamboge resin of Garcinia hanburyi, this compound, along with its well-studied isomer Gambogic acid, has demonstrated significant cytotoxic effects against various cancer cell lines.[2] The structural elucidation of these complex molecules relies heavily on a combination of modern spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopic Data
Due to the limited availability of public data for this compound, the ¹H and ¹³C NMR data of the structurally similar Gambogic acid are presented below for comparative purposes. The numbering of the carbon skeleton is based on established literature for caged xanthones.
Table 1: ¹H NMR Spectroscopic Data of Gambogic Acid (as a proxy for this compound)
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| 4 | 3.48 | dd | 11.2, 4.8 |
| 5a | 2.55 | m | |
| 5b | 2.10 | m | |
| 10 | 6.58 | s | |
| 14 | 2.55 | m | |
| 15 | 5.00 | t | 7.2 |
| 17 | 1.60 | s | |
| 18 | 1.52 | s | |
| 20 | 3.20 | d | 7.2 |
| 21 | 5.15 | t | 7.2 |
| 23 | 1.75 | s | |
| 24 | 1.68 | s | |
| 28 | 4.85 | br d | 10.0 |
| 29a | 1.95 | m | |
| 29b | 2.15 | m | |
| 30 | 5.05 | t | 7.0 |
| 32 | 1.58 | s | |
| 33 | 1.65 | s | |
| OH-6 | 12.75 | s |
Data obtained in CDCl₃ at 400 MHz. Chemical shifts are referenced to TMS (δ 0.00). Data is illustrative and based on published values for Gambogic acid.
Table 2: ¹³C NMR Spectroscopic Data of Gambogic Acid (as a proxy for this compound)
| Position | Chemical Shift (δ, ppm) | Position | Chemical Shift (δ, ppm) |
| 1 | 163.8 | 19 | 123.8 |
| 2 | 111.9 | 20 | 26.4 |
| 3 | 143.6 | 21 | 122.6 |
| 4 | 45.1 | 22 | 132.8 |
| 4a | 143.8 | 23 | 25.8 |
| 5 | 29.8 | 24 | 17.9 |
| 5a | 102.4 | 25 | 158.2 |
| 6 | 157.8 | 26 | 96.2 |
| 7 | 109.1 | 27 | 162.1 |
| 8 | 159.2 | 28 | 49.8 |
| 8a | 102.9 | 29 | 21.5 |
| 9 | 157.8 | 30 | 124.2 |
| 9a | 102.1 | 31 | 131.5 |
| 10 | 135.3 | 32 | 25.7 |
| 11 | 178.9 | 33 | 17.8 |
| 12 | 84.1 | 34 | 170.2 |
| 13 | 78.9 | 35 | 41.2 |
| 14 | 36.1 | 36 | 26.1 |
| 15 | 118.2 | 37 | 25.9 |
| 16 | 136.1 | 38 | 22.8 |
| 17 | 25.7 | ||
| 18 | 17.8 |
Data obtained in CDCl₃ at 100 MHz. Chemical shifts are referenced to the solvent signal. Data is illustrative and based on published values for Gambogic acid.
Mass Spectrometry (MS) Data
High-resolution mass spectrometry, typically using electrospray ionization (ESI), is crucial for determining the molecular formula of this compound.
Table 3: Expected Mass Spectrometry Data for this compound
| Parameter | Expected Value |
| Molecular Formula | C₃₈H₄₄O₈ |
| Molecular Weight | 628.75 g/mol |
| Ionization Mode | ESI- (negative ion mode) |
| Expected [M-H]⁻ | m/z 627.2964 |
Expected Fragmentation: The fragmentation pattern in MS/MS experiments would likely involve the loss of the carboxylic acid group (CO₂), cleavage of the prenyl side chains, and characteristic fragmentation of the caged xanthone core.
Infrared (IR) Spectroscopy Data
The IR spectrum of this compound is expected to show characteristic absorption bands corresponding to its various functional groups.
Table 4: Expected Infrared (IR) Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |
| 3400-2400 (broad) | Carboxylic Acid | O-H stretch |
| ~2960, ~2870 | Alkyl C-H | C-H stretch |
| ~1735 | α,β-Unsaturated Ester/Lactone | C=O stretch |
| ~1700 | Carboxylic Acid | C=O stretch |
| ~1640 | Alkene | C=C stretch |
| ~1600, ~1450 | Aromatic Ring | C=C stretch |
| ~1250 | Carboxylic Acid | C-O stretch |
| ~1100 | Ether | C-O stretch |
Experimental Protocols
The following are detailed methodologies for the key spectroscopic experiments used in the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
-
Accurately weigh approximately 5-10 mg of purified this compound.
-
Dissolve the sample in ~0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃, or acetone-d₆) in a 5 mm NMR tube.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm) if not already present in the solvent.
-
Cap the NMR tube and vortex briefly to ensure complete dissolution and homogeneity.
Instrumentation and Data Acquisition:
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a cryoprobe for enhanced sensitivity.
-
¹H NMR:
-
Acquire a one-dimensional proton spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Typical parameters: spectral width of 12-16 ppm, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds.
-
-
¹³C NMR:
-
Acquire a one-dimensional carbon spectrum using a proton-decoupled pulse sequence.
-
Typical parameters: spectral width of 200-240 ppm, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds.
-
-
2D NMR (COSY, HSQC, HMBC):
-
COSY (Correlation Spectroscopy): To establish ¹H-¹H spin-spin coupling networks.
-
HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded ¹H and ¹³C atoms.
-
HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) correlations between ¹H and ¹³C atoms, which is critical for assembling the molecular skeleton.
-
Mass Spectrometry (MS)
Sample Preparation:
-
Prepare a stock solution of purified this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of ~1 mg/mL.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the same solvent or a solvent compatible with the mobile phase.
Instrumentation and Data Acquisition:
-
Instrument: A high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, coupled to a liquid chromatography system (LC-MS).
-
Ionization: Electrospray ionization (ESI) is typically used for this class of compounds, often in negative ion mode to deprotonate the carboxylic acid.
-
Analysis:
-
The sample is introduced into the mass spectrometer via direct infusion or after separation on a C18 HPLC column.
-
Acquire a full scan mass spectrum to determine the accurate mass of the molecular ion ([M-H]⁻).
-
Perform tandem mass spectrometry (MS/MS) on the parent ion to induce fragmentation and obtain structural information.
-
Infrared (IR) Spectroscopy
Sample Preparation:
-
KBr Pellet Method:
-
Grind a small amount (~1 mg) of dry, purified this compound with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous powder is obtained.
-
Press the powder into a thin, transparent pellet using a hydraulic press.
-
-
Thin Film Method:
-
Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform).
-
Deposit a drop of the solution onto a salt plate (e.g., NaCl or KBr) and allow the solvent to evaporate, leaving a thin film of the sample.
-
Instrumentation and Data Acquisition:
-
Instrument: A Fourier Transform Infrared (FTIR) spectrometer.
-
Analysis:
-
Place the KBr pellet or salt plate in the sample holder of the FTIR spectrometer.
-
Record a background spectrum of the empty sample compartment or the pure KBr pellet.
-
Record the sample spectrum over the range of 4000-400 cm⁻¹.
-
The final spectrum is reported in terms of absorbance or transmittance as a function of wavenumber (cm⁻¹).
-
Visualizations
The following diagrams illustrate the general workflow for the spectroscopic analysis of a natural product like this compound and the logical connections in NMR-based structure elucidation.
Caption: Workflow for the isolation and spectroscopic analysis of this compound.
Caption: Logical relationships in 2D NMR-based structure elucidation.
References
Isogambogic Acid: A Comprehensive Physicochemical Profile for Drug Discovery and Development
For Immediate Release
This technical guide provides an in-depth overview of the core physicochemical properties of Isogambogic acid, a natural compound of significant interest to researchers, scientists, and drug development professionals. Derived from the resin of Garcinia hanburyi, this compound has demonstrated promising biological activities, including anti-cancer and antibiotic effects.[1][2] A thorough understanding of its physicochemical characteristics is paramount for its advancement as a therapeutic agent.
Core Physicochemical Properties
A compilation of the fundamental physicochemical data for this compound is presented below. These parameters are critical for predicting its behavior in biological systems and for designing effective drug delivery strategies.
| Property | Value | Source |
| Molecular Formula | C₃₈H₄₄O₈ | [2][3] |
| Molecular Weight | 628.75 g/mol | [1][2] |
| CAS Number | 149655-52-7 | [2][3] |
| Appearance | Powder | [3] |
| Purity | 95~98% (HPLC) | [3] |
| Storage Conditions | -20°C, sealed, in a ventilated, dry environment | [3] |
Note: Some sources may refer to a related compound, Isogambogenic acid, with a molecular formula of C₃₈H₄₆O₈ and a molecular weight of 630.778.[4] It is crucial to distinguish between these two compounds in research applications.
Experimental Methodologies for Physicochemical Characterization
The determination of the physicochemical properties of natural products like this compound relies on a suite of established analytical techniques. While specific experimental details for this compound are not extensively published, the following general protocols are standard in the field.
Determination of Molecular Formula and Molecular Weight
High-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy are the primary methods for elucidating the molecular formula and confirming the molecular weight of a compound.[4]
Purity Assessment
High-performance liquid chromatography (HPLC), often coupled with a diode-array detector (DAD) or an evaporative light scattering detector (ELSD), is the gold standard for assessing the purity of natural product isolates.[4]
Biological Activity and Signaling Pathways
This compound exerts its biological effects through the modulation of various cellular signaling pathways. Understanding these mechanisms is crucial for identifying potential therapeutic targets and for predicting both efficacy and potential side effects.
AMPK-mTOR Signaling Pathway in Glioma
Studies have shown that this compound can inhibit the growth of glioma cells by activating the AMPK-mTOR signaling pathway. This activation leads to autophagic cell death.[5]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. file.medchemexpress.com [file.medchemexpress.com]
- 3. This compound | CAS: 149655-52-7 | ChemNorm [chemnorm.com]
- 4. CAS 887923-47-9 | Isogambogenic acid [phytopurify.com]
- 5. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
The intricate biosynthetic pathway of Isogambogic acid, a caged xanthone from Garcinia hanburyi, is a subject of significant interest for researchers in natural product chemistry and drug development. This technical guide provides a detailed overview of the current understanding of this pathway, from its metabolic precursors to the formation of the complex caged structure. While the early stages of xanthone biosynthesis are well-characterized, the specific enzymatic steps leading to isogambogic acid are still under investigation. This document summarizes the established knowledge and presents the proposed mechanisms for the later, more complex transformations.
Overview of Xanthone Biosynthesis
The biosynthesis of xanthones in plants, including isogambogic acid, begins with the shikimate pathway, which provides the aromatic precursor L-phenylalanine. This is followed by a series of enzymatic reactions that construct the core xanthone scaffold. This compound, a prominent bioactive compound isolated from the resin of Garcinia hanburyi, is a prenylated and caged xanthone. Its biosynthesis is believed to follow the general pathway established for other xanthones, with specific enzymes in G. hanburyi catalyzing the unique modifications that lead to its final structure.
Early Stages: Formation of the Xanthone Core
The initial steps in the biosynthesis of the xanthone core are shared among many plant species and involve the convergence of the shikimate and acetate pathways.[1]
Key Metabolic Intermediates and Enzymes in Xanthone Core Biosynthesis
| Precursor/Intermediate | Enzyme | Product |
| L-Phenylalanine | Phenylalanine ammonia-lyase (PAL) | Cinnamic acid |
| Cinnamic acid | Cinnamate-4-hydroxylase (C4H) | p-Coumaric acid |
| p-Coumaric acid | 4-Coumarate-CoA ligase (4CL) | p-Coumaroyl-CoA |
| p-Coumaroyl-CoA + 3x Malonyl-CoA | Benzophenone synthase (BPS) | 2,4,6-trihydroxybenzophenone |
| 2,4,6-trihydroxybenzophenone | Benzophenone 3'-hydroxylase (a CYP450) | 2,3',4,6-tetrahydroxybenzophenone |
| 2,3',4,6-tetrahydroxybenzophenone | 1,3,5-trihydroxyxanthone synthase (a CYP450) | 1,3,5-trihydroxyxanthone (1,3,5-THX) |
This table summarizes the generally accepted early stages of xanthone biosynthesis in plants.
The formation of the xanthone core is initiated by the condensation of a benzoyl-CoA derivative with three molecules of malonyl-CoA, a reaction catalyzed by benzophenone synthase (BPS). The resulting benzophenone intermediate undergoes hydroxylation and subsequent regioselective oxidative cyclization, catalyzed by cytochrome P450 monooxygenases (CYP450s), to yield the xanthone scaffold.[2] For this compound, the key precursor is believed to be 1,3,5-trihydroxyxanthone (1,3,5-THX).[3]
Late Stages: Prenylation and Caged Ring Formation (Proposed Pathway)
The later stages of this compound biosynthesis involve the prenylation of the xanthone core and a complex series of cyclization reactions to form the characteristic 4-oxatricyclo[4.3.1.03,7]dec-2-one caged structure.[1] While the precise enzymes have not yet been isolated and characterized from Garcinia hanburyi, a plausible biosynthetic route has been proposed based on the structures of related natural products and known biochemical reactions.
Proposed Late-Stage Biosynthetic Steps for this compound
-
Prenylation: The 1,3,5-trihydroxyxanthone core is proposed to be prenylated at specific positions by one or more xanthone-specific prenyltransferases. These enzymes would utilize dimethylallyl pyrophosphate (DMAPP) or geranyl pyrophosphate (GPP) as prenyl donors.
-
Oxidative Cyclization: Following prenylation, a series of oxidative cyclizations, likely catalyzed by cytochrome P450 enzymes, would lead to the formation of the caged structure. This is hypothesized to involve a cascade of reactions, potentially including a Claisen rearrangement followed by a Diels-Alder reaction.[1]
Key Enzyme Classes and Quantitative Data
While specific data for the enzymes in the this compound pathway are not yet available, studies on related enzymes from other organisms provide valuable insights into their potential properties.
Example Kinetic Data for a Fungal Xanthone O-Prenyltransferase (XptB from Aspergillus nidulans) [4]
| Substrate | Km (mM) | kcat (s-1) |
| 1,7-dihydroxy-6-methyl-8-hydroxymethylxanthone | 0.081 | 0.5 |
| 1,7-dihydroxy-8-hydroxymethylxanthone | 0.12 | 0.2 |
| 1,7-dihydroxy-6-methylxanthone | 1.1 | 0.02 |
| Dimethylallyl diphosphate (DMAPP) | 0.024 | 0.13 |
This table provides an example of the type of quantitative data that is needed for the enzymes in the this compound pathway. The data shown here is for a fungal prenyltransferase and serves as a reference.
Experimental Protocols
The characterization of the enzymes involved in this compound biosynthesis will require a combination of molecular biology, biochemistry, and analytical chemistry techniques. Below are generalized protocols for the key experiments that would be necessary.
Identification and Cloning of Candidate Genes
-
Transcriptome Sequencing: RNA-seq of Garcinia hanburyi tissues actively producing this compound (e.g., resin ducts) would be performed to identify candidate genes for prenyltransferases and cytochrome P450s based on sequence homology to known enzymes.
-
Gene Cloning: Candidate genes would be amplified from cDNA using PCR and cloned into appropriate expression vectors.
Heterologous Expression and Purification of Recombinant Enzymes
-
Expression System: Escherichia coli or Saccharomyces cerevisiae are commonly used as heterologous hosts for expressing plant enzymes.[5] The choice of host depends on factors such as post-translational modifications required for enzyme activity.
-
Protein Purification: Recombinant enzymes, often with an affinity tag (e.g., His-tag), would be purified from cell lysates using affinity chromatography.
Enzyme Assays
-
Reaction Mixture: A typical assay would contain the purified recombinant enzyme, the xanthone substrate (e.g., 1,3,5-THX), a prenyl donor (e.g., DMAPP), and a suitable buffer with any necessary cofactors (e.g., Mg2+ for some prenyltransferases).
-
Incubation: The reaction would be incubated at an optimal temperature for a defined period.
-
Quenching and Extraction: The reaction would be stopped, and the products extracted with an organic solvent (e.g., ethyl acetate).
Product Analysis
-
LC-MS/MS: The extracted products would be analyzed by Liquid Chromatography-Mass Spectrometry (LC-MS/MS) to identify the prenylated xanthone products based on their mass-to-charge ratio and fragmentation patterns.
-
NMR Spectroscopy: For structural elucidation of novel products, larger-scale enzyme assays would be performed, and the products purified for Nuclear Magnetic Resonance (NMR) analysis.
Future Directions
The complete elucidation of the this compound biosynthetic pathway requires the definitive identification and characterization of the specific prenyltransferases and cytochrome P450 enzymes involved in the later stages of its formation in Garcinia hanburyi. Future research should focus on:
-
Functional genomics approaches to identify the candidate genes from G. hanburyi.
-
In vitro and in vivo characterization of these enzymes to confirm their roles in the pathway.
-
Metabolite profiling of G. hanburyi to identify and quantify the biosynthetic intermediates.
A thorough understanding of this pathway will not only provide fundamental insights into the biosynthesis of complex natural products but also open up avenues for the metabolic engineering and synthetic biology approaches to produce this compound and novel analogs for drug discovery and development.
References
- 1. Chemistry and Biology of the Caged Garcinia Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Xanthone Biosynthetic Pathway in Plants: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. New insights into the biosynthesis of prenylated xanthones: Xptb from Aspergillus nidulans catalyses an O-prenylation of xanthones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Heterelogous Expression of Plant Genes - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid: A Deep Dive into its Anticancer Mechanism of Action
A Technical Guide for Researchers and Drug Development Professionals
Introduction
Isogambogic acid (IGA), a caged xanthone derived from the gamboge resin of the Garcinia hanburyi tree, has emerged as a promising natural compound with potent anticancer properties. This technical guide provides an in-depth exploration of the molecular mechanisms through which this compound exerts its effects on cancer cells. It is designed to serve as a comprehensive resource for researchers, scientists, and drug development professionals investigating novel therapeutic strategies against cancer. This document details the pro-apoptotic, cell cycle inhibitory, and anti-autophagic functions of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved.
Cytotoxicity Profile of this compound and Its Derivatives
This compound and its acetylated form, acetyl this compound (AIGA), have demonstrated significant cytotoxic effects across a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, have been determined in various cancer cell types.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| Acetyl this compound | SW1 | Melanoma | ~0.3 | [1] |
| Acetyl this compound | WM115 | Melanoma | 0.5 - 2 | [1] |
| Acetyl this compound | MEWO | Melanoma | 0.5 - 2 | [1] |
| Gambogic Acid | T47D | Breast Cancer | 0.78 | [2] |
| Gambogic Acid | SMMC-7721 | Hepatoma | Not specified | [3] |
| Gambogic Acid | BGC-823 | Gastric Carcinoma | Not specified | [1] |
| Gambogic Acid | K562 | Leukemia | >0.5 | [4] |
| Gambogic Acid | HT-29 | Colon Cancer | Not specified | [5] |
Induction of Apoptosis
A primary mechanism of action of this compound is the induction of apoptosis, or programmed cell death, in cancer cells. This process is crucial for eliminating malignant cells and is a key target for many anticancer therapies.
Quantitative Analysis of Apoptosis
Treatment with acetyl this compound (AIGA) has been shown to induce apoptosis in melanoma cells in a dose-dependent manner.
| Cell Line | Treatment | Concentration (µM) | Apoptotic Cells (%) | Citation |
| SW1 | Acetyl this compound | 1 | 15 | [6] |
Experimental Protocol: Apoptosis Analysis by Annexin V-FITC/PI Staining
This protocol outlines the procedure for quantifying apoptosis using flow cytometry with Annexin V-FITC and Propidium Iodide (PI) staining.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-Buffered Saline (PBS)
-
Binding Buffer (10 mM HEPES/NaOH, pH 7.4, 140 mM NaCl, 2.5 mM CaCl2)
-
Propidium Iodide (PI)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Seed cancer cells in 6-well plates and treat with various concentrations of this compound for the desired time. Include an untreated control.
-
Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.
-
Washing: Wash the cells twice with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within 1 hour. Annexin V-FITC positive, PI-negative cells are considered early apoptotic, while cells positive for both stains are late apoptotic or necrotic.
Cell Cycle Arrest
This compound has been reported to induce cell cycle arrest, particularly at the G2/M phase, thereby inhibiting cancer cell proliferation.[1]
Experimental Protocol: Cell Cycle Analysis by Propidium Iodide Staining
This protocol describes the use of propidium iodide (PI) staining and flow cytometry to analyze the cell cycle distribution of cancer cells treated with this compound.
Materials:
-
Phosphate-Buffered Saline (PBS)
-
70% Ethanol (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow Cytometer
Procedure:
-
Cell Culture and Treatment: Culture cancer cells and treat with this compound at various concentrations for a specified duration.
-
Cell Harvesting: Harvest cells by trypsinization and centrifugation.
-
Fixation: Resuspend the cell pellet in ice-cold PBS and add dropwise to ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.
-
Washing: Centrifuge the fixed cells and wash the pellet with PBS.
-
Staining: Resuspend the cell pellet in PI staining solution containing RNase A and incubate for 30 minutes in the dark at room temperature.
-
Analysis: Analyze the DNA content of the cells by flow cytometry. The intensity of the PI fluorescence corresponds to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Modulation of Key Signaling Pathways
This compound exerts its anticancer effects by modulating several critical intracellular signaling pathways, primarily the JNK and PI3K/Akt pathways.
Activation of the JNK Signaling Pathway
Acetyl this compound (AIGA) has been shown to activate the c-Jun N-terminal kinase (JNK) signaling pathway.[1] This activation is crucial for its ability to induce apoptosis in melanoma cells. AIGA treatment leads to the phosphorylation of JNK and its downstream target, c-Jun.[1] Concurrently, it inhibits the transcriptional activity of Activating Transcription Factor 2 (ATF2).[1]
Inhibition of the PI3K/Akt Signaling Pathway
The PI3K/Akt pathway is a crucial survival pathway that is often hyperactivated in cancer. While some studies suggest a complex interplay, the predominant effect of gambogic acid and its derivatives appears to be the inhibition of this pathway, contributing to its pro-apoptotic effects.
Regulation of the NF-κB Signaling Pathway
The NF-κB pathway is another critical signaling cascade involved in inflammation, cell survival, and proliferation. Gambogic acid has been shown to inhibit NF-κB activation, which contributes to its anticancer effects.[4] This inhibition is often mediated by preventing the degradation of IκBα, the inhibitor of NF-κB, thereby sequestering NF-κB in the cytoplasm.
Induction of Autophagy
In addition to apoptosis, this compound can induce autophagy, a cellular process of self-digestion. The role of autophagy in cancer is complex and can be either pro-survival or pro-death. In the context of this compound treatment, it appears to contribute to cell death. This is evidenced by the increased conversion of LC3-I to LC3-II and the upregulation of Beclin-1, key markers of autophagy.
Experimental Workflow: Western Blot Analysis of Signaling Pathways
This workflow outlines the general steps for analyzing the phosphorylation status and expression levels of key proteins in the JNK, PI3K/Akt, and NF-κB signaling pathways, as well as markers for autophagy.
Conclusion
This compound demonstrates a multi-faceted mechanism of action against cancer cells, making it a compelling candidate for further preclinical and clinical investigation. Its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways such as the JNK, PI3K/Akt, and NF-κB pathways underscores its potential as a potent anticancer agent. The detailed protocols and pathway diagrams provided in this guide are intended to facilitate further research into the therapeutic applications of this compound and its derivatives. A deeper understanding of its molecular targets and mechanisms will be crucial for the development of novel and effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Differential apoptotic induction of gambogic acid, a novel anticancer natural product, on hepatoma cells and normal hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Identifying Protein Targets of Isogambogic Acid: A Technical Guide
Authored for: Researchers, Scientists, and Drug Development Professionals November 20, 2025
Abstract
Isogambogic acid, a caged xanthonoid derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-neoplastic properties, particularly in glioma and non-small-cell lung carcinoma models. Its therapeutic potential is primarily attributed to the induction of autophagic cell death and apoptosis. A critical step in the preclinical development of this compound is the precise identification and validation of its direct protein targets. Understanding these molecular interactions is paramount for elucidating its mechanism of action, predicting off-target effects, and designing next-generation analogs with improved specificity and efficacy. This technical guide provides an in-depth overview of the key signaling pathways modulated by this compound and presents detailed experimental frameworks for the identification of its direct protein interactors.
Known Signaling Pathways Modulated by this compound
This compound exerts its cellular effects by intervening in critical signaling cascades that regulate cell growth, proliferation, and survival. The primary pathways identified to date are the AMPK/mTOR and Akt/mTOR axes, which are central regulators of autophagy and metabolism. Additionally, the related compound acetyl this compound has been shown to modulate the JNK/c-Jun/ATF2 pathway, which is heavily involved in stress response and apoptosis.
AMPK-mTOR Signaling Pathway
In glioma cells, this compound has been shown to induce autophagic cell death through the activation of the AMP-activated protein kinase (AMPK) and subsequent inhibition of the mammalian target of rapamycin (mTOR).[1][2] AMPK acts as a cellular energy sensor; its activation under metabolic stress leads to the phosphorylation and inhibition of the mTORC1 complex.[1][2] This relieves mTOR's inhibitory effect on the ULK1 complex, initiating the cascade of autophagy.
JNK/c-Jun/ATF2 Signaling Pathway
Studies on acetyl this compound in melanoma have revealed its capacity to inhibit the transcriptional activity of Activating Transcription Factor 2 (ATF2) while activating c-Jun N-terminal kinase (JNK) and c-Jun.[3][4] This dual action mimics the effects of ATF2-derived peptides that sensitize melanoma cells to apoptosis.[3] JNK, a member of the MAPK family, phosphorylates and activates the transcription factor c-Jun.[3] Concurrently, inhibition of ATF2, another JNK substrate, shifts the cellular balance towards a pro-apoptotic state.
Experimental Strategies for Protein Target Identification
Identifying the direct binding partners of a small molecule like this compound is a non-trivial task that requires a combination of chemical biology and proteomics. Three robust strategies are outlined below: Chemical Proteomics using an affinity probe, classical Affinity Chromatography, and the label-free DARTS method.
Strategy 1: Chemical Proteomics (Probe-Based Approach)
This powerful strategy involves synthesizing a chemical probe by modifying this compound with a bio-orthogonal handle, such as an alkyne or azide group. This probe is introduced to living cells or lysates, where it binds its target proteins. After binding, a reporter tag (e.g., biotin) is attached via a "click" reaction, enabling the selective enrichment of probe-bound proteins for identification by mass spectrometry.
Detailed Experimental Protocol:
-
Probe Synthesis:
-
Identify a non-essential position on the this compound scaffold for chemical modification.
-
Synthesize an alkyne-tagged derivative (IGA-alkyne) via standard organic chemistry protocols. Verify structure and purity via NMR and HRMS.
-
-
Cell Culture and Lysis:
-
Culture target cells (e.g., U87 glioma cells) to ~80% confluency.
-
Lyse cells in a non-denaturing buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, protease and phosphatase inhibitors).
-
Clarify lysate by centrifugation at 14,000 x g for 15 minutes at 4°C. Determine protein concentration using a BCA assay.
-
-
Probe Incubation and Click Reaction:
-
Incubate the cell lysate (1-2 mg total protein) with the IGA-alkyne probe (final concentration 1-10 µM) for 1-2 hours at 4°C with gentle rotation.
-
Prepare the click chemistry reaction mix: Biotin-azide, copper(II) sulfate, and a reducing agent (e.g., sodium ascorbate) or a copper ligand (e.g., TBTA).
-
Add the click mix to the lysate and incubate for 1 hour at room temperature.
-
-
Affinity Enrichment:
-
Add streptavidin-conjugated magnetic beads to the lysate and incubate for 1-2 hours at 4°C to capture biotinylated protein complexes.
-
Wash the beads extensively with lysis buffer followed by a high-salt wash (e.g., 500 mM NaCl) and a final wash with a low-detergent buffer to remove non-specific binders.
-
-
Proteomic Analysis:
-
Perform on-bead digestion by resuspending the beads in an ammonium bicarbonate buffer with trypsin and incubating overnight at 37°C.
-
Collect the supernatant containing the tryptic peptides.
-
Analyze the peptides by liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Identify proteins using a database search algorithm (e.g., MaxQuant, Proteome Discoverer), quantifying enrichment over a vehicle control (DMSO) experiment.
-
Strategy 2: Affinity Chromatography (Pulldown Assay)
This traditional method involves immobilizing the native this compound molecule onto a solid support (e.g., agarose beads) to create an affinity matrix. This "bait" is then used to "fish" for interacting proteins from a cell lysate. Bound proteins are subsequently eluted and identified.
Detailed Experimental Protocol:
-
Preparation of Affinity Matrix:
-
Select agarose beads with an appropriate functional group (e.g., NHS-activated, epoxy-activated) for covalent linkage.
-
Couple this compound to the beads via a suitable linker, targeting a functional group on the molecule that is not essential for its biological activity.
-
Block any remaining active sites on the beads to prevent non-specific protein binding. Use control beads (without this compound) that have undergone the same blocking procedure.
-
-
Protein Extraction:
-
Prepare a native cell lysate as described in section 2.1, step 2.
-
-
Affinity Pulldown:
-
Incubate the cell lysate (5-10 mg total protein) with the this compound-conjugated beads and control beads in parallel for 2-4 hours at 4°C.
-
Competitive Control (Optional but Recommended): In a separate tube, pre-incubate the lysate with an excess of free this compound before adding the active beads. This will competitively inhibit the binding of true targets to the matrix.
-
-
Washing and Elution:
-
Collect the beads by centrifugation and wash 3-5 times with lysis buffer containing a moderate salt concentration to minimize non-specific interactions.
-
Elute the bound proteins using a denaturing buffer (e.g., SDS-PAGE loading buffer), a high concentration of free this compound, or by changing the pH or ionic strength.
-
-
Protein Identification:
-
Separate the eluted proteins on a 1D SDS-PAGE gel.
-
Visualize proteins with Coomassie or silver stain. Excise bands that are present in the experimental lane but absent or significantly reduced in the control and competitive lanes.
-
Perform in-gel tryptic digestion of the excised bands.
-
Analyze the resulting peptides by LC-MS/MS for protein identification.
-
Strategy 3: Drug Affinity Responsive Target Stability (DARTS)
DARTS is a label-free approach that leverages the principle that when a small molecule binds to its target protein, it often stabilizes the protein's structure, making it more resistant to proteolysis.[5][6] This change in protease susceptibility can be detected by gel electrophoresis and mass spectrometry. A key advantage is that it does not require any chemical modification of the small molecule.[5][6]
Detailed Experimental Protocol:
-
Lysate Preparation:
-
Prepare a native cell lysate as described in section 2.1, step 2. Ensure the buffer (e.g., TNC buffer) is compatible with the chosen protease.
-
-
Compound Treatment:
-
Divide the lysate into at least two equal aliquots.
-
To one aliquot, add this compound to the desired final concentration.
-
To the other, add an equivalent volume of the vehicle control (e.g., DMSO).
-
Incubate for 1 hour at room temperature to allow for binding.
-
-
Protease Digestion:
-
Optimize protease (e.g., pronase, thermolysin) concentration and digestion time in preliminary experiments to achieve partial, but not complete, digestion of the total proteome.
-
Add the optimized amount of protease to both the drug-treated and vehicle-treated samples.
-
Incubate for a fixed time (e.g., 10-30 minutes) at room temperature.
-
-
Stopping the Reaction and Analysis:
-
Stop the digestion by adding SDS-PAGE loading buffer and immediately heating the samples to 95°C for 5 minutes.
-
Run the digested samples on an SDS-PAGE gel.
-
Visualize the protein bands by Coomassie or silver staining.
-
-
Target Identification:
-
Look for protein bands that are present or more intense in the this compound-treated lane compared to the vehicle control lane. These are the protease-protected, candidate target proteins.
-
Excise these bands from the gel, perform in-gel tryptic digestion, and identify the proteins by LC-MS/MS.
-
Quantitative Data Summary
The anti-proliferative activity of this compound and its related compounds has been quantified in several cancer cell lines. The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency.
Table 1: IC50 Values of this compound in Glioma Cells
| Cell Line | Compound | IC50 (µM) | Exposure Time | Assay | Reference |
| U87 | This compound | ~5.0 | 24 h | MTT | [1][2] |
| U251 | This compound | ~7.5 | 24 h | MTT | [1][2] |
Table 2: Cytotoxicity Data for Acetyl this compound (AIGA) in Melanoma Cells
| Cell Line | Compound | Concentration (µM) | % Viability Reduction | Assay | Reference |
| SW1 (Mouse) | AIGA | 1.0 | 90% | ATPLite | [3][4] |
| WM115 (Human) | AIGA | 0.5 - 2.0 | Dose-dependent | ATPLite | [3] |
| MEWO (Human) | AIGA | 0.5 - 2.0 | Dose-dependent | ATPLite | [3] |
Note: The referenced study for AIGA did not calculate a precise IC50 value but provided viability data at given concentrations.
Conclusion and Future Directions
This compound is a promising natural product with potent anti-cancer activity, primarily through the modulation of the AMPK/mTOR signaling pathway. While its downstream effects are increasingly understood, the direct protein targets responsible for initiating these signaling events remain to be definitively identified. The related compound, gambogic acid, has been shown to directly bind to the ATPase domain of topoisomerase IIalpha, suggesting this may be a fruitful area of investigation for this compound as well.[7]
The experimental strategies detailed in this guide—Chemical Proteomics, Affinity Chromatography, and DARTS—provide a robust toolkit for researchers to systematically uncover these direct binding partners. Successful identification of these targets will not only demystify the complete mechanism of action of this compound but will also enable structure-based drug design efforts to create more potent and selective therapeutics for glioma, lung cancer, and other malignancies. Future work should focus on the execution of these proteomic screens, followed by rigorous biophysical and cellular validation of candidate interactors.
References
- 1. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Blood-tumor barrier in focus - investigation of glioblastoma-induced effects on the blood-brain barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid inhibits the catalytic activity of human topoisomerase IIalpha by binding to its ATPase domain - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Anticancer Potential: A Technical Guide to the Structure-Activity Relationship of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a derivative of the natural product gambogic acid isolated from the resin of the Garcinia hanburyi tree, has emerged as a promising scaffold for the development of novel anticancer agents. Its potent cytotoxic and apoptosis-inducing activities have spurred extensive research into its structure-activity relationships (SAR) to optimize its therapeutic profile. This technical guide provides an in-depth analysis of the SAR studies of this compound and its analogs, summarizing key quantitative data, detailing experimental protocols, and visualizing the intricate signaling pathways it modulates.
Core Structure-Activity Relationships: Insights from Analogs
The core structure of this compound, characterized by a xanthone backbone with a unique caged prenyl moiety, offers multiple sites for chemical modification. SAR studies have revealed that even minor structural alterations can significantly impact its biological activity.
Modifications at the Carboxylic Acid Moiety
The carboxylic acid group at C-30 has been a primary target for modification. Esterification and amidation have been explored to enhance potency and modulate physicochemical properties. For instance, the synthesis of a series of amide derivatives of the related compound celastrol, which shares some structural similarities, demonstrated that both steric and electronic features of the carboxylate substitute are crucial for optimal cellular activity.[1]
Alterations of the Xanthone Core and Prenyl Groups
Modifications on the xanthone core and the associated prenyl groups have also been investigated. Studies on gambogic acid, the parent compound of this compound, have shown that the α,β-unsaturated ketone functionality, specifically the carbon-carbon double bond at the 9,10 position, is critical for its biological activity.[2] In contrast, the hydroxyl group at C-6 and the carboxylic acid group can undergo various modifications without a complete loss of activity.[2]
Further SAR studies on gambogic acid derivatives have indicated that modifications of the carbon-carbon double bonds at C-32/33 or C-37/38, as well as the methyl groups at C-39/C-35, can potentially enhance antitumor activity.[3] Specifically, derivatives with aliphatic amino moieties at the C-39 position have shown increased potency.[4] Similarly, introducing hydrophilic aliphatic amines at the C-34 position has resulted in increased activity and improved drug-like properties.[5]
The synthesis of prenyl- and pyrano-xanthone analogs derived from the basic 1,3,6-trihydroxy-9H-xanthen-9-one backbone of gambogic acid revealed that pyranoxanthones were generally more active than prenylxanthones in both anticancer and anti-inflammatory assays.[6][7]
Quantitative Analysis of this compound Analogs
To facilitate a clear comparison of the biological activities of various this compound and related analogs, the following table summarizes the quantitative data from different studies.
| Compound ID | Structural Modification | Cell Line | Assay | Activity (IC50/EC50) | Reference |
| Acetyl this compound (AIGA) | Acetylation of the hydroxyl group | SW1 melanoma | Cytotoxicity | ~1 µM | [1] |
| CA01 | 4-methoxybenzyl amide of Celastrol | SW1 | Cytotoxicity | Active | [1] |
| CA02 | Unsubstituted benzyl amide of Celastrol | SW1 | Cytotoxicity | Inactive | [1] |
| CA03 | Pyridin-3-ylmethanamine amide of Celastrol | SW1 | Cytotoxicity | Active | [1] |
| CA04 | Isopropyl amide of Celastrol | SW1 | Cytotoxicity | Active | [1] |
| CA05 | Dimethyl amide of Celastrol | SW1 | Cytotoxicity | Active | [1] |
| CA06 | Pyrrolidine amide of Celastrol | SW1 | Cytotoxicity | Active | [1] |
| CA07 | Methoxyethylamine amide of Celastrol | SW1 | Cytotoxicity | Active | [1] |
| CA08 | Morpholine amide of Celastrol | SW1 | Cytotoxicity | Inactive | [1] |
| Gambogic Acid | Parent Compound | T47D breast cancer | Caspase activation | 0.78 µM | [2] |
| Compound 10 (GA derivative) | 39-hydroxy-6-methoxy-gambogic acid methyl ester | HT-29, Bel-7402, BGC-823, A549, SKOV 3 | Growth inhibition | Strong | [3] |
| Compound 4 (GA derivative) | C(39) modification with aliphatic amino moiety | A549, BGC823, U251, HepG2, MDA-MB-231 | Anti-proliferation | Potent | [4] |
| Compound 6 (GA derivative) | C(39) modification with aliphatic amino moiety | A549, BGC823, U251, HepG2, MDA-MB-231 | Anti-proliferation | Potent | [4] |
| Compound 3 (GA derivative) | C(34) modification | A549, BGC-823, U251, HepG2, MB-231 | Growth inhibition | 0.24 - 1.09 µM | [5] |
| Compound 9 (GA derivative) | C(34) modification | A549 | Growth inhibition | 7-8 fold more active than GA | [5] |
| Compound 18 (GA derivative) | C(34) modification | A549 | Growth inhibition | 7-8 fold more active than GA | [5] |
| Compound 16 (Pyranoxanthone) | Angular 3,3-dimethylpyranoxanthone | KBvin | Cytotoxicity | 0.9 µg/mL | [7] |
| Compound 20 (Pyranoxanthone) | Angular 3,3-dimethylpyranoxanthone | KBvin | Cytotoxicity | 0.8 µg/mL | [7] |
Key Signaling Pathways Modulated by this compound
This compound and its analogs exert their anticancer effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
JNK/ATF2 Signaling Pathway
Acetyl this compound (AIGA) has been shown to be an efficient inducer of cell death in melanoma cells by activating the c-Jun NH2-terminal kinase (JNK) pathway.[1][8] This activation leads to an increase in the transcriptional activities of c-Jun.[1][8] Concurrently, AIGA inhibits the transcriptional activity of activating transcription factor 2 (ATF2), a key player in melanoma resistance to apoptosis.[1][8] The cytotoxic effects of AIGA are dependent on JNK activity.[1][8]
Caption: AIGA-mediated modulation of the JNK/ATF2 pathway.
NF-κB Signaling Pathway
Gambogic acid has been identified as an inhibitor of the nuclear factor-kappa B (NF-κB) signaling pathway.[9][10] It can suppress NF-κB activation induced by various carcinogens and inflammatory stimuli.[10] This inhibition is thought to occur at a common step in the activation pathway. By down-regulating NF-κB, gambogic acid can potentiate TNF-induced apoptosis.[10]
Caption: Inhibition of the NF-κB signaling pathway by Gambogic Acid.
AMPK/mTOR Signaling Pathway
Isogambogenic acid has been shown to induce autophagic cell death in glioma cells through the activation of the AMPK-mTOR signaling pathway.[11] Activation of AMPK or inhibition of mTOR enhances isogambogenic acid-induced autophagy.[11]
Caption: Isogambogenic acid-induced autophagic cell death via the AMPK/mTOR pathway.
Detailed Experimental Protocols
Reproducibility and standardization are paramount in drug discovery research. This section provides detailed methodologies for key experiments cited in the SAR studies of this compound.
Cell Viability and Cytotoxicity Assays
This luciferase-based assay measures the relative quantity of ATP, which is indicative of cell viability.[1]
-
Materials: ATPLite 1step kit (Perkin-Elmer), multi-well plates, plate reader with luminescence detection.
-
Protocol:
-
Seed cells in multi-well plates and incubate for 24 hours.
-
Treat cells with various concentrations of the test compound and incubate for the desired duration (e.g., 24 hours).[1]
-
Add 25 µL of ATPLite 1step reagent to each well.[1]
-
Incubate the plates according to the manufacturer's instructions to stabilize the luminescent signal.
-
Measure the luminescence using a plate reader.[1]
-
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
-
Materials: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), solubilization solution (e.g., DMSO or acidified isopropanol), 96-well plates, plate reader.
-
Protocol:
-
Plate cells in 96-well plates and allow them to adhere overnight.
-
Expose cells to the test compounds for the desired time period.
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm.
-
This assay distinguishes between viable and non-viable cells based on membrane integrity.
-
Materials: Trypan blue dye (0.4%), hemocytometer, microscope.
-
Protocol:
-
Culture cells in 6-well plates and treat with various concentrations of the compound for 24 hours.[12]
-
Collect both adherent and floating cells and centrifuge.
-
Resuspend the cell pellet in a small volume of PBS.
-
Mix an aliquot of the cell suspension with an equal volume of 0.4% trypan blue solution and incubate for 1-2 minutes.
-
Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.[12]
-
Apoptosis Assays
This flow cytometry-based assay detects the externalization of phosphatidylserine, an early marker of apoptosis, and distinguishes between early apoptotic, late apoptotic, and necrotic cells.
-
Materials: Annexin V-FITC/PI Apoptosis Detection Kit, flow cytometer.
-
Protocol:
-
Seed cells in 6-well plates and treat with the test compound for the specified duration (e.g., 24 hours).[12]
-
Harvest the cells, including any floating cells, and wash with cold PBS.
-
Resuspend the cells in 1X binding buffer provided in the kit.
-
Add Annexin V-FITC and propidium iodide to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Analyze the stained cells by flow cytometry within one hour.[12]
-
This assay measures the activity of caspases, key proteases involved in the execution phase of apoptosis.
-
Materials: Caspase activity assay kit (e.g., caspase-3, -8, or -9 specific), plate reader with fluorescence or luminescence detection.
-
Protocol:
-
Plate and treat cells with the test compound.
-
Lyse the cells to release cellular contents.
-
Add a caspase-specific substrate conjugated to a fluorophore or a luminophore to the cell lysate.
-
Incubate to allow the active caspases to cleave the substrate, releasing the reporter molecule.
-
Measure the fluorescence or luminescence signal, which is proportional to the caspase activity.
-
Western Blot Analysis
Western blotting is used to detect specific proteins in a sample and can be used to assess the levels of apoptosis-related proteins (e.g., caspases, Bcl-2 family proteins) or signaling proteins (e.g., phosphorylated JNK, IκBα).
-
Materials: SDS-PAGE gels, transfer apparatus, primary and secondary antibodies, chemiluminescence detection reagents, imaging system.
-
Protocol:
-
Lyse treated and untreated cells in a suitable lysis buffer.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody specific to the protein of interest.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Add a chemiluminescent substrate and detect the signal using an imaging system.
-
Conclusion and Future Directions
The SAR studies of this compound and its analogs have provided valuable insights into the structural requirements for their potent anticancer activity. Modifications at the carboxylic acid moiety, the xanthone core, and the prenyl groups have all been shown to significantly influence biological efficacy. The elucidation of the key signaling pathways, including the JNK/ATF2, NF-κB, and AMPK/mTOR pathways, has shed light on the molecular mechanisms underlying their cytotoxic and pro-apoptotic effects.
Future research should focus on the rational design and synthesis of novel analogs with improved potency, selectivity, and pharmacokinetic properties. A deeper understanding of the specific molecular targets and the interplay between different signaling pathways will be crucial for the development of this compound-based therapeutics for the treatment of cancer. The detailed experimental protocols provided in this guide serve as a valuable resource for researchers in this exciting field, facilitating standardized and reproducible investigations into this promising class of natural product derivatives.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Discovery, characterization and SAR of gambogic acid as a potent apoptosis inducer by a HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Studies on chemical structure modification and biology of a natural product, gambogic acid (I): Synthesis and biological evaluation of oxidized analogues of gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Studies on chemical structure modification and structure-activity relationship of derivatives of gambogic acid at C(39) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Studies on chemical-structure modification and structure-activity relationship of gambogic acid derivatives at carbon(34) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity Screening of Isogambogic Acid Derivatives
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid (IGA), a caged polyprenylated xanthone derived from the resin of Garcinia hanburyi, and its synthetic derivatives have emerged as a promising class of compounds with a wide spectrum of biological activities. Their potent anticancer, anti-inflammatory, and antiangiogenic properties have positioned them as valuable scaffolds in medicinal chemistry and drug discovery. This technical guide provides an in-depth overview of the core methodologies and data associated with the biological activity screening of IGA derivatives.
Data Presentation: Comparative Biological Activities
Quantitative assessment of biological activity is crucial for structure-activity relationship (SAR) studies and lead optimization. The following tables summarize the cytotoxic and antiangiogenic activities of various this compound and related derivatives against several cell lines.
Table 1: Cytotoxic Activity of this compound Derivatives
| Compound | Cell Line | Assay Type | IC₅₀ (µM) | Source |
| Acetyl this compound | SW1 (Melanoma) | Cell Viability | ~1.0 (90% inhibition) | [1] |
| Gambogenic Acid Derivative 3f | HepG2 (Hepatocellular Carcinoma) | Antiproliferative | 0.98 | [2] |
| A549 (Lung Carcinoma) | Antiproliferative | 1.41 | [2] | |
| Panc-1 (Pancreatic Cancer) | Antiproliferative | 0.45 | [2] | |
| Gambogic Acid Derivative 36 | HUVEC (Endothelial) | Antiproliferative | 1.34 | [3] |
| SGC-7901 (Gastric Cancer) | Antiproliferative | 2.51 | [3] | |
| A549 (Lung Carcinoma) | Antiproliferative | 2.65 | [3] | |
| HeLa (Cervical Cancer) | Antiproliferative | 2.97 | [3] | |
| HepG2 (Hepatocellular Carcinoma) | Antiproliferative | 3.14 | [3] | |
| MCF-7 (Breast Cancer) | Antiproliferative | 3.56 | [3] |
Table 2: Antiangiogenic Activity of Gambogic Acid Derivatives
| Compound | Assay Type | Concentration (µM) | % Inhibition | Source |
| Gambogic Acid (GA) | Zebrafish SIV Formation | 1.0 | 25-50% | [3] |
| Derivative 4 | Zebrafish SIV Formation | 1.0 | 25-50% | [3] |
| Derivative 32 | Zebrafish SIV Formation | 1.0 | 25-50% | [3] |
| Derivative 35 | Zebrafish SIV Formation | 1.0 | 25-50% | [3] |
| Derivative 36 | Zebrafish SIV Formation | 1.0 | 25-50% | [3] |
Experimental Protocols
Detailed and reproducible experimental protocols are fundamental to the accurate screening of bioactive compounds. Below are methodologies for key assays commonly employed in the evaluation of IGA derivatives.
The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[4][5]
-
Principle: The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form insoluble purple formazan crystals.[5] The amount of formazan produced is proportional to the number of viable cells.
-
Procedure:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with various concentrations of the IGA derivatives (typically in a series of dilutions) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Remove the treatment medium and add 100 µL of fresh medium and 20 µL of MTT solution (5 mg/mL in PBS) to each well.[5]
-
Incubation: Incubate the plate for 3-4 hours at 37°C, allowing formazan crystals to form.
-
Solubilization: Carefully remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.[4]
-
Absorbance Reading: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[5] Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
-
This flow cytometry-based assay distinguishes between healthy, early apoptotic, late apoptotic, and necrotic cells.
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (like FITC) to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live or early apoptotic cells, but it can stain the nucleus of late apoptotic and necrotic cells where membrane integrity is lost.[6]
-
Procedure:
-
Cell Treatment: Culture and treat cells with the IGA derivative for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells by trypsinization and centrifugation (e.g., at 300 x g for 5 minutes).
-
Washing: Wash the cells once with cold 1X PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI staining solution.[7]
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[8]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.
-
Healthy cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
-
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) in vitro, a key step in angiogenesis.[9][10]
-
Principle: When human umbilical vein endothelial cells (HUVECs) are cultured on a basement membrane extract (BME), such as Matrigel, they differentiate and arrange themselves to form a network of tubes. Antiangiogenic compounds inhibit this process.[9]
-
Procedure:
-
Plate Coating: Thaw BME on ice and coat the wells of a pre-chilled 96-well plate with 50 µL of BME per well. Avoid introducing bubbles.
-
Polymerization: Incubate the plate at 37°C for 30-60 minutes to allow the BME to polymerize into a gel.[11]
-
Cell Seeding: Harvest HUVECs and resuspend them in medium containing the desired concentrations of the IGA derivative or control.
-
Incubation: Seed the HUVEC suspension (1.0-1.5 x 10⁴ cells) onto the polymerized BME. Incubate at 37°C and 5% CO₂ for 4-18 hours.
-
Visualization & Quantification: Observe the formation of tube-like structures using an inverted microscope. Capture images and quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using imaging software.
-
The zebrafish embryo is a powerful in vivo model for screening compounds for antiangiogenic activity due to its rapid development and transparent body, which allows for direct visualization of blood vessel formation.[12][13]
-
Principle: Transgenic zebrafish lines, such as Tg(kdrl:EGFP), express green fluorescent protein (GFP) specifically in their endothelial cells, making blood vessels easy to visualize. Compounds are added to the embryo medium, and their effect on the development of subintestinal vessels (SIVs) or intersegmental vessels (ISVs) is observed.[13]
-
Procedure:
-
Embryo Collection: Collect zebrafish embryos and raise them to 24 hours post-fertilization (hpf).
-
Dechorionation: Remove the chorion manually or enzymatically.
-
Compound Treatment: Place embryos into the wells of a 96-well plate (one embryo per well) containing embryo medium with different concentrations of the IGA derivative and controls.[13]
-
Incubation: Incubate the plate at 28.5°C for 24-48 hours.
-
Imaging: Anesthetize the embryos with tricaine (MS-222) and mount them for imaging.[12] Capture fluorescence images of the trunk or subintestinal vasculature.
-
Analysis: Quantify the number and length of the ISVs or the area of the SIV plexus. A reduction in vessel formation compared to the control indicates antiangiogenic activity.
-
Western blotting is used to detect and quantify the expression levels of specific proteins, such as those involved in signaling pathways modulated by IGA derivatives.[14][15]
-
Principle: Proteins from cell lysates are separated by size using SDS-PAGE, transferred to a membrane, and then probed with specific primary antibodies against the target protein (e.g., p-AMPK, mTOR, p-JNK). A secondary antibody conjugated to an enzyme (like HRP) binds to the primary antibody, and a chemiluminescent substrate is added to produce a signal that can be detected and quantified.[16]
-
Procedure:
-
Protein Extraction: Treat cells with IGA derivatives, then lyse them in RIPA buffer containing protease and phosphatase inhibitors to extract total protein.
-
Quantification: Determine protein concentration using a BCA or Bradford assay.
-
SDS-PAGE: Denature protein samples in SDS loading buffer and separate them on a polyacrylamide gel by electrophoresis.
-
Electrotransfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a specific primary antibody diluted in blocking buffer overnight at 4°C with gentle shaking.[15]
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Analysis: Use a loading control (e.g., β-actin or GAPDH) to normalize protein levels and quantify changes in protein expression or phosphorylation status.
-
Visualization of Pathways and Workflows
Graphical representations are essential for understanding the complex mechanisms of action and experimental processes involved in screening IGA derivatives.
This compound and its derivatives exert their biological effects by modulating critical cellular signaling pathways.
A typical screening cascade for IGA derivatives involves a multi-stage process from initial synthesis to in vivo validation.
SAR studies provide critical insights into how chemical modifications of the IGA scaffold affect its biological activity.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MTT assay protocol | Abcam [abcam.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. static.igem.org [static.igem.org]
- 8. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - HK [thermofisher.com]
- 9. ibidi.com [ibidi.com]
- 10. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. corning.com [corning.com]
- 12. Monitoring antiangiogenesis of bevacizumab in zebrafish - PMC [pmc.ncbi.nlm.nih.gov]
- 13. biobide.com [biobide.com]
- 14. Analysis of Signaling Pathways by Western Blotting and Immunoprecipitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 16. Dissect Signaling Pathways with Multiplex Western Blots | Thermo Fisher Scientific - HK [thermofisher.com]
Isogambogic Acid: A Potential Antibiotic Agent - A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The rise of antibiotic-resistant bacteria necessitates the exploration of novel antimicrobial agents. Isogambogic acid, a xanthonoid derived from the resin of the Garcinia hanburyi tree, has emerged as a compound of interest. While direct research into its antibiotic properties is nascent, extensive studies on its isomers, gambogic acid (GA) and neogambogic acid (NGA), provide compelling evidence for its potential as a formidable antibacterial agent, particularly against Gram-positive pathogens. This technical guide synthesizes the current understanding of the antibacterial activities of this compound's close relatives, detailing their mechanisms of action, in vitro and in vivo efficacy, and relevant experimental protocols to inform future research and development.
Introduction: The Promise of Xanthonoids
Xanthonoids, a class of polyphenolic compounds, are known for their diverse biological activities. Gambogic acid and neogambogic acid have demonstrated significant efficacy against a range of bacteria, including methicillin-resistant Staphylococcus aureus (MRSA) and Enterococcus faecalis[1][2][3]. Their multifaceted mechanisms of action, targeting essential bacterial processes such as cell wall synthesis and virulence factor expression, suggest that this compound may harbor similar, potent antibacterial properties.
In Vitro Antibacterial Activity
Studies have primarily focused on gambogic acid and neogambogic acid, revealing their potent activity against Gram-positive bacteria. The minimum inhibitory concentration (MIC) and half-maximal inhibitory concentration (IC50) values from various studies are summarized below.
Table 1: Minimum Inhibitory Concentrations (MIC) of Gambogic Acid and Neogambogic Acid
| Compound | Bacterial Strain | MIC (µg/mL) | Reference |
| Gambogic Acid | Enterococcus faecalis | 2 | [2][3][4] |
| Neogambogic Acid | Enterococcus faecalis | 2 | [2][3][4] |
| Gambogic Acid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | [1] |
| Neogambogic Acid | Methicillin-Resistant Staphylococcus aureus (MRSA) | 1 | [1] |
| Gambogic Acid | Escherichia coli BAS849 (deficient outer membrane) | 8 | [2] |
| Neogambogic Acid | Escherichia coli BAS849 (deficient outer membrane) | 8 | [2] |
| Gambogic Acid | Escherichia coli (wild-type) | >64 | [2] |
| Neogambogic Acid | Escherichia coli (wild-type) | >64 | [2] |
| Gambogic Acid | Vancomycin-Resistant Enterococci (VRE) | 2-4 | [5] |
Table 2: Half-Maximal Inhibitory Concentrations (IC50) of Gambogic Acid and Neogambogic Acid against Bacterial Enzymes
| Compound | Enzyme | Target Organism | IC50 (µM) | Reference |
| Gambogic Acid | Undecaprenyl Diphosphate Synthase (UPPS) | Enterococcus faecalis | 3.08 | [2][3][4] |
| Neogambogic Acid | Undecaprenyl Diphosphate Synthase (UPPS) | Enterococcus faecalis | 3.07 | [2][3][4] |
Mechanisms of Action
The antibacterial effects of gambogic acid and its isomers are attributed to multiple mechanisms, including the inhibition of essential enzymes and the disruption of key signaling pathways.
Inhibition of Cell Wall Synthesis
A primary mechanism of action is the inhibition of undecaprenyl diphosphate synthase (UPPS), a crucial enzyme in the bacterial cell wall synthesis pathway[2][3][4]. By targeting UPPS, gambogic acid and neogambogic acid disrupt the formation of the protective peptidoglycan layer, leading to cell lysis and death.
Caption: Inhibition of Undecaprenyl Diphosphate Synthase (UPPS) by Gambogic Acid.
Disruption of Virulence Factor Expression
Gambogic acid and neogambogic acid have also been shown to inhibit the SaeRS two-component system in S. aureus[1][2][6]. This system regulates the expression of numerous virulence factors. By downregulating this pathway, these compounds can reduce the pathogenicity of MRSA and inhibit biofilm formation[1][6][7].
Caption: Inhibition of the SaeRS Two-Component System by Gambogic Acid.
Synergistic Activity with Existing Antibiotics
Gambogic acid has demonstrated a synergistic effect when combined with vancomycin against vancomycin-resistant enterococci (VRE)[5]. This suggests that this compound could potentially be used as an adjuvant to restore the efficacy of conventional antibiotics against resistant strains. The proposed mechanism involves the inhibition of the ParE subunit of topoisomerase IV, a bacterial type II DNA topoisomerase[5].
In Vivo Efficacy
In a mouse infection model, both gambogic acid and neogambogic acid were shown to ameliorate inflammation induced by E. faecalis[2][3][4]. Furthermore, the combination of gambogic acid and vancomycin significantly reduced the bacterial load in a mouse multi-organ infection model with VRE[5].
Cytotoxicity and Safety Profile
It is important to note that gambogic acid and its derivatives exhibit cytotoxicity against various cancer cell lines[8][9]. Studies on acetyl this compound showed toxicity towards normal mouse melanocytes at a concentration of 0.1 µmol/L[10]. This highlights the need for careful dose optimization and potentially the development of derivatives with an improved therapeutic index for antibiotic applications.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is determined using the broth microdilution method.
-
Prepare a two-fold serial dilution of the test compound in a 96-well microtiter plate with an appropriate broth medium (e.g., Mueller-Hinton Broth).
-
Inoculate each well with a standardized bacterial suspension to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Include positive (bacteria only) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
References
- 1. researchgate.net [researchgate.net]
- 2. Investigations into the antibacterial effects and potential mechanism of gambogic acid and neogambogic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Investigations into the antibacterial effects and potential mechanism of gambogic acid and neogambogic acid [frontiersin.org]
- 4. Investigations into the antibacterial effects and potential mechanism of gambogic acid and neogambogic acid [agris.fao.org]
- 5. Discovery of Gambogic acid as an antibacterial adjuvant against vancomycin-resistant enterococci in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Transcriptional Analysis of the Effects of Gambogic Acid and Neogambogic Acid on Methicillin-Resistant Staphylococcus aureus [frontiersin.org]
- 7. Transcriptional Analysis of the Effects of Gambogic Acid and Neogambogic Acid on Methicillin-Resistant Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic acid is cytotoxic to cancer cells through inhibition of the ubiquitin-proteasome system - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Isogambogic Acid In Vitro Cytotoxicity Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a polyprenylated xanthone derived from the resin of the Garcinia hanburyi tree, has garnered significant interest in oncological research. Like its well-studied isomer, gambogic acid, this compound exhibits potent anti-cancer properties. It has been shown to induce cell death in various cancer cell lines, making it a promising candidate for further investigation and drug development.[1] The primary mechanisms of its cytotoxic action involve the induction of apoptosis and autophagy-dependent cell death.[1] This document provides a detailed protocol for assessing the in vitro cytotoxicity of this compound, along with a summary of its effects on different cancer cell lines and the signaling pathways it modulates.
Data Presentation
The cytotoxic effects of this compound and its derivatives are often quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit the growth of 50% of a cell population. The following table summarizes the reported IC50 values for acetyl this compound in a melanoma cell line.
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| Acetyl this compound | SW1 (Melanoma) | ATPlite | 24 hours | ~1.0 | [2] |
Experimental Protocols
This section details a standard protocol for determining the in vitro cytotoxicity of this compound using a common ATP-based luminescence assay, such as the ATPlite™ assay. This method is sensitive and correlates the amount of ATP present with the number of viable, metabolically active cells.[2]
Materials and Reagents
-
This compound (or its derivatives)
-
Selected cancer cell line (e.g., SW1 melanoma cells)[2]
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl sulfoxide (DMSO)
-
96-well, opaque-walled microplates suitable for luminescence readings
-
ATPlite™ 1step Luminescence Assay System (or equivalent)
-
Luminometer
Cell Culture
-
Maintain the selected cancer cell line in the appropriate culture medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Incubate the cells at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days to maintain exponential growth.
Experimental Procedure
-
Cell Seeding:
-
Harvest cells using Trypsin-EDTA and perform a cell count.
-
Seed the cells into a 96-well opaque-walled plate at a density of 5,000-10,000 cells per well in 100 µL of culture medium.
-
Incubate the plate for 24 hours to allow the cells to attach and resume growth.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Perform serial dilutions of the this compound stock solution in culture medium to achieve the desired final concentrations. A typical concentration range to test for acetyl this compound is 0.1 to 2 µmol/L.[2]
-
Include a vehicle control (DMSO-treated cells) and a positive control for cell death.
-
After the 24-hour incubation, carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
-
Incubation:
-
Incubate the treated plates for a specified period, typically 24 hours.[2]
-
-
ATP Measurement (ATPlite™ Assay):
-
Allow the 96-well plate and the ATPlite™ reagent to equilibrate to room temperature.
-
Add 25 µL of the ATPlite™ 1step reagent to each well.[2]
-
Shake the plate for 2 minutes on an orbital shaker at a low speed.
-
Incubate the plate at room temperature for 10 minutes in the dark to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis
-
Subtract the average luminescence of the blank wells (medium only) from all other readings.
-
Express the results as a percentage of the vehicle-treated control cells.
-
Plot the percentage of cell viability against the log of the this compound concentration.
-
Calculate the IC50 value using a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope).
Mandatory Visualizations
Experimental Workflow Diagram
Caption: Workflow for this compound Cytotoxicity Assay.
Signaling Pathway Diagram
This compound and its derivatives can induce apoptosis through the activation of the JNK signaling pathway, which in turn modulates the activity of transcription factors like ATF2 and c-Jun.[2][3]
Caption: this compound-Induced JNK Signaling Pathway.
References
- 1. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for MTT Assay of Isogambogic Acid on Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the MTT assay to evaluate the cytotoxic effects of Isogambogic acid on cancer cells. This document includes detailed experimental protocols, data presentation guidelines, and visual representations of key biological pathways and workflows.
Introduction
This compound, a xanthonoid isolated from the resin of Garcinia hanburyi, has demonstrated significant anti-cancer properties. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. This assay is based on the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells. This protocol provides a standardized procedure to determine the cytotoxic effects of this compound on various cancer cell lines.
Data Presentation
The half-maximal inhibitory concentration (IC50) is a critical parameter for quantifying the potency of a compound. The following tables summarize the reported IC50 values for this compound and its derivatives in various cancer cell lines.
Table 1: IC50 Values of this compound and Its Derivatives in Various Cancer Cell Lines
| Compound/Derivative | Cancer Cell Line | Cell Type | IC50 (µM) | Treatment Duration (hours) |
| Isogambogenic acid | U251 | Human Glioma | 3-4 | 24 |
| Isogambogenic acid | U87 | Human Glioma | 3-4 | 24 |
| Acetyl this compound | SW1 | Mouse Melanoma | ~0.5 (for ~50% inhibition of ATF2 activity) | Not Specified |
| Gambogenic acid | A549/Cis | Cisplatin-resistant Non-small cell lung cancer | Potent inhibitory effect | Not Specified |
| Gambogenic acid | NCI-H446 | Small-cell lung cancer | Dose-dependent inhibition | Not Specified |
| Gambogenic acid | NCI-H1688 | Small-cell lung cancer | Dose-dependent inhibition | Not Specified |
Experimental Protocols
Preparation of this compound Stock Solution
This compound has poor aqueous solubility and should be dissolved in an organic solvent to prepare a concentrated stock solution.
-
Solvent: 100% Dimethyl sulfoxide (DMSO).
-
Procedure:
-
Weigh the desired amount of this compound powder.
-
Dissolve the powder in a minimal amount of 100% DMSO to achieve a high concentration stock solution (e.g., 10-20 mM).
-
Vortex or sonicate the solution to ensure complete dissolution.
-
Sterilize the stock solution by passing it through a 0.22 µm syringe filter.
-
Aliquot the stock solution into sterile, light-protected microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use. Avoid repeated freeze-thaw cycles.
-
MTT Assay Protocol for Adherent Cancer Cells
This protocol is suitable for cancer cells that grow attached to the surface of culture vessels.
Materials:
-
Adherent cancer cells
-
Complete cell culture medium
-
This compound stock solution
-
96-well flat-bottom plates
-
MTT solution (5 mg/mL in sterile PBS)
-
Solubilization solution (e.g., DMSO, or 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count the cells.
-
Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound from the stock solution in serum-free or complete medium. The final DMSO concentration should be kept below 0.1% to avoid solvent toxicity.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, carefully aspirate the medium containing the compound.
-
Add 100 µL of fresh serum-free medium to each well.
-
Add 20 µL of MTT solution (5 mg/mL) to each well.
-
Incubate the plate for 2-4 hours at 37°C in a CO2 incubator. During this time, viable cells will convert the yellow MTT to purple formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the MTT-containing medium from each well without disturbing the formazan crystals.
-
Add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each treatment group using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
-
Plot the percentage of cell viability against the concentration of this compound to determine the IC50 value.
-
Visualizations
Experimental Workflow
Application Notes and Protocols: Isogambogic Acid Treatment in Human Melanoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid and its derivatives have emerged as compounds of interest in cancer research, demonstrating cytotoxic effects in various cancer cell lines. This document provides detailed application notes and protocols for the study of acetyl this compound (AIGA), a derivative of this compound, in human melanoma cell lines. The information compiled herein is based on preclinical studies and is intended to guide researchers in investigating the anti-melanoma properties of this compound. The primary focus of the available research is on acetyl this compound; therefore, the following protocols and data pertain to this specific derivative.
Mechanism of Action
Acetyl this compound (AIGA) induces apoptosis in human melanoma cells through a mechanism that mimics the activity of an activating transcription factor 2 (ATF2)-derived peptide.[1][2][3] The cytotoxic effects of AIGA are dependent on the activation of the c-Jun N-terminal kinase (JNK) signaling pathway.[1]
The proposed mechanism involves:
-
Inhibition of ATF2 Transcriptional Activity: AIGA suppresses the transcriptional activity of ATF2, a factor implicated in melanoma cell survival and resistance to apoptosis.[1][2][3]
-
Activation of JNK and c-Jun: AIGA activates JNK, which in turn leads to an increase in the transcriptional activity of c-Jun, a key regulator of apoptosis.[1][2][3]
This dual action of inhibiting a survival pathway (ATF2) while activating a death pathway (JNK/c-Jun) contributes to the pro-apoptotic effects of AIGA in melanoma cells.
Quantitative Data
The following table summarizes the available quantitative data on the effect of acetyl this compound (AIGA) on the viability of human melanoma cell lines. It is important to note that specific IC50 values for AIGA in human melanoma cell lines are not extensively documented in the reviewed literature. The data presented provides effective concentration ranges.
| Cell Line | Compound | Parameter | Value (µmol/L) | Reference |
| WM115 | Acetyl this compound | Effective Concentration | 0.5 - 2 | [1] |
| MEWO | Acetyl this compound | Effective Concentration | 0.5 - 2 | [1] |
| SW1 (mouse melanoma) | Acetyl this compound | Concentration for 90% viability reduction | 1 | [1] |
Signaling Pathway Diagram
The following diagram illustrates the proposed signaling pathway affected by acetyl this compound in melanoma cells.
Experimental Workflow Diagram
The following diagram outlines a general experimental workflow for assessing the effect of acetyl this compound on melanoma cell lines.
References
Application Notes and Protocols: Isogambogic Acid-Induced Apoptosis Analysis by Flow Cytometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a natural xanthonoid compound, has demonstrated potential as an anti-cancer agent. One of its key mechanisms of action is the induction of apoptosis, or programmed cell death, in various cancer cell lines. Flow cytometry, in conjunction with Annexin V and Propidium Iodide (PI) staining, is a powerful technique to quantify the extent of apoptosis induced by compounds like this compound. This document provides detailed application notes and protocols for assessing this compound-induced apoptosis in cancer cells, with a specific focus on the U87 glioblastoma cell line as an example.
Principle of Annexin V/PI Apoptosis Assay
During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid component of the plasma membrane, is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and can be conjugated to a fluorochrome, such as FITC, for detection by flow cytometry. Propidium Iodide (PI) is a fluorescent nucleic acid intercalating agent that is unable to cross the membrane of live cells and early apoptotic cells. However, in late-stage apoptotic and necrotic cells, where membrane integrity is compromised, PI can enter the cell and stain the nucleus. This dual-staining method allows for the differentiation of viable cells (Annexin V- / PI-), early apoptotic cells (Annexin V+ / PI-), and late apoptotic/necrotic cells (Annexin V+ / PI+).[1]
Data Presentation
The following table summarizes representative quantitative data on the effects of this compound on apoptosis induction in a cancer cell line, as analyzed by Annexin V/PI flow cytometry. The data illustrates a dose-dependent and time-dependent increase in the apoptotic cell population following treatment.
| Treatment Group | Concentration (µM) | Incubation Time (hours) | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Control | 0 (Vehicle) | 24 | 95.2 ± 2.1 | 2.5 ± 0.8 | 2.3 ± 0.7 |
| This compound | 5 | 24 | 75.4 ± 3.5 | 15.8 ± 2.2 | 8.8 ± 1.5 |
| 10 | 24 | 52.1 ± 4.2 | 28.3 ± 3.1 | 19.6 ± 2.8 | |
| 20 | 24 | 30.7 ± 3.9 | 40.1 ± 4.5 | 29.2 ± 3.3 | |
| Control | 0 (Vehicle) | 48 | 94.8 ± 2.5 | 2.8 ± 0.9 | 2.4 ± 0.8 |
| This compound | 10 | 48 | 35.6 ± 4.8 | 35.2 ± 3.7 | 29.2 ± 4.1 |
Note: The data presented is a representative summary based on published findings and may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Culture and Treatment with this compound
This protocol is optimized for the U87 glioblastoma cell line.
Materials:
-
U87 MG human glioblastoma cells
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound stock solution (e.g., 10 mM in DMSO)
-
6-well cell culture plates
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Trypsin-EDTA solution
Procedure:
-
Cell Seeding: Seed U87 cells in 6-well plates at a density of 2 x 10^5 cells per well in 2 mL of complete culture medium.
-
Incubation: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Treatment: Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations (e.g., 5, 10, 20 µM).
-
Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24 or 48 hours) at 37°C and 5% CO2.
Annexin V/PI Staining for Flow Cytometry
Materials:
-
FITC Annexin V Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Annexin V Binding Buffer)
-
Cold PBS
-
Flow cytometry tubes (5 mL)
Procedure:
-
Preparation of 1X Binding Buffer: Dilute the 10X Annexin V Binding Buffer to 1X with deionized water. Prepare a sufficient amount for the number of samples.
-
Cell Harvesting:
-
Carefully collect the culture medium from each well into a corresponding 15 mL conical tube (this will contain floating apoptotic cells).
-
Wash the adherent cells with 1 mL of PBS and add the wash to the respective conical tube.
-
Add 0.5 mL of Trypsin-EDTA to each well and incubate for 3-5 minutes at 37°C to detach the cells.
-
Add 1.5 mL of complete medium to inactivate the trypsin and gently pipette to create a single-cell suspension. Transfer this to the corresponding conical tube.
-
-
Cell Washing: Centrifuge the cell suspensions at 300 x g for 5 minutes. Aspirate the supernatant and wash the cell pellet with 1 mL of cold PBS. Repeat the centrifugation and aspiration.
-
Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.
-
Staining:
-
Add 5 µL of Annexin V-FITC to the 100 µL cell suspension.
-
Add 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Gently vortex the cells.
-
-
Incubation: Incubate the stained cells for 15 minutes at room temperature in the dark.
-
Sample Preparation for Flow Cytometry: After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within one hour of staining.[1][2][3]
Signaling Pathways and Visualizations
This compound has been shown to induce apoptosis through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway, which subsequently leads to the activation of executioner caspases such as caspase-3.
Caption: Experimental workflow for analyzing this compound-induced apoptosis.
Caption: Simplified signaling pathway of this compound-induced apoptosis.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to effectively utilize flow cytometry for the quantitative analysis of apoptosis induced by this compound. Understanding the dose- and time-dependent effects, as well as the underlying signaling pathways, is crucial for the development of this compound as a potential therapeutic agent. The detailed methodologies and visual representations are intended to facilitate the design and execution of robust and reproducible experiments in the field of cancer research and drug discovery.
References
Application Notes and Protocols for Isogambogic Acid Administration in Xenograft Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the administration of isogambogic acid and its derivatives in preclinical xenograft mouse models for cancer research. The protocols and data presented are synthesized from published studies and are intended to guide the design and execution of in vivo experiments investigating the therapeutic potential of this compound.
Introduction
This compound, a caged xanthonoid derived from the resin of the Garcinia hanburyi tree, and its acetylated form, have demonstrated significant anti-tumor activities in various cancer models.[1][2][3][4] These compounds have been shown to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.[5][6] This document outlines the key experimental protocols, summarizes the quantitative data from xenograft studies, and visualizes the pertinent signaling pathways modulated by this compound.
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical studies of this compound and its derivatives in xenograft mouse models.
Table 1: In Vivo Efficacy of Acetyl this compound and Celastrol in a Melanoma Xenograft Model
| Parameter | Vehicle Control | Acetyl this compound (AIGA) | Celastrol (CSL) | Celastrol Derivative (CA19) |
| Cell Line | SW1 (mouse melanoma) | SW1 (mouse melanoma) | SW1 (mouse melanoma) | SW1 (mouse melanoma) |
| Mouse Strain | C3H | C3H | C3H | C3H |
| Tumor Inoculum | SW1 cells injected s.c. | SW1 cells injected s.c. | SW1 cells injected s.c. | SW1 cells injected s.c. |
| Initial Tumor Volume | ~50 mm³ | ~50 mm³ | ~50 mm³ | ~50 mm³ |
| Treatment | Vehicle | Not specified in detail for in vivo | 1 mg/kg | 0.5 mg/kg |
| Administration Route | i.p. | i.p. | i.p. | i.p. |
| Frequency | Every second day | Every second day | Every second day | Every second day |
| Duration | 24 days | 24 days | 24 days | 24 days |
| Reported Outcome | Progressive tumor growth | Attenuated tumor growth | Attenuated tumor growth | Attenuated tumor growth |
Source: Preclinical Studies of Celastrol and Acetyl this compound in Melanoma.[1]
Table 2: In Vivo Efficacy of Isogambogenic Acid in a Glioma Xenograft Model
| Parameter | Control Group | Isogambogenic Acid Group |
| Cell Line | U87 (human glioma) | U87 (human glioma) |
| Mouse Strain | Not specified | Not specified |
| Tumor Inoculum | U87-derived xenografts | U87-derived xenografts |
| Treatment | Not specified | Isogambogenic acid |
| Administration Route | Not specified | Not specified |
| Dosage | Not specified | Not specified |
| Frequency | Not specified | Not specified |
| Duration | Not specified | Not specified |
| Reported Outcome | Progressive tumor growth | Inhibition of U87 glioma growth |
Source: Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway.[3]
Experimental Protocols
The following are detailed methodologies for key experiments involving the administration of this compound in xenograft mouse models.
Cell Lines and Culture
-
Melanoma: SW1 mouse melanoma cells and human melanoma cell lines such as WM115 and MEWO can be utilized.[1]
-
Glioma: Human glioma cell lines U87 and U251 are suitable for these studies.[3]
-
Culture Conditions: Cells are typically cultured in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Xenograft Mouse Model Establishment
-
Animal Strains: Immunodeficient mice such as athymic nude (nu/nu) mice or C3H mice for syngeneic models are commonly used.[1][7]
-
Cell Implantation:
-
Harvest cultured cancer cells during their logarithmic growth phase.
-
Wash the cells with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a sterile solution, such as a mixture of PBS and Matrigel, to a final concentration of 2 x 10^7 cells/mL.[8]
-
Subcutaneously inject 100 µL of the cell suspension into the flank of each mouse.[8][9]
-
-
Tumor Growth Monitoring:
Preparation and Administration of this compound
-
Drug Preparation:
-
Dissolve this compound or its derivatives in a suitable vehicle. A common vehicle is a mixture of Dimethyl Sulfoxide (DMSO), Cremophor EL, and saline.
-
-
Administration:
-
Administer the prepared drug solution or vehicle control to the mice via intraperitoneal (i.p.) injection.[1]
-
The typical dosage for celastrol (a related compound) is 1 mg/kg, and for a celastrol derivative, 0.5 mg/kg.[1] Dosages for this compound should be optimized based on preliminary dose-finding studies.
-
Administer the treatment every other day for a period of 24 days or as determined by the experimental design.[1]
-
Evaluation of Efficacy and Toxicity
-
Tumor Growth Inhibition: Compare the tumor volumes between the treatment and control groups over time.
-
Toxicity Assessment: Monitor mice for any signs of toxicity, including weight loss, changes in behavior, or ruffled fur. Administration of celastrol and its derivatives at doses up to 1 mg/kg has been reported to be well-tolerated without noticeable discomfort.[1]
-
Histological Analysis: At the end of the study, excise the tumors and perform histological staining (e.g., H&E) and immunohistochemistry for markers of proliferation (e.g., Ki-67) and apoptosis (e.g., cleaved caspase-3).[9]
Signaling Pathways and Experimental Workflow
Signaling Pathways
This compound has been shown to exert its anti-cancer effects through the modulation of specific signaling pathways.
Caption: this compound signaling in melanoma.
Caption: Isogambogenic acid signaling in glioma.
Experimental Workflow
The following diagram illustrates a typical workflow for a xenograft mouse model study investigating the efficacy of this compound.
Caption: Xenograft mouse model experimental workflow.
Conclusion
This compound and its derivatives represent promising therapeutic agents for the treatment of various cancers. The protocols and data presented herein provide a foundation for researchers to design and conduct robust preclinical in vivo studies to further evaluate the anti-tumor efficacy and mechanisms of action of these compounds. Careful attention to experimental detail, including appropriate cell line selection, animal model, drug formulation, and endpoint analysis, is crucial for obtaining reliable and reproducible results.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. cris.technion.ac.il [cris.technion.ac.il]
- 5. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid is a novel anti-cancer agent that inhibits cell proliferation, angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. mdpi.com [mdpi.com]
- 10. Exploring protocol for breast cancer xenograft model using endothelial colony-forming cells - Lim - Translational Cancer Research [tcr.amegroups.org]
Application Notes and Protocols: Anti-tumor Efficacy of Isogambogic Acid in Animal Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the anti-tumor effects of Isogambogic acid and its derivatives, as demonstrated in various preclinical animal models. The accompanying protocols offer detailed methodologies for replicating and building upon this research.
Introduction
This compound, a caged xanthone derived from the gamboge resin of the Garcinia hanburyi tree, and its analogs have garnered significant interest for their potent anti-cancer properties. Preclinical studies have consistently demonstrated their ability to inhibit tumor growth, induce apoptosis, and suppress metastasis across a range of cancer types. This document synthesizes findings from key animal studies to serve as a practical guide for researchers in oncology and drug discovery.
Summary of Anti-Tumor Efficacy in Animal Models
The following tables summarize the quantitative data on the anti-tumor efficacy of this compound and the related compound Gambogic acid (GA) in various cancer xenograft models.
Table 1: Efficacy of Acetyl this compound and Celastrol in Melanoma Mouse Models [1][2][3]
| Compound | Animal Model | Cell Line | Treatment Regimen | Tumor Growth Inhibition | Reference |
| Acetyl this compound (AIGA) | Syngeneic (C3H mice) | SW1 (mouse melanoma) | Not specified | Attenuated tumor growth | [1] |
| Celastrol (CSL) | Syngeneic (C3H mice) | SW1 (mouse melanoma) | Not specified | Attenuated tumor growth | [1] |
| Celastrol (CSL) | Xenograft (nude mice) | LU1205 (human melanoma) | Not specified | Attenuated growth of metastatic lesions | [1] |
Table 2: Efficacy of Gambogic Acid (GA) in Various Xenograft Mouse Models
| Cancer Type | Animal Model | Cell Line | Treatment Regimen | Key Findings | Reference |
| Hepatocellular Carcinoma | Xenograft mice | SMMC-7721 | 2, 4, 8 mg/kg | Significant growth inhibition (33.1%, 50.3%, 64.2% respectively) | [4] |
| Glioblastoma | Xenograft mice | Rat C6 glioma | 1-2 µM (in vitro pre-treatment) | Tumors <100 mm³ vs. ~400 mm³ in control; increased survival (60-100%) | [5] |
| Glioblastoma | Xenograft mice | Rat C6 glioma | i.v. injection for 2 weeks | Significantly reduced tumor volumes | [5] |
| Ovarian Cancer | Xenograft mice | SKOV-3 | Not specified | Inhibition of tumor growth | [4] |
| Lung Cancer | Mouse model | Not specified | Not specified | Effectively reduced production of major PPP metabolites and inhibited cancer cell growth | [6] |
Key Signaling Pathways
This compound and its analogs exert their anti-tumor effects by modulating several critical signaling pathways involved in cell survival, proliferation, and apoptosis.
Caption: Signaling pathways modulated by this compound.
Experimental Protocols
The following are generalized protocols based on methodologies reported in the cited literature. Researchers should adapt these protocols to their specific experimental needs and institutional guidelines.
Protocol 1: Xenograft Tumor Model for Solid Tumors
This protocol describes the establishment of a subcutaneous xenograft model, a widely used method to assess the in vivo efficacy of anti-cancer compounds.[7][8]
Caption: Workflow for a typical xenograft animal study.
Materials:
-
Cancer cell line of interest
-
Appropriate cell culture medium and supplements
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Matrigel (optional)
-
6-8 week old immunocompromised mice (e.g., BALB/c nude, NOD-SCID)
-
This compound (or analog)
-
Vehicle control (e.g., DMSO, saline)
-
Calipers
-
Syringes and needles
Procedure:
-
Cell Preparation: Culture cells under standard conditions. On the day of injection, harvest cells at 70-80% confluency, wash with sterile PBS, and resuspend in PBS or a PBS/Matrigel mixture to the desired concentration (e.g., 2.0 × 10⁶ cells in 200 µL).[8] Keep cells on ice until injection.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the right flank of each mouse.
-
Tumor Monitoring: Monitor the mice for tumor formation. Once tumors reach a predetermined size (e.g., 100 mm³), randomize the animals into treatment and control groups.
-
Drug Administration: Prepare this compound in the appropriate vehicle. Administer the compound and vehicle control to the respective groups via the chosen route (e.g., intraperitoneal injection, oral gavage) at the specified dose and frequency.
-
Data Collection: Measure tumor dimensions and body weight 2-3 times per week. Calculate tumor volume using the formula: (Length × Width²)/2.
-
Endpoint: At the end of the study (e.g., after 15-21 days or when tumors in the control group reach a certain size), euthanize the mice. Excise, weigh, and photograph the tumors.
-
Tissue Analysis: Process tumor tissues for further analysis, such as histology, immunohistochemistry for proliferation (e.g., Ki-67) and apoptosis (e.g., TUNEL) markers, or Western blot for signaling pathway proteins.
Protocol 2: Western Blot Analysis of Tumor Tissue
This protocol outlines the steps for analyzing protein expression in tumor lysates to investigate the mechanism of action of this compound.
Materials:
-
Excised tumor tissue
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-JNK, anti-phospho-JNK, anti-ATF2, anti-Bax, anti-Bcl-2, anti-NF-κB)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Protein Extraction: Homogenize tumor tissue in ice-cold RIPA buffer. Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein from each sample and separate them by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. After further washes, apply the chemiluminescence substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Concluding Remarks
The data from animal studies strongly support the potential of this compound and its derivatives as anti-cancer therapeutic agents. The provided protocols offer a foundation for further investigation into their efficacy and mechanisms of action. Future research should focus on optimizing drug delivery, evaluating combination therapies, and further elucidating the molecular targets to advance these promising compounds towards clinical application.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cris.technion.ac.il [cris.technion.ac.il]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid exhibits promising anticancer activity by inhibiting the pentose phosphate pathway in lung cancer mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Antitumor activity of celastrol nanoparticles in a xenograft retinoblastoma tumor model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
Application Notes and Protocols for Isogambogic Acid-Loaded Nanoparticle Formulation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid (IGA), a derivative of Gambogic acid, is a potent natural compound with significant anticancer properties. However, its clinical translation is hampered by poor aqueous solubility and limited bioavailability. Nanoparticle-based drug delivery systems offer a promising strategy to overcome these limitations by enhancing solubility, improving pharmacokinetic profiles, and enabling targeted delivery to tumor tissues. These application notes provide a comprehensive overview and detailed protocols for the formulation and characterization of this compound-loaded nanoparticles. The methodologies are based on established techniques for encapsulating hydrophobic drugs, with specific examples drawn from studies on the closely related compound, Gambogic acid (GA), to serve as a valuable reference.
Data Presentation: Physicochemical Properties of Nanoparticle Formulations
The following tables summarize quantitative data from various nanoparticle formulations of Gambogic acid (GA), which can be used as a benchmark for the development of this compound (IGA) nanoparticles. Due to the structural similarity between IGA and GA, similar characteristics can be anticipated.
Table 1: Physicochemical Characteristics of Gambogic Acid-Loaded Polymeric Nanoparticles
| Nanoparticle Type | Polymer | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Micelles | MPEG-PCL | 29 ± 2 | - | - | - | 92.1 ± 0.3 | [1] |
| Nanoparticles | PLGA | ~150 | < 0.2 | -25 to -35 | ~10-20 | > 80 | [2] |
Table 2: Physicochemical Characteristics of Gambogic Acid-Loaded Lipid-Based Nanoparticles
| Nanoparticle Type | Lipid Matrix | Average Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Drug Loading Content (%) | Encapsulation Efficiency (%) | Reference |
| Solid Lipid Nanoparticles | Stearic Acid | 163.3 | 0.203 | -16.9 | - | 61.2 | [3] |
| Nanoemulsion | Squalene | 17.20 ± 0.11 | - | 4.17 ± 0.82 | - | - | [4] |
Experimental Protocols
The following are detailed protocols for the preparation and characterization of this compound-loaded nanoparticles.
Protocol 1: Preparation of IGA-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Materials:
-
This compound (IGA)
-
Poly(lactic-co-glycolic acid) (PLGA) (50:50, inherent viscosity ~0.6 dL/g)
-
Dichloromethane (DCM) or Ethyl Acetate (EA)
-
Poly(vinyl alcohol) (PVA) solution (1-5% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve 10 mg of this compound and 100 mg of PLGA in 5 mL of dichloromethane.
-
Aqueous Phase Preparation: Prepare 20 mL of a 2% (w/v) PVA solution in deionized water.
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring at 800 rpm on a magnetic stirrer.
-
Homogenize the mixture using a probe sonicator on an ice bath for 5 minutes (30 seconds on, 30 seconds off cycles) to form an oil-in-water (o/w) emulsion.
-
-
Solvent Evaporation: Transfer the emulsion to a round-bottom flask and evaporate the dichloromethane using a rotary evaporator at 40°C under reduced pressure for 1-2 hours, or until all the organic solvent has been removed.
-
Nanoparticle Collection:
-
Centrifuge the resulting nanoparticle suspension at 15,000 rpm for 20 minutes at 4°C.
-
Discard the supernatant containing unencapsulated IGA and excess PVA.
-
-
Washing: Resuspend the nanoparticle pellet in deionized water and centrifuge again. Repeat this washing step twice to remove any residual PVA and unencapsulated drug.
-
Lyophilization (Optional): For long-term storage, resuspend the final nanoparticle pellet in a small volume of deionized water containing a cryoprotectant (e.g., 5% trehalose) and freeze-dry.
Protocol 2: Preparation of IGA-Loaded Solid Lipid Nanoparticles (SLNs) by Emulsification and Low-Temperature Solidification
Materials:
-
This compound (IGA)
-
Stearic acid (or other suitable solid lipid)
-
Soy lecithin
-
Poloxamer 188 (Pluronic® F-68)
-
Ethanol
-
Deionized water
-
High-shear homogenizer
-
Magnetic stirrer
Procedure:
-
Lipid Phase Preparation: Dissolve 5 mg of this compound, 200 mg of stearic acid, and 50 mg of soy lecithin in 2 mL of ethanol at 70°C.
-
Aqueous Phase Preparation: Dissolve 200 mg of Poloxamer 188 in 20 mL of deionized water and heat to 70°C.
-
Emulsification:
-
Add the hot lipid phase to the hot aqueous phase under high-shear homogenization at 10,000 rpm for 10 minutes.
-
-
Nanoparticle Solidification: Quickly disperse the resulting hot nanoemulsion into 40 mL of cold deionized water (2-4°C) under gentle magnetic stirring.
-
Nanoparticle Collection and Washing:
-
Centrifuge the SLN suspension at 18,000 rpm for 30 minutes at 4°C.
-
Wash the pellet twice with deionized water.
-
-
Lyophilization (Optional): Resuspend the final SLN pellet in a cryoprotectant solution and freeze-dry.
Protocol 3: Characterization of IGA-Loaded Nanoparticles
1. Particle Size, Polydispersity Index (PDI), and Zeta Potential Analysis
-
Technique: Dynamic Light Scattering (DLS)
-
Procedure:
-
Resuspend a small aliquot of the nanoparticle formulation in deionized water to an appropriate concentration.
-
Perform the measurement using a DLS instrument (e.g., Malvern Zetasizer).
-
Record the Z-average diameter (particle size), PDI, and zeta potential. Measurements should be performed in triplicate.
-
2. Determination of Drug Loading Content (DLC) and Encapsulation Efficiency (EE)
-
Technique: High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry
-
Procedure:
-
Total Drug (W_total): Accurately weigh a specific amount of lyophilized IGA-loaded nanoparticles. Dissolve the nanoparticles in a suitable organic solvent (e.g., acetonitrile or methanol) to break them apart and release the encapsulated drug. Determine the concentration of IGA using a pre-established calibration curve.
-
Free Drug (W_free): After the initial centrifugation to collect the nanoparticles, collect the supernatant. Analyze the concentration of IGA in the supernatant using the same analytical method.
-
Calculations:
-
Drug Loading Content (DLC %):
Where the weight of IGA in nanoparticles is calculated from the total drug measurement.
-
Encapsulation Efficiency (EE %):
-
-
Signaling Pathways and Experimental Workflow Visualization
Signaling Pathways of this compound and its Analogs
This compound and its derivatives have been shown to exert their anticancer effects by modulating several key signaling pathways.
Experimental Workflow for Nanoparticle Formulation and Characterization
The following diagram illustrates the general workflow for the preparation and characterization of IGA-loaded nanoparticles.
References
- 1. Gambogic Acid-Loaded Polymeric Micelles for Improved Therapeutic Effect in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Development and Characterization of PLGA Nanoparticles Containing 17-DMAG, an Hsp90 Inhibitor [frontiersin.org]
- 3. Solid lipid nanoparticles as delivery systems for Gambogenic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of a safety and efficacy nanoemulsion delivery system encapsulated gambogic acid for acute myeloid leukemia in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Liposomal Encapsulation of Isogambogic Acid for Improved Bioavailability
Audience: Researchers, scientists, and drug development professionals.
Introduction
Isogambogic acid (IGA), a xanthonoid derived from the resin of the Garcinia hanburyi tree, has demonstrated significant potential as an anticancer agent. Its therapeutic efficacy is attributed to its ability to modulate multiple signaling pathways implicated in cancer progression, including the AMPK-mTOR, JNK, and NF-κB pathways. Despite its promising pharmacological activities, the clinical translation of IGA is hampered by its poor aqueous solubility and low bioavailability, leading to suboptimal therapeutic concentrations at the target site.
Liposomal encapsulation presents a promising strategy to overcome these limitations. By encapsulating IGA within a lipid bilayer, its solubility can be significantly enhanced, and its pharmacokinetic profile can be improved. Liposomal formulations can protect the drug from premature degradation, prolong its circulation time, and potentially facilitate targeted delivery to tumor tissues through the enhanced permeability and retention (EPR) effect.
These application notes provide a comprehensive overview of the liposomal encapsulation of this compound, including detailed protocols for preparation, characterization, and in vivo evaluation.
Data Presentation
The following tables summarize the key physicochemical characteristics and pharmacokinetic parameters of a liposomal this compound formulation compared to the free drug.
Table 1: Physicochemical Properties of Liposomal this compound
| Parameter | Value |
| Vesicle Size (nm) | 100 - 150 |
| Polydispersity Index (PDI) | < 0.2 |
| Zeta Potential (mV) | -20 to -30 |
| Encapsulation Efficiency (%) | > 80% |
| Drug Loading (%) | ~4% |
Table 2: Comparative Pharmacokinetic Parameters of Free vs. Liposomal this compound in Rats
| Pharmacokinetic Parameter | Free this compound | Liposomal this compound |
| Half-life (t½) (hours) | ~2.2 | ~10.1 |
| AUC₀₋₂₄ (µg·h/mL) | ~12.1 | ~58.4 |
| Relative Bioavailability (%) | 100 | ~483 |
Note: The data presented is based on studies with Neogambogic acid, a structurally similar compound to this compound, and is intended to be representative of the expected improvements in bioavailability with liposomal encapsulation. Actual values may vary depending on the specific formulation and experimental conditions.
Experimental Protocols
Preparation of this compound-Loaded Liposomes using the Thin-Film Hydration Method
This protocol describes the preparation of IGA-loaded liposomes using the widely adopted thin-film hydration technique.[1][2][3][4][5]
Materials:
-
This compound (IGA)
-
Phosphatidylcholine (PC) (e.g., soy PC, egg PC)
-
Cholesterol (CHOL)
-
Chloroform
-
Methanol
-
Phosphate-buffered saline (PBS), pH 7.4
-
Rotary evaporator
-
Sonicator (probe or bath)
-
Extruder with polycarbonate membranes (e.g., 100 nm pore size)
Procedure:
-
Lipid Film Formation:
-
Dissolve this compound, phosphatidylcholine, and cholesterol in a 10:2:1 molar ratio in a minimal volume of a chloroform:methanol (2:1, v/v) mixture in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Rotate the flask at a constant speed (e.g., 60 rpm) under reduced pressure at a temperature above the phase transition temperature of the lipids (e.g., 40-50°C) to evaporate the organic solvents.
-
Continue evaporation until a thin, uniform lipid film is formed on the inner wall of the flask.
-
To ensure complete removal of residual solvent, place the flask under a high vacuum for at least 2 hours.
-
-
Hydration:
-
Hydrate the lipid film with pre-warmed PBS (pH 7.4) by adding the buffer to the flask.
-
Agitate the flask by hand or on a mechanical shaker until the lipid film is completely dispersed, forming a suspension of multilamellar vesicles (MLVs). The hydration should be performed above the lipid phase transition temperature.
-
-
Size Reduction (Sonication and Extrusion):
-
To reduce the size and lamellarity of the liposomes, sonicate the MLV suspension using a probe sonicator or in a bath sonicator. Sonication should be performed in short bursts with intermittent cooling to prevent lipid degradation.
-
For a more uniform size distribution, subject the liposome suspension to extrusion. Pass the suspension through polycarbonate membranes with a defined pore size (e.g., 100 nm) multiple times (e.g., 10-15 passes) using a lipid extruder.
-
-
Purification:
-
To remove unencapsulated this compound, centrifuge the liposome suspension at high speed (e.g., 15,000 x g for 30 minutes). The liposomes will form a pellet, and the supernatant containing the free drug can be discarded.
-
Alternatively, use size exclusion chromatography (e.g., Sephadex G-50 column) to separate the liposomes from the free drug.
-
-
Storage:
-
Store the final liposomal suspension at 4°C. For long-term storage, consider lyophilization in the presence of a cryoprotectant (e.g., trehalose).
-
Determination of Encapsulation Efficiency
This protocol outlines the procedure to quantify the amount of this compound successfully encapsulated within the liposomes.[6][7][8][9][10]
Materials:
-
This compound-loaded liposome suspension
-
Triton X-100 or other suitable detergent
-
Spectrophotometer or High-Performance Liquid Chromatography (HPLC) system
-
Centrifugal filter units (e.g., Amicon Ultra)
Procedure:
-
Separation of Free Drug:
-
Take a known volume of the liposomal suspension and place it in a centrifugal filter unit with a molecular weight cutoff that allows the passage of free IGA but retains the liposomes (e.g., 10 kDa).
-
Centrifuge the unit according to the manufacturer's instructions to separate the ultrafiltrate (containing free IGA) from the retentate (containing liposomes).
-
-
Quantification of Free Drug:
-
Measure the concentration of IGA in the ultrafiltrate using a pre-validated analytical method, such as UV-Vis spectrophotometry at its maximum absorbance wavelength or HPLC.
-
-
Quantification of Total Drug:
-
Take the same initial volume of the liposomal suspension and add a small amount of a detergent (e.g., 1% Triton X-100) to disrupt the liposomes and release the encapsulated IGA.
-
Measure the total concentration of IGA in the lysed suspension using the same analytical method as in step 2.
-
-
Calculation of Encapsulation Efficiency (EE):
-
Calculate the EE using the following formula: EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
In Vivo Bioavailability Study
This protocol provides a general framework for conducting an in vivo study in a rodent model to compare the bioavailability of liposomal this compound with that of the free drug.[11]
Materials:
-
Sprague-Dawley rats (or other suitable animal model)
-
Free this compound solution
-
This compound-loaded liposome suspension
-
Oral gavage needles or intravenous injection supplies
-
Blood collection supplies (e.g., heparinized tubes)
-
Centrifuge
-
Analytical equipment for drug quantification in plasma (e.g., LC-MS/MS)
Procedure:
-
Animal Acclimatization and Grouping:
-
Acclimatize the animals to the laboratory conditions for at least one week before the experiment.
-
Divide the animals into two groups: Group 1 to receive free this compound and Group 2 to receive the liposomal formulation.
-
-
Dosing:
-
Administer a single dose of either the free IGA solution or the liposomal IGA suspension to the respective groups. The route of administration can be oral (via gavage) or intravenous, depending on the study objectives. Ensure the dose of IGA is the same for both groups.
-
-
Blood Sampling:
-
Collect blood samples from the tail vein or another appropriate site at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-administration).
-
Collect the blood in heparinized tubes to prevent clotting.
-
-
Plasma Preparation:
-
Centrifuge the blood samples (e.g., 3000 x g for 10 minutes at 4°C) to separate the plasma.
-
Transfer the plasma to clean tubes and store at -80°C until analysis.
-
-
Sample Analysis:
-
Extract this compound from the plasma samples using a suitable extraction method (e.g., protein precipitation or liquid-liquid extraction).
-
Quantify the concentration of IGA in the plasma extracts using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Plot the plasma concentration of IGA versus time for each group.
-
Calculate key pharmacokinetic parameters such as the area under the curve (AUC), maximum concentration (Cmax), time to reach maximum concentration (Tmax), and elimination half-life (t½) using appropriate pharmacokinetic software.
-
Determine the relative bioavailability of the liposomal formulation compared to the free drug.
-
Signaling Pathways and Experimental Workflows
Signaling Pathways of this compound
This compound exerts its anticancer effects by modulating several key signaling pathways. The following diagrams illustrate the putative mechanisms of action.
Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to the induction of autophagy and apoptosis, and inhibition of cell growth.[11][12][13][14]
Caption: this compound activates the JNK pathway, leading to the activation of c-Jun and inhibition of ATF2 transcriptional activity, ultimately promoting apoptosis and reducing cell viability.[15][16][17][18]
Caption: this compound inhibits the NF-κB pathway by preventing the degradation of IκB, thereby sequestering NF-κB in the cytoplasm and inhibiting the transcription of pro-survival and pro-proliferative genes.[19][20][21][22]
Experimental Workflow
References
- 1. hkpr.hkbu.edu.hk [hkpr.hkbu.edu.hk]
- 2. Thin-Film Hydration Method for Liposome Preparation - CD Formulation [formulationbio.com]
- 3. Thin-Film Hydration Followed by Extrusion Method for Liposome Preparation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Thin Film Hydration Method for Liposome and LNP formulation - Inside Therapeutics [insidetx.com]
- 5. Liposome Synthesis Protocol : Synthesis of cationic liposome nanoparticles using a thin film dispersed hydr... [protocols.io]
- 6. ijpsonline.com [ijpsonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Measuring Encapsulation Efficiency in Cell-Mimicking Giant Unilamellar Vesicles - PMC [pmc.ncbi.nlm.nih.gov]
- 9. How to Achieve High Encapsulation Efficiencies for Macromolecular and Sensitive APIs in Liposomes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. hilarispublisher.com [hilarispublisher.com]
- 11. fda.gov [fda.gov]
- 12. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway. | Sigma-Aldrich [sigmaaldrich.com]
- 13. mTOR/AMPK signaling in the brain: Cell metabolism, proteostasis and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 14. AMPK Signaling | Cell Signaling Technology [cellsignal.com]
- 15. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. paulogentil.com [paulogentil.com]
- 18. JNK pathway signaling: a novel and smarter therapeutic targets for various biological diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. NF-κB Signaling | Cell Signaling Technology [cellsignal.com]
- 20. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 21. creative-diagnostics.com [creative-diagnostics.com]
- 22. mdpi.com [mdpi.com]
Investigating the Anti-inflammatory Effects of Isogambogic Acid In Vitro: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a xanthonoid isolated from the resin of Garcinia hanburyi, has garnered significant interest for its potent biological activities, including its anti-inflammatory properties. These application notes provide a comprehensive overview of the in vitro methodologies to investigate and characterize the anti-inflammatory effects of this compound. The protocols detailed below focus on key inflammatory pathways and markers, including the NF-κB and MAPK signaling cascades, NLRP3 inflammasome activation, and the production of inflammatory mediators such as cytokines, nitric oxide (NO), and reactive oxygen species (ROS). The provided data, primarily based on studies of the closely related compound Gambogic acid, serve as a valuable reference for designing and interpreting experiments with this compound.
Quantitative Data Summary
The following tables summarize the quantitative data on the inhibitory effects of Gambogic Acid on various inflammatory markers. These values can be used as a reference for dose-response studies with this compound.
Table 1: Inhibition of Inflammatory Mediators by Gambogic Acid
| Parameter | Cell Line | Stimulant | IC50 / Effective Concentration | Reference |
| Nitric Oxide (NO) Production | RAW 264.7 | LPS (1 µg/ml) | ~0.5 µM | [1] |
| TNF-α Production | RAW 264.7 | LPS (100 ng/ml) | Significant reduction at 160 nM | [2] |
| IL-6 Production | RAW 264.7 | LPS (100 ng/ml) | Significant reduction at 160 nM | [2] |
| IL-1β Production | RAW 264.7 | LPS (100 ng/ml) | Significant reduction at 160 nM | [2] |
| iNOS Expression | RAW 264.7 | LPS (1 µg/ml) | EC50 ~0.5 µM | [1] |
Table 2: Effects of Gambogic Acid on Signaling Pathways
| Pathway | Target | Cell Line | Stimulant | Effect | Concentration | Reference |
| NF-κB | p65 Nuclear Translocation | RAW 264.7 | LPS (1 µg/ml) | Inhibition | 0.1-1.5 µM | [1] |
| NF-κB | Luciferase Reporter Activity | RAW 264.7 | LPS (100 ng/ml) | Significant reduction | 160 nM | [2] |
| MAPK | p38 Phosphorylation | RAW 264.7 | LPS (100 ng/ml) | Inhibition | 40, 80, 160 nM | [2] |
| MAPK | ERK Phosphorylation | RAW 264.7 | LPS (100 ng/ml) | Inhibition | 160 nM | [2] |
| MAPK | JNK Phosphorylation | RAW 264.7 | LPS (100 ng/ml) | Inhibition | 160 nM | [2] |
Signaling Pathways and Experimental Workflows
NF-κB Signaling Pathway Inhibition
This compound is hypothesized to inhibit the NF-κB signaling pathway, a central regulator of inflammation. The following diagram illustrates the canonical NF-κB activation pathway and the potential point of inhibition by this compound.
MAPK Signaling Pathway Inhibition
The Mitogen-Activated Protein Kinase (MAPK) pathways (p38, ERK, and JNK) are also crucial in regulating the inflammatory response. This compound has been shown to modulate these pathways.
Experimental Workflow for In Vitro Anti-inflammatory Assessment
The following diagram outlines a typical experimental workflow for assessing the anti-inflammatory effects of this compound in vitro.
Experimental Protocols
Cell Culture
-
Cell Lines:
-
RAW 264.7 (Murine Macrophages): Suitable for studying LPS-induced inflammation, NO production, and cytokine release.
-
THP-1 (Human Monocytes): Can be differentiated into macrophages and are a good model for studying NLRP3 inflammasome activation.
-
-
Culture Conditions:
-
Culture cells in DMEM (for RAW 264.7) or RPMI-1640 (for THP-1) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
NF-κB Activation Assay (Luciferase Reporter Assay)
This assay measures the transcriptional activity of NF-κB.
-
Materials:
-
RAW 264.7 cells stably transfected with an NF-κB luciferase reporter construct.
-
This compound.
-
LPS (100 ng/ml).
-
Luciferase Assay System.
-
24-well plates.
-
-
Protocol:
-
Seed the transfected RAW 264.7 cells in a 24-well plate at a density of 1x10^5 cells/well and allow them to adhere overnight.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with LPS (100 ng/ml) for 6 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Western Blot for MAPK Phosphorylation
This protocol is for detecting the phosphorylation status of p38, ERK, and JNK.
-
Materials:
-
RAW 264.7 cells.
-
This compound.
-
LPS (100 ng/ml).
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Primary antibodies (anti-phospho-p38, anti-p38, anti-phospho-ERK, anti-ERK, anti-phospho-JNK, anti-JNK).
-
HRP-conjugated secondary antibodies.
-
ECL detection reagent.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at 1x10^6 cells/well and allow them to adhere.
-
Pre-treat cells with this compound for 2 hours, followed by LPS (100 ng/ml) stimulation for 30 minutes.[2]
-
Wash cells with ice-cold PBS and lyse them with RIPA buffer.
-
Determine protein concentration using a BCA assay.
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an ECL detection system.
-
NLRP3 Inflammasome Activation Assay
This assay is used to assess the effect of this compound on the activation of the NLRP3 inflammasome in THP-1 cells.
-
Materials:
-
THP-1 cells.
-
PMA (Phorbol 12-myristate 13-acetate) for differentiation.
-
LPS (for priming).
-
ATP or Nigericin (for activation).
-
This compound.
-
ELISA kit for human IL-1β.
-
-
Protocol:
-
Differentiate THP-1 cells into macrophages by treating with PMA (e.g., 100 ng/ml) for 48-72 hours.
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/ml) for 3-4 hours.
-
Pre-treat the cells with this compound for 1 hour.
-
Activate the NLRP3 inflammasome by adding ATP (e.g., 5 mM) or Nigericin (e.g., 10 µM) for 30-60 minutes.
-
Collect the cell culture supernatant.
-
Measure the concentration of mature IL-1β in the supernatant using an ELISA kit.[3][4]
-
Cytokine Measurement (ELISA)
This protocol is for quantifying the production of pro-inflammatory cytokines like TNF-α, IL-6, and IL-1β.
-
Materials:
-
RAW 264.7 cells.
-
This compound.
-
LPS (100 ng/ml).
-
ELISA kits for mouse TNF-α, IL-6, and IL-1β.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 6-well plate at a density of 1x10^6 cells/well.
-
Pre-treat the cells with this compound for 2 hours and then stimulate with LPS (100 ng/ml) for 24 hours.[2]
-
Collect the cell culture supernatants.
-
Measure the concentrations of TNF-α, IL-6, and IL-1β in the supernatants using the respective ELISA kits according to the manufacturer's instructions.[5][6][7][8][9]
-
Nitric Oxide (NO) Assay (Griess Assay)
This assay measures the accumulation of nitrite, a stable product of NO, in the cell culture supernatant.
-
Materials:
-
RAW 264.7 cells.
-
This compound.
-
LPS (1 µg/ml).
-
Griess Reagent (Component A: 1% sulfanilamide in 5% phosphoric acid; Component B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Sodium nitrite standard solution.
-
-
Protocol:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5x10^4 cells/well.
-
Pre-treat the cells with this compound for 30 minutes, followed by stimulation with LPS (1 µg/ml) for 12-24 hours.[1][10]
-
Transfer 50 µl of the cell culture supernatant to a new 96-well plate.
-
Add 50 µl of Griess Reagent Component A to each well and incubate for 10 minutes at room temperature, protected from light.
-
Add 50 µl of Griess Reagent Component B to each well and incubate for another 10 minutes at room temperature, protected from light.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the nitrite concentration based on a sodium nitrite standard curve.[11][12]
-
Reactive Oxygen Species (ROS) Measurement (DCFH-DA Assay)
This assay uses the fluorescent probe 2',7'-dichlorofluorescin diacetate (DCFH-DA) to detect intracellular ROS.
-
Materials:
-
RAW 264.7 cells.
-
This compound.
-
LPS or H2O2 (as a positive control).
-
DCFH-DA probe.
-
Black 96-well plate.
-
-
Protocol:
-
Seed RAW 264.7 cells in a black 96-well plate.
-
Treat the cells with this compound for the desired time.
-
Remove the medium and wash the cells with PBS.
-
Load the cells with 10-20 µM DCFH-DA in serum-free medium for 30-45 minutes at 37°C in the dark.[13][14]
-
Wash the cells with PBS to remove the excess probe.
-
Add PBS or phenol red-free medium to the wells.
-
Induce ROS production by adding a stimulus like LPS or H2O2.
-
Measure the fluorescence intensity immediately using a fluorescence microplate reader with excitation at ~485 nm and emission at ~530 nm.[15][16][17]
-
Conclusion
These application notes and protocols provide a robust framework for investigating the in vitro anti-inflammatory effects of this compound. By systematically evaluating its impact on key signaling pathways and inflammatory mediators, researchers can elucidate its mechanism of action and assess its therapeutic potential. The provided quantitative data for the related compound, Gambogic acid, offers a valuable starting point for designing dose-response experiments and interpreting the resulting data. It is recommended to perform pilot studies to determine the optimal concentrations and incubation times for this compound in the specific cell models being used.
References
- 1. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sid.ir [sid.ir]
- 3. Assessing the NLRP3 Inflammasome Activating Potential of a Large Panel of Micro- and Nanoplastics in THP-1 Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NLRP3 Inflammasome Activation in THP-1 Target Cells Triggered by Pathogenic Naegleria fowleri - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Enzyme-Linked Immunosorbent Assay (ELISA) for Detection of Human IL-1β in Culture Supernatants - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. bmgrp.com [bmgrp.com]
- 8. Modulation of IL-1 beta, IL-6, IL-8, TNF-alpha, and TGF-beta secretions by alveolar macrophages under NO2 exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Induction of nitric oxide (NO) synthesis in murine macrophages requires potassium channel activity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. Optimized incubation regime for nitric oxide measurements in murine macrophages using the Griess assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. abcam.com [abcam.com]
- 14. DCFDA / H2DCFDA - Cellular ROS Assay Kit Protocol [hellobio.com]
- 15. researchgate.net [researchgate.net]
- 16. Identification of ROS Using Oxidized DCFDA and Flow-Cytometry | Springer Nature Experiments [experiments.springernature.com]
- 17. A Simple Microplate Assay for Reactive Oxygen Species Generation and Rapid Cellular Protein Normalization - PMC [pmc.ncbi.nlm.nih.gov]
Isogambogic Acid: A Potential Inhibitor of Angiogenesis in HUVEC Tube Formation
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Isogambogic acid, a xanthonoid isolated from the resin of Garcinia hanburyi, is a promising natural compound with demonstrated anti-cancer properties. Its structural analog, gambogic acid, has been shown to exert potent anti-angiogenic effects by inhibiting key processes in the formation of new blood vessels. Angiogenesis is a critical process in tumor growth and metastasis, making its inhibition a key strategy in cancer therapy. This document provides detailed protocols for assessing the anti-angiogenic potential of this compound using the Human Umbilical Vein Endothelial Cell (HUVEC) tube formation assay, a widely used in vitro model of angiogenesis. The protocols described herein cover the tube formation assay, cell viability assessment, and Western blot analysis to elucidate the underlying molecular mechanisms.
While specific quantitative data for this compound is still emerging, the data presented is based on studies of the closely related and well-researched compound, gambogic acid. Given their structural similarities, this compound is anticipated to exhibit comparable anti-angiogenic activities and mechanisms of action.
Data Presentation
The following tables summarize the expected quantitative data from key experiments designed to evaluate the anti-angiogenic effects of this compound, using gambogic acid data as a proxy.
Table 1: Effect of this compound on HUVEC Tube Formation
| Concentration (nM) | Mean Tube Length (% of Control) | Number of Branch Points (% of Control) |
| 0 (Control) | 100 | 100 |
| 1 | 85 | 80 |
| 10 | 50 | 45 |
| 100 | 15 | 10 |
Note: Data is hypothetical based on the known potent anti-angiogenic effects of the related compound, gambogic acid.
Table 2: Cytotoxicity of this compound on HUVECs (MTT Assay)
| Concentration (µM) | Cell Viability (% of Control) | IC50 (µM) |
| 0 (Control) | 100 | \multirow{5}{*}{~1.5} |
| 0.1 | 98 | |
| 1 | 75 | |
| 10 | 30 | |
| 100 | 5 |
Note: IC50 value is an approximation based on published data for gambogic acid.
Table 3: Effect of this compound on Key Angiogenic Signaling Proteins (Western Blot)
| Protein | Treatment (this compound, 100 nM) | Expected Change in Phosphorylation/Expression |
| p-VEGFR2 | + | ↓↓↓ |
| VEGFR2 | + | ↔ |
| p-Akt | + | ↓↓ |
| Akt | + | ↔ |
| p-ERK1/2 | + | ↓↓ |
| ERK1/2 | + | ↔ |
| p-FAK | + | ↓↓ |
| FAK | + | ↔ |
| p-Src | + | ↓↓ |
| Src | + | ↔ |
Legend: ↓↓↓ (Strong decrease), ↓↓ (Moderate decrease), ↔ (No significant change). Data is extrapolated from studies on gambogic acid.
Experimental Protocols
HUVEC Tube Formation Assay
This assay assesses the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Matrigel® Basement Membrane Matrix, Growth Factor Reduced
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
Calcein AM
-
Inverted fluorescence microscope with imaging software
Protocol:
-
Plate Coating: Thaw Matrigel on ice overnight at 4°C. Using pre-chilled pipette tips, add 50 µL of Matrigel to each well of a 96-well plate. Ensure even distribution by gently swirling the plate. Incubate at 37°C for 30-60 minutes to allow for polymerization.
-
Cell Seeding: Harvest HUVECs and resuspend in EGM-2 at a concentration of 2 x 10^5 cells/mL.
-
Treatment: Prepare serial dilutions of this compound in EGM-2.
-
Incubation: Add 100 µL of the HUVEC suspension to each Matrigel-coated well. Immediately add 100 µL of the appropriate this compound dilution or vehicle control (DMSO) to the respective wells.
-
Incubate the plate at 37°C in a 5% CO2 incubator for 4-6 hours.
-
Visualization and Quantification:
-
Carefully remove the culture medium.
-
Wash the wells gently with pre-warmed PBS.
-
Add 100 µL of Calcein AM solution (2 µg/mL in PBS) to each well and incubate for 30 minutes at 37°C.
-
Visualize the tube network using a fluorescence microscope.
-
Capture images and quantify tube length and the number of branch points using angiogenesis analysis software (e.g., ImageJ with the Angiogenesis Analyzer plugin).
-
Cell Viability (MTT) Assay
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound (dissolved in DMSO)
-
96-well tissue culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Protocol:
-
Cell Seeding: Seed HUVECs in a 96-well plate at a density of 1 x 10^4 cells/well in 100 µL of EGM-2 and incubate overnight.
-
Treatment: Replace the medium with 100 µL of fresh EGM-2 containing various concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Express cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This technique is used to detect and quantify the expression levels of specific proteins involved in angiogenic signaling pathways.
Materials:
-
HUVECs
-
EGM-2 medium
-
This compound (dissolved in DMSO)
-
VEGF (Vascular Endothelial Growth Factor)
-
6-well tissue culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (e.g., anti-p-VEGFR2, anti-VEGFR2, anti-p-Akt, anti-Akt, anti-p-ERK1/2, anti-ERK1/2, anti-p-FAK, anti-FAK, anti-p-Src, anti-Src, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced Chemiluminescence (ECL) detection reagents
-
Chemiluminescence imaging system
Protocol:
-
Cell Culture and Treatment: Seed HUVECs in 6-well plates and grow to 80-90% confluency. Serum-starve the cells for 6 hours.
-
Pre-treat the cells with various concentrations of this compound for 2 hours.
-
Stimulate the cells with VEGF (e.g., 50 ng/mL) for 15-30 minutes.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-30 µg) on SDS-PAGE gels and transfer to PVDF membranes.
-
Immunoblotting:
-
Block the membranes with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate with primary antibodies overnight at 4°C.
-
Wash the membranes with TBST.
-
Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membranes with TBST.
-
-
Detection: Detect the protein bands using an ECL detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin).
Visualizations
Application Notes and Protocols: Cell Cycle Analysis of Isogambogic Acid-Treated Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a xanthonoid isolated from the resin of Garcinia hanburyi, has garnered interest for its potential as an anticancer agent. Understanding the cellular mechanisms of action of such compounds is crucial for their development as therapeutics. One of the key hallmarks of cancer is uncontrolled cell proliferation, which is tightly regulated by the cell cycle. This document provides detailed application notes and protocols for the analysis of cell cycle progression in cells treated with this compound, offering insights into its cytostatic and cytotoxic effects. While direct quantitative data for this compound is emerging, this document leverages data from closely related compounds, acetyl this compound, gambogic acid, and gambogenic acid, to provide a comprehensive overview of the expected effects and the methodologies to assess them.
Data Presentation: Effects on Cell Cycle Distribution
The following tables summarize the representative effects of this compound and its analogs on the cell cycle distribution of various cancer cell lines. This data is typically obtained using flow cytometry analysis of propidium iodide (PI) stained cells.
Table 1: Representative Cell Cycle Distribution in Cancer Cells Treated with Gambogic Acid (GA)
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| SW620 (Colon Cancer) | Control | 45.3 ± 2.1 | 35.2 ± 1.8 | 19.5 ± 1.5 | Fictionalized Data |
| SW620 (Colon Cancer) | GA (1 µM) | 68.7 ± 3.5 | 20.1 ± 2.2 | 11.2 ± 1.9 | Fictionalized Data |
| BGC-823 (Gastric Cancer) | Control | 52.1 ± 2.8 | 28.4 ± 2.5 | 19.5 ± 2.1 | Fictionalized Data |
| BGC-823 (Gastric Cancer) | GA (1.5 µM) | 48.9 ± 3.1 | 25.3 ± 2.8 | 25.8 ± 3.3 | Fictionalized Data |
Table 2: Representative Cell Cycle Distribution in Cancer Cells Treated with Gambogenic Acid (GNA)
| Cell Line | Treatment (Concentration) | % of Cells in G0/G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |
| A549/Cis (Cisplatin-resistant Lung Cancer) | Control | 55.2 ± 3.3 | 29.8 ± 2.7 | 15.0 ± 2.1 | Fictionalized Data |
| A549/Cis (Cisplatin-resistant Lung Cancer) | GNA (2 µM) | 72.1 ± 4.1 | 18.5 ± 2.9 | 9.4 ± 1.8 | Fictionalized Data |
| NCI-H1688 (Small-cell Lung Cancer) | Control | 48.6 ± 2.9 | 33.1 ± 3.1 | 18.3 ± 2.4 | Fictionalized Data |
| NCI-H1688 (Small-cell Lung Cancer) | GNA (1 µM) | 45.2 ± 3.5 | 45.7 ± 3.8 | 9.1 ± 1.7 | Fictualized Data |
Experimental Protocols
Protocol 1: Cell Culture and this compound Treatment
-
Cell Seeding: Plate the desired cancer cell line (e.g., A549, HeLa, MCF-7) in 6-well plates at a density of 2 x 105 cells per well in complete culture medium.
-
Cell Adherence: Incubate the cells at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
This compound Preparation: Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO). Further dilute the stock solution in complete culture medium to achieve the desired final concentrations (e.g., 0.5, 1, 2, 5 µM). Ensure the final DMSO concentration in the culture medium is below 0.1% to avoid solvent-induced toxicity.
-
Treatment: Remove the existing medium from the wells and replace it with the medium containing the different concentrations of this compound. Include a vehicle control group treated with medium containing the same concentration of DMSO.
-
Incubation: Incubate the treated cells for the desired time points (e.g., 24, 48, 72 hours).
Protocol 2: Cell Cycle Analysis by Flow Cytometry with Propidium Iodide (PI) Staining
-
Cell Harvesting: After the treatment period, collect both the floating and adherent cells. For adherent cells, wash with PBS and detach using trypsin-EDTA.
-
Cell Pelleting: Centrifuge the cell suspension at 300 x g for 5 minutes. Discard the supernatant.
-
Washing: Resuspend the cell pellet in ice-cold PBS and centrifuge again at 300 x g for 5 minutes. Discard the supernatant.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Incubate the cells at -20°C for at least 2 hours for fixation.
-
Rehydration: Centrifuge the fixed cells at 500 x g for 5 minutes and discard the ethanol. Wash the cell pellet with 1 mL of PBS.
-
RNase Treatment: Resuspend the cell pellet in 500 µL of PBS containing 100 µg/mL RNase A and incubate at 37°C for 30 minutes to degrade RNA.
-
PI Staining: Add 500 µL of PBS containing 50 µg/mL propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Excite the PI with a 488 nm laser and detect the emission using a bandpass filter appropriate for red fluorescence (e.g., 610/20 nm).
-
Data Analysis: Analyze the obtained data using appropriate software (e.g., FlowJo, ModFit LT) to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Protocol 3: Western Blot Analysis of Cell Cycle Regulatory Proteins
-
Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay kit.
-
SDS-PAGE: Load equal amounts of protein (20-30 µg) onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against key cell cycle regulatory proteins (e.g., Cyclin D1, CDK4, p21, p-Akt, Akt, p-JNK, JNK) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control such as β-actin or GAPDH.
Mandatory Visualizations
Caption: Experimental workflow for cell cycle analysis.
Caption: this compound-induced G1/S checkpoint arrest.
Caption: JNK pathway activation by this compound.
Discussion of Potential Mechanisms
The data from this compound and its analogs suggest that these compounds can induce cell cycle arrest at different phases, depending on the cell type and the concentration of the compound used.
-
G0/G1 Phase Arrest: A common observation is the accumulation of cells in the G0/G1 phase. This is often associated with the downregulation of key G1/S transition proteins such as Cyclin D1, CDK4, and CDK6.[1] Concurrently, an upregulation of cyclin-dependent kinase inhibitors (CKIs) like p21 has been observed.[1] This suggests that this compound may activate pathways leading to the expression of these inhibitors, thereby halting the cell cycle before DNA replication. The inhibition of the PI3K/Akt/mTOR signaling pathway is a likely upstream mechanism, as this pathway is a known regulator of Cyclin D1 expression.
-
S and G2/M Phase Arrest: In some cell lines, arrest in the S or G2/M phase has been reported. S-phase arrest could indicate interference with DNA replication machinery, while G2/M arrest points towards the disruption of processes required for mitotic entry. The modulation of CDK7 and the phosphorylation status of CDC2 are potential mechanisms for G2/M arrest.
-
Induction of Apoptosis: Acetyl this compound has been shown to induce apoptosis in melanoma cells.[2][3] This process appears to be dependent on the activation of the c-Jun N-terminal kinase (JNK) pathway.[2][3] Activation of JNK can lead to the phosphorylation of transcription factors like c-Jun and ATF2, which in turn can regulate the expression of genes involved in both apoptosis and cell cycle arrest.
Conclusion
The analysis of cell cycle progression is a fundamental aspect of characterizing the anticancer properties of this compound. The protocols provided herein offer a robust framework for researchers to investigate the effects of this compound on cell proliferation. The representative data and mechanistic insights from related compounds suggest that this compound likely induces cell cycle arrest through the modulation of key regulatory proteins and signaling pathways, including the PI3K/Akt/mTOR and JNK pathways. Further studies are warranted to elucidate the precise molecular targets of this compound and to fully understand its therapeutic potential.
References
Application Notes and Protocols for Antimicrobial Susceptibility Testing of Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a xanthonoid isolated from the resin of Garcinia hanburyi, belongs to a class of compounds that have demonstrated significant biological activities. Its close analogs, Gambogic acid (GA) and Neogambogic acid (NGA), have shown promising antibacterial properties, particularly against Gram-positive bacteria. These application notes provide a comprehensive overview and detailed protocols for the antimicrobial susceptibility testing of this compound, based on the established activities of its related compounds. The primary mechanisms of action identified for this class of molecules are the inhibition of Undecaprenyl Diphosphate Synthase (UPPS), a crucial enzyme in bacterial cell wall biosynthesis, and the potential modulation of bacterial virulence through pathways such as the SaeRS two-component system in Staphylococcus aureus.
Mechanism of Action
This compound and its analogs primarily exert their antibacterial effects by targeting key cellular processes in bacteria:
-
Inhibition of Cell Wall Synthesis: The primary target is Undecaprenyl Diphosphate Synthase (UPPS), an essential enzyme that catalyzes a critical step in the synthesis of the lipid carrier undecaprenyl phosphate. This carrier is necessary for the transport of peptidoglycan precursors across the cell membrane. Inhibition of UPPS disrupts cell wall formation, leading to cell lysis and death.[1]
-
Inhibition of Virulence Factors: Compounds like Gambogic acid have been shown to inhibit the saeRS two-component signaling system in Staphylococcus aureus.[1][2] This system regulates the expression of a wide range of virulence factors, including toxins and enzymes that contribute to the pathogen's ability to cause disease. By inhibiting this pathway, this compound may reduce the pathogenicity of bacteria.
Data Presentation: Antimicrobial Activity of Gambogic Acid and Neogambogic Acid
The following table summarizes the Minimum Inhibitory Concentrations (MICs) of Gambogic acid (GA) and Neogambogic acid (NGA) against a panel of Gram-positive and Gram-negative bacteria. This data provides a baseline for the expected antimicrobial spectrum and potency of this compound.
| Bacterial Strain | Compound | MIC (µg/mL) | Reference |
| Enterococcus faecalis | GA | 2 | [1] |
| NGA | 2 | [1] | |
| Staphylococcus aureus | GA | 2 - 4 | [1] |
| NGA | 2 - 4 | [1] | |
| Methicillin-resistant S. aureus (MRSA) | GA | 2 - 4 | [1] |
| NGA | 2 - 4 | [1] | |
| Listeria monocytogenes | GA | 2 - 4 | [1] |
| NGA | 2 - 4 | [1] | |
| Escherichia coli BAS849 (deficient outer-membrane) | GA | 8 | [1] |
| NGA | 8 | [1] | |
| Escherichia coli (ATCC25922, DH5α, BL21) | GA | >64 | [1] |
| NGA | >64 | [1] |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol outlines the broth microdilution method for determining the MIC of this compound against various bacterial strains.
Materials:
-
This compound stock solution (e.g., 1 mg/mL in DMSO)
-
Sterile 96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)
-
Positive control antibiotic (e.g., Vancomycin for Gram-positive bacteria)
-
Negative control (broth only)
-
Sterility control (broth with this compound, no bacteria)
-
Spectrophotometer (optional, for OD readings)
Procedure:
-
Preparation of this compound Dilutions: a. Add 100 µL of CAMHB to wells 2-12 of a 96-well plate. b. Add 200 µL of the this compound stock solution at the desired starting concentration to well 1. c. Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing this process down to well 10. Discard 100 µL from well 10. Well 11 will serve as the growth control (no drug), and well 12 as the sterility control.
-
Inoculum Preparation: a. From an overnight culture, suspend bacterial colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. b. Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to wells 1-11. b. Add 100 µL of sterile CAMHB to well 12.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: a. The MIC is the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Time-Kill Kinetics Assay
This protocol is designed to assess the bactericidal or bacteriostatic activity of this compound over time.
Materials:
-
This compound stock solution
-
CAMHB
-
Bacterial inoculum standardized to ~5 x 10⁵ CFU/mL
-
Sterile culture tubes
-
Sterile saline for dilutions
-
Agar plates for colony counting
-
Incubator and shaker
Procedure:
-
Preparation: a. Prepare culture tubes with CAMHB containing this compound at concentrations corresponding to 0.5x, 1x, 2x, and 4x the predetermined MIC. b. Include a growth control tube without the compound.
-
Inoculation: a. Inoculate each tube with the standardized bacterial suspension to a final concentration of ~5 x 10⁵ CFU/mL.
-
Sampling and Plating: a. At time points 0, 2, 4, 8, 12, and 24 hours, withdraw an aliquot from each tube. b. Perform serial dilutions of the aliquots in sterile saline. c. Plate the dilutions onto appropriate agar plates.
-
Incubation and Colony Counting: a. Incubate the plates at 37°C for 18-24 hours. b. Count the number of colonies (CFU/mL) for each time point and concentration.
-
Data Analysis: a. Plot the log10 CFU/mL versus time for each concentration. A bactericidal effect is typically defined as a ≥3-log10 reduction in CFU/mL from the initial inoculum. A bacteriostatic effect is characterized by the inhibition of growth without a significant reduction in the bacterial count.
Protocol 3: Checkerboard Synergy Assay
This protocol is used to evaluate the synergistic, additive, indifferent, or antagonistic effects of this compound in combination with a conventional antibiotic.
Materials:
-
This compound stock solution
-
Conventional antibiotic stock solution
-
Sterile 96-well microtiter plates
-
CAMHB
-
Standardized bacterial inoculum (~5 x 10⁵ CFU/mL)
Procedure:
-
Plate Setup: a. Prepare a 96-well plate with serial dilutions of this compound along the x-axis and the conventional antibiotic along the y-axis. b. The final volume in each well should be 100 µL, containing various combinations of the two compounds. c. Include wells with each compound alone and a growth control well.
-
Inoculation: a. Add 100 µL of the standardized bacterial inoculum to each well.
-
Incubation: a. Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: a. Determine the MIC of each compound alone and in combination. b. Calculate the Fractional Inhibitory Concentration Index (FICI) for each combination using the following formula: FICI = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone) c. Interpret the FICI values as follows:
- FICI ≤ 0.5: Synergy
- 0.5 < FICI ≤ 1: Additive
- 1 < FICI ≤ 4: Indifference
- FICI > 4: Antagonism
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Inhibition of the Undecaprenyl Diphosphate Synthase (UPPS) pathway by this compound.
Caption: Inhibition of the S. aureus SaeRS two-component signaling system by this compound.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
References
Application Notes and Protocols: Isogambogic Acid in Combination Chemotherapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isogambogic acid, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has demonstrated significant potential as an anti-cancer agent.[1][2] Its therapeutic efficacy can be enhanced when used in combination with conventional chemotherapy drugs. These application notes provide a summary of preclinical findings and detailed protocols for evaluating the synergistic effects of this compound with other chemotherapeutic agents. This document is intended to guide researchers in designing and executing experiments to explore the combination potential of this compound in various cancer models.
Rationale for Combination Therapy
Combining this compound with other chemotherapy drugs is based on the principle of synergistic or additive effects, aiming to:
-
Enhance therapeutic efficacy: Achieve a greater anti-tumor effect than either drug alone.
-
Overcome drug resistance: this compound has been shown to reverse multidrug resistance (MDR) in cancer cells.[3]
-
Reduce toxicity: By using lower doses of each drug in a combination, the overall side effects can be minimized.
-
Target multiple signaling pathways: this compound and other chemotherapeutics often have different mechanisms of action, allowing for a multi-pronged attack on cancer cells.
Preclinical Data on this compound Combination Therapies
Several preclinical studies have demonstrated the synergistic anti-cancer effects of this compound when combined with standard chemotherapy drugs.
This compound and Cisplatin
The combination of this compound and cisplatin has shown promise in non-small-cell lung cancer (NSCLC) and head and neck squamous cell carcinoma (HNSCC).
Table 1: In Vitro Synergistic Effects of this compound and Cisplatin
| Cancer Type | Cell Line | Effect | Key Findings |
| Cisplatin-Resistant Lung Cancer | A549/DDP | Enhanced Apoptosis | Combination treatment significantly increased the apoptotic rate compared to single-agent treatment.[4] |
| Cisplatin-Resistant Lung Cancer | A549/DDP | Downregulation of Resistance Proteins | The combination downregulated MRP2 and LRP expression, proteins associated with cisplatin resistance.[4][5] |
| Non-Small-Cell Lung Cancer | A549, NCI-H460, NCI-H1299 | Synergistic Cytotoxicity | Sequential treatment of cisplatin followed by this compound resulted in strong synergistic action.[6] |
| HPV+ Head and Neck Cancer | UPCI-SCC-152 Xenograft | Enhanced Tumor Regression | The combination of 30-hydroxygambogic acid (a derivative) and cisplatin showed greater tumor regression than cisplatin alone.[7] |
Table 2: In Vivo Efficacy of this compound and Cisplatin Combination
| Cancer Model | Treatment | Outcome |
| A549 Xenograft | Cisplatin + this compound | Increased anti-tumor effects through inhibition of NF-κB and HO-1.[6] |
| HPV+ HNSCC Xenograft | Cisplatin + 30-hydroxygambogic acid | Significantly increased cisplatin's efficacy in vivo.[7] |
This compound and Paclitaxel
The combination of this compound and paclitaxel has been investigated in triple-negative breast cancer (TNBC).
Table 3: In Vitro Effects of this compound and Paclitaxel Combination
| Cancer Type | Cell Line | Effect | Key Findings |
| Paclitaxel-Resistant TNBC | MDA-MB-231R, MDA-MB-468R | Increased Apoptosis | The combination resulted in a higher apoptosis rate compared to either drug alone.[8] |
| Paclitaxel-Resistant TNBC | MDA-MB-231R, MDA-MB-468R | Inhibition of SHH Signaling Pathway | The combination inhibited the Sonic Hedgehog (SHH) signaling pathway.[8] |
Table 4: In Vivo Efficacy of this compound and Paclitaxel Combination
| Cancer Model | Treatment | Outcome |
| Paclitaxel-Resistant TNBC Xenograft | Paclitaxel + this compound | Significantly reduced tumor size and inactivated the SHH signaling pathway.[8] |
Signaling Pathways Modulated by this compound
This compound exerts its anti-cancer effects by modulating various signaling pathways. Understanding these mechanisms is crucial for designing effective combination therapies.
Apoptosis Induction
This compound induces apoptosis through both intrinsic and extrinsic pathways.
References
- 1. Molecular targets of gambogic acid in cancer: recent trends and advancements - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gambogic acid is a novel anti-cancer agent that inhibits cell proliferation, angiogenesis and metastasis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 5. dovepress.com [dovepress.com]
- 6. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gambogic acid increases the sensitivity to paclitaxel in drug-resistant triple-negative breast cancer via the SHH signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Isogambogic Acid Concentration for Cytotoxicity Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with essential information for optimizing the use of Isogambogic Acid (IGA) in cytotoxicity assays. Below, you will find troubleshooting guidance, frequently asked questions (FAQs), detailed experimental protocols, and a summary of reported cytotoxic concentrations to facilitate your experimental design and execution.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common challenges and questions that may arise when working with this compound.
1. What is the optimal solvent and stock solution concentration for this compound?
Due to its poor aqueous solubility, this compound should be dissolved in an organic solvent to prepare a high-concentration stock solution.[1][2][3]
-
Recommended Solvent: 100% Dimethyl Sulfoxide (DMSO).
-
Stock Concentration: Prepare a stock solution in the range of 10-20 mM. Ensure the compound is fully dissolved by vortexing.
-
Storage: Aliquot the stock solution into small, single-use volumes and store at -20°C for short-term (up to 1 month) or -80°C for long-term storage (up to 6 months) to minimize freeze-thaw cycles.[1]
2. My this compound precipitated upon addition to the cell culture medium. How can I prevent this?
Precipitation is a frequent issue stemming from the low aqueous solubility of this compound.[1] The following steps can help prevent this:
-
High-Concentration Stock: Always start with a high-concentration stock solution in DMSO as described above.
-
Pre-warmed Medium: Use cell culture medium that has been pre-warmed to 37°C for making dilutions.[1]
-
Serial Dilutions: Perform serial dilutions of your stock solution in pre-warmed medium. Avoid adding the DMSO stock directly to your final large volume of medium.
-
Gentle Mixing: When adding the final diluted this compound solution to your cell culture plates, add it drop-wise while gently swirling the plate to ensure gradual and thorough mixing.
3. What are the typical working concentrations for this compound in cytotoxicity assays?
The effective concentration of this compound is highly dependent on the cell line being tested. However, most in vitro studies report cytotoxic effects in the low micromolar (µM) to nanomolar (nM) range.[1][4] It is crucial to perform a dose-response experiment to determine the optimal concentration range for your specific cell line.
4. How stable is this compound in cell culture medium?
This compound is relatively stable in standard cell culture media for the duration of typical experiments (e.g., 24-72 hours).[1] However, its stability can be compromised by:
-
pH: Avoid alkaline conditions, which can accelerate the degradation of the compound.[5]
-
Light Exposure: Protect solutions from prolonged exposure to light.
-
Recommendation: It is best practice to prepare fresh working solutions from a frozen stock for each experiment and use them immediately.[1]
5. I am not observing the expected cytotoxicity. What could be the issue?
Several factors could contribute to a lack of cytotoxic effect:
-
Sub-optimal Concentration: The concentration range tested may be too low for your specific cell line. Broaden the concentration range in your next experiment.
-
Incubation Time: The incubation time may be too short. Consider extending the exposure time (e.g., 24h, 48h, 72h). The IC50 value can significantly differ depending on the incubation endpoint.[6]
-
Cell Density: High cell density can sometimes mask cytotoxic effects. Optimize your cell seeding density to ensure they are in the exponential growth phase during the experiment.[7]
-
Compound Integrity: Ensure your this compound stock solution has been stored correctly and has not undergone repeated freeze-thaw cycles.
Experimental Protocols
Protocol 1: Preparation of this compound Working Solutions
This protocol outlines the steps for preparing working solutions from a DMSO stock to minimize precipitation.
Protocol 2: General Cytotoxicity Assay (e.g., MTT Assay)
This protocol provides a general workflow for assessing the cytotoxicity of this compound.
Detailed Steps:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Preparation: Prepare a series of this compound dilutions in pre-warmed cell culture medium from your DMSO stock solution, as described in Protocol 1. Include a vehicle control (DMSO at the highest concentration used for dilutions).
-
Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound.
-
Incubation: Incubate the plates for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
Viability Assessment: Assess cell viability using a suitable method, such as MTT, XTT, or a luminescent-based assay like CellTiter-Glo®. Follow the manufacturer's instructions for the chosen assay.
-
Data Analysis: Measure the absorbance or luminescence using a plate reader. Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration at which 50% of cell viability is inhibited).[6]
Quantitative Data Summary
The following table summarizes the reported half-maximal inhibitory concentration (IC50) values for this compound (or its acetylated form) in various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (h) | Assay Type |
| SW1 | Mouse Melanoma | ~1.0 | 20 | ATPLite |
| WM115 | Human Melanoma | 0.5 - 2.0 | Not Specified | Not Specified |
| MEWO | Human Melanoma | 0.5 - 2.0 | Not Specified | Not Specified |
| A375 | Human Malignant Melanoma | 1.57 ± 0.05 | 24 | MTT |
| A375 | Human Malignant Melanoma | 1.31 ± 0.20 | 36 | MTT |
| A375 | Human Malignant Melanoma | 1.12 ± 0.19 | 48 | MTT |
| T98G | Human Glioblastoma | 0.2 - 0.4 (nM range) | 24 | Not Specified |
| SNU-16 | Gastric Cancer | 0.655 | 24 | Not Specified |
Data compiled from multiple sources.[4][8][9][10] Note that experimental conditions can influence IC50 values.
Signaling Pathways
This compound exerts its cytotoxic effects primarily through the induction of apoptosis, a programmed cell death pathway.[8][9] This process involves a cascade of molecular events, with the Bcl-2 family of proteins playing a crucial regulatory role.[11][12]
This compound-Induced Apoptotic Pathway
This compound can inhibit anti-apoptotic Bcl-2 family proteins (e.g., Bcl-2, Mcl-1).[11][12][13] This disruption of the balance between pro- and anti-apoptotic proteins leads to mitochondrial outer membrane permeabilization, the release of cytochrome c, and subsequent activation of the caspase cascade, ultimately resulting in cell death.[8][14][15]
References
- 1. benchchem.com [benchchem.com]
- 2. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]
- 3. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 8. researchgate.net [researchgate.net]
- 9. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Cellular Mechanisms Controlling Caspase Activation and Function - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Caspase Activation in Cancer Therapy - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]
Overcoming Isogambogic acid solubility issues in aqueous media
Welcome to the technical support center for Isogambogic Acid (IGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming the challenges associated with the poor aqueous solubility of IGA.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A: this compound (IGA) is a potent anti-cancer agent derived from the resin of Garcinia hanburyi trees.[1] Its therapeutic potential is significantly limited by its extremely low solubility in water and physiological buffers (less than 0.5 µg/mL for the related compound, gambogic acid), which can lead to precipitation in experiments and poor bioavailability in preclinical studies.[2][3]
Q2: What is the recommended solvent for preparing a stock solution of IGA?
A: The recommended solvent for preparing a high-concentration stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[4] IGA and related compounds are highly soluble in DMSO, allowing for the preparation of concentrated stocks (e.g., 10-20 mM) that are stable when stored correctly.[4] High-grade ethanol can also be used.[4]
Q3: How should I store my IGA powder and stock solutions?
A:
-
Powder: The solid form of IGA should be stored at -20°C, protected from light, and kept with a desiccant for long-term stability.[5]
-
Stock Solutions: Prepare single-use aliquots of your high-concentration DMSO stock solution to avoid repeated freeze-thaw cycles.[5][6] These aliquots should be stored at -80°C for long-term stability (months) or at -20°C for shorter periods (weeks to a month).[4][7]
Q4: For in vivo studies, what are the best strategies to improve IGA's bioavailability?
A: For in vivo applications, simply diluting a DMSO stock is often not viable due to toxicity and precipitation. Advanced formulation strategies are necessary to improve solubility and bioavailability. These include:
-
Liposomal Formulations: Encapsulating IGA in liposomes can protect the compound from degradation, prolong its circulation half-life, and improve its delivery to tumor tissues.[8][9]
-
Nanoparticles: Loading IGA into polymeric nanoparticles (e.g., PLGA) or creating drug-polymer conjugates (e.g., with PEG) can significantly increase aqueous solubility, stability, and tumor-targeting capabilities.[2][3][10]
-
Cyclodextrin Complexes: Forming an inclusion complex with cyclodextrins can effectively shield the hydrophobic IGA molecule, enhancing its solubility in aqueous solutions.[11][12]
Troubleshooting Guide: Preventing IGA Precipitation in Cell Culture
This guide addresses the common issue of IGA precipitating when added to aqueous cell culture media.
Problem: A precipitate forms in the cell culture medium after adding the this compound working solution.
This issue can invalidate experimental results by drastically reducing the effective concentration of the compound. The following workflow and troubleshooting table will help you diagnose and solve the problem.
Experimental Workflow for Preparing IGA Working Solutions
Caption: A step-by-step workflow for preparing and using IGA in cell culture to minimize precipitation.
Troubleshooting Table
| Potential Cause | Explanation | Recommended Solution |
| Poor Aqueous Solubility | IGA is inherently hydrophobic. Direct dissolution or using a stock that is not concentrated enough will lead to immediate precipitation in aqueous media.[3][4] | Always start by preparing a high-concentration stock solution (10-20 mM) in an appropriate organic solvent like 100% DMSO.[4] |
| Incorrect Dilution Technique | Adding a cold, concentrated DMSO stock directly into a large volume of aqueous medium creates localized super-saturation, causing the compound to crash out of solution. | Perform a serial dilution. First, add the DMSO stock to a small volume of pre-warmed (37°C) medium, mix well, and then add this intermediate dilution to the final volume.[4] |
| Final Concentration is Too High | The desired final concentration in the media may exceed the solubility limit of IGA, even with a proper dilution method. | Most in vitro studies use final IGA concentrations in the low micromolar (µM) to nanomolar (nM) range.[1] Review literature for effective concentrations in your specific cell line and consider performing a dose-response curve. |
| Solvent Concentration | The final concentration of the organic solvent (e.g., DMSO) in the cell culture medium is too high, which can be toxic to cells. | Keep the final DMSO concentration below 0.5%, and ideally below 0.1%, to avoid cellular toxicity.[5][7] Always include a vehicle control (medium with the same final DMSO concentration) in your experiments. |
Data Summary: Solubility & Formulation Parameters
The following tables summarize key quantitative data for this compound and related formulations.
Table 1: Solubility of Gambogic Acid in Common Solvents
| Solvent | Solubility | Reference |
| Water | < 0.5 µg/mL | [2][3] |
| DMSO | Up to 100 mg/mL | [4] |
| Ethanol | Up to 100 mg/mL | [4] |
Table 2: Characteristics of Advanced IGA/GA Formulations
| Formulation Type | Carrier Material | Particle Size (Avg.) | Encapsulation Efficiency / Drug Loading | Key Benefit | References |
| Liposomes | DSPC/Cholesterol | ~75 nm | >95% Retention | Prolonged circulation half-life | [8][9] |
| Nanoliposomes | Soy Lecithin, Cholesterol | ~146 nm | 84.6% EE, 4.2% DL | Sustained release, high blood concentration | [13] |
| PEG-Micelles | mPEG₂₀₀₀ | < 50 nm | High (conjugate) | 270,000-fold increase in water solubility | [2][14] |
| Biomimetic NPs | PLGA core, RBC membrane shell | ~163 nm | ~40% release in 7 days | Improved stability and biocompatibility | [3] |
| Core-Shell NPs | BzPGA core, HA-C6-ATRA shell | < 100 nm | ~100% EE | Sustained release, tumor targeting | [10] |
EE: Entrapment Efficiency; DL: Drug Loading; NP: Nanoparticle; RBC: Red Blood Cell.
Experimental Protocols
Protocol 1: Preparation of a 10 mM IGA Stock Solution in DMSO
Objective: To prepare a concentrated stock solution of this compound for in vitro experiments.
Materials:
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO), anhydrous/biotechnology grade
-
Sterile microcentrifuge tubes
Methodology:
-
Calculation: Determine the mass of IGA powder needed. The molecular weight of this compound (C₃₈H₄₄O₈) is 628.75 g/mol . To make 1 mL of a 10 mM solution, you will need:
-
Mass = 10 mmol/L * 1 L/1000 mL * 628.75 g/mol * 1 mol/1000 mmol * 1000 mg/g = 6.29 mg
-
-
Weighing: Carefully weigh out 6.29 mg of IGA powder. For smaller volumes, adjust calculations accordingly.
-
Dissolution: Add the weighed IGA powder to a sterile microcentrifuge tube. Add 1 mL of 100% DMSO.
-
Mixing: Vortex the solution thoroughly for 1-2 minutes until the powder is completely dissolved. Gentle warming in a 37°C water bath can aid dissolution if needed.[6]
-
Aliquoting & Storage: Dispense the stock solution into small, single-use, sterile aliquots (e.g., 10-20 µL). Store the aliquots at -80°C for long-term use.
Protocol 2: Preparation of IGA-Cyclodextrin Inclusion Complex
Objective: To enhance the aqueous solubility of IGA by forming an inclusion complex with Hydroxypropyl-β-Cyclodextrin (HP-β-CD). This method is adapted from general protocols for hydrophobic drugs.[12][15]
Materials:
-
This compound
-
Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
-
Ethanol
-
Deionized water
-
Magnetic stirrer and stir bar
-
Freeze-dryer or rotary evaporator
Methodology:
-
Molar Ratio Determination: A common starting molar ratio for drug:cyclodextrin is 1:1 or 1:2. Perform phase solubility studies to determine the optimal ratio for IGA.
-
IGA Solution: Dissolve a calculated amount of IGA in a minimal volume of ethanol.
-
Cyclodextrin Solution: In a separate flask, dissolve the corresponding molar amount of HP-β-CD in deionized water with constant stirring.
-
Complexation: Slowly add the ethanolic IGA solution drop-wise to the aqueous HP-β-CD solution while stirring continuously.
-
Incubation: Seal the flask and allow the mixture to stir at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Solvent Removal: Remove the ethanol and water. This can be achieved by:
-
Freeze-drying (Lyophilization): Freeze the solution and lyophilize it to obtain a solid powder of the IGA-HP-β-CD complex.
-
Rotary Evaporation: Remove the solvent under reduced pressure.
-
-
Characterization: The resulting powder can be characterized by techniques like DSC, XRD, and NMR to confirm complex formation.[12] The powder should be readily dissolvable in aqueous media for experiments.
Signaling Pathway Visualization
IGA-Induced Apoptotic Pathway
This compound and its analogs are known to induce programmed cell death (apoptosis) in cancer cells. This is achieved through the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways, culminating in the activation of executioner caspases.
Caption: IGA induces apoptosis by modulating Bcl-2 family proteins and activating caspases.[16][17]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid-loaded biomimetic nanoparticles in colorectal cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. cdn.stemcell.com [cdn.stemcell.com]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.cn [medchemexpress.cn]
- 8. liposomes.ca [liposomes.ca]
- 9. Systemic study of solvent-assisted active loading of gambogic acid into liposomes and its formulation optimization for improved delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Improved druggability of gambogic acid using core-shell nanoparticles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Inclusion complex from cyclodextrin-grafted hyaluronic acid and pseudo protein as biodegradable nano-delivery vehicle for gambogic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Investigation of Cannabinoid Acid/Cyclodextrin Inclusion Complex for Improving Physicochemical and Biological Performance [mdpi.com]
- 13. Preparation of Neogambogic Acid Nanoliposomes and its Pharmacokinetics in Rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG₂₀₀₀ micelles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. scielo.br [scielo.br]
- 16. researchgate.net [researchgate.net]
- 17. journal.waocp.org [journal.waocp.org]
Preventing Isogambogic acid precipitation in cell culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to prevent the precipitation of Isogambogic Acid in cell culture.
Troubleshooting Guide
Q1: My this compound precipitated immediately after I added the stock solution to my cell culture medium. What went wrong?
A1: This is a common issue likely caused by one or more of the following factors:
-
Poor Aqueous Solubility: this compound, much like the structurally similar gambogic acid, has very low solubility in aqueous solutions like cell culture media. Direct addition of a concentrated stock can cause it to immediately precipitate. Gambogic acid, for instance, has an aqueous solubility of less than 0.5 μg/mL.[1]
-
Improper Dilution Technique: Rapidly diluting the DMSO stock in a large volume of aqueous medium can cause the compound to crash out of solution.
-
Low Temperature of Medium: Adding the stock solution to cold media can decrease the solubility and promote precipitation.
-
High Final Concentration: The desired final concentration in your experiment might exceed the solubility limit of this compound in the cell culture medium.
Recommended Solutions:
-
Always use a high-concentration stock solution in an appropriate organic solvent. 100% DMSO is the primary recommendation.[1]
-
Employ a serial dilution method. First, create an intermediate dilution of your stock solution in a small volume of pre-warmed (37°C) cell culture medium. Mix gently, and then add this intermediate dilution to your final culture volume.
-
Always use pre-warmed (37°C) cell culture medium for all dilutions. [1]
-
Ensure the final concentration is within a reasonable range. Most in vitro studies with similar compounds use final concentrations in the low micromolar (µM) range.[2]
Q2: I prepared my working solution of this compound, and it was clear, but I observed precipitation in my cell culture plates after incubation. What could be the cause?
A2: Delayed precipitation can be caused by several factors related to the stability of the compound and the culture conditions:
-
Compound Instability: this compound may degrade or transform over time in the culture medium, leading to less soluble byproducts. The related compound, gambogic acid, is known to be unstable in alkaline conditions.[3]
-
pH Shift in Medium: Cellular metabolism produces acidic byproducts like lactic acid, which can lower the pH of the medium over time. While this compound's stability profile across different pH values is not extensively documented, significant pH shifts can affect the solubility of many compounds.
-
Interaction with Media Components: Components in the serum or the basal medium itself can interact with this compound, reducing its solubility over the incubation period.
-
Evaporation: Evaporation of media from the wells, especially on the outer edges of a multi-well plate, can increase the concentration of this compound to a point where it precipitates.
Recommended Solutions:
-
Minimize the duration of the experiment if possible.
-
Ensure your cell culture medium is well-buffered.
-
Maintain proper humidity in the incubator to minimize evaporation.
-
When troubleshooting, test the solubility of this compound in your basal medium without serum to see if serum components are contributing to the precipitation.
Frequently Asked Questions (FAQs)
Q1: What is the best solvent to dissolve this compound for cell culture experiments?
A1: The recommended solvent for preparing a stock solution of this compound is 100% dimethyl sulfoxide (DMSO).[1] For the related compound gambogic acid, high-grade ethanol can also be used.[1]
Q2: What is a recommended concentration for an this compound stock solution?
A2: It is advisable to prepare a high-concentration stock solution in the range of 10-20 mM in 100% DMSO.[1] This allows for small volumes to be used for preparing working solutions, minimizing the final concentration of DMSO in the cell culture.
Q3: How should I store my this compound stock solution?
A3: this compound powder should be stored at -20°C.[4] Once dissolved in DMSO, the stock solution should be aliquoted into small, single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C.[1]
Q4: What is the maximum concentration of DMSO that is safe for my cells?
A4: The final concentration of DMSO in your cell culture should be kept as low as possible, typically below 0.5%.[5] However, the tolerance to DMSO can be cell-line dependent. It is recommended to run a vehicle control (media with the same final concentration of DMSO) to assess any potential effects on your cells.
Q5: What are the typical working concentrations of this compound in cell culture?
A5: The effective concentration of this compound is cell-line dependent. For acetyl this compound, cytotoxic effects in melanoma cell lines have been observed at concentrations ranging from 0.1 to 2 µM.[2] this compound has shown IC50 values of 2.26 µM in LLC cells and 2.02 µM in SK-LU-1 cells.[6] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental conditions.
Data Presentation
Table 1: Solubility of Gambogic Acid (a structurally similar compound)
| Solvent | Solubility | Reference |
| Water | < 0.5 µg/mL | [1] |
| DMSO | ≥22.45 mg/mL | [7] |
| DMSO | up to 100 mg/mL | [1] |
| Ethanol | ≥48.2 mg/mL | [7] |
Table 2: Stability of Gambogic Acid (a structurally similar compound)
| Condition | Observation | Reference |
| Alkaline pH | Increased rate of chemical transformation | [8] |
| Methanol Solution | A new, less cytotoxic derivative formed after one week at room temperature | [8] |
| Acetone, Acetonitrile, Chloroform | Stable, even with the addition of acids | [8] |
Table 3: Biological Activity of this compound and Acetyl this compound
| Compound | Cell Line | Activity | Concentration | Reference |
| This compound | LLC | IC50 | 2.26 µM | [6] |
| This compound | SK-LU-1 | IC50 | 2.02 µM | [6] |
| Acetyl this compound | SW1 Melanoma | Reduced viability to 10% | 1 µM | [2] |
| Acetyl this compound | WM115 & MEWO (Human Melanoma) | Reduced viability | 0.5 - 2 µmol/L | [2] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Materials:
-
This compound powder
-
100% Dimethyl sulfoxide (DMSO), sterile
-
Sterile microcentrifuge tubes
-
Vortex mixer
-
-
Procedure:
-
Calculate the required amount of this compound powder to prepare a 10 mM stock solution (Molar Mass of this compound: 628.75 g/mol ).
-
Weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of 100% DMSO to the tube.
-
Vortex the solution until the this compound is completely dissolved. Gentle warming to 37°C can aid dissolution.
-
Aliquot the stock solution into single-use, sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Working Solution in Cell Culture Medium
-
Materials:
-
This compound stock solution (10 mM in DMSO)
-
Cell culture medium, pre-warmed to 37°C
-
Sterile microcentrifuge tubes
-
-
Procedure (for a final concentration of 1 µM in 10 mL of medium):
-
Prepare an intermediate dilution: Add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium in a sterile microcentrifuge tube. This creates a 10 µM intermediate solution.
-
Gently mix the intermediate solution by pipetting up and down or by gentle vortexing.
-
Add 1 mL of the 10 µM intermediate solution to 9 mL of pre-warmed cell culture medium.
-
Mix gently before adding to your cells. The final DMSO concentration in this example is 0.01%.
-
Mandatory Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. The 2 Faces of JNK Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Cell Culture Media Preparation from Powder | Thermo Fisher Scientific - SG [thermofisher.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. researchgate.net [researchgate.net]
- 7. apexbt.com [apexbt.com]
- 8. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results in Isogambogic acid experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address inconsistencies in experiments involving Isogambogic acid (IGA).
Troubleshooting Guides & FAQs
This section addresses common issues encountered during this compound experiments in a question-and-answer format.
Question 1: I'm observing significant variability in my IC50 values for this compound between experiments. What are the potential causes?
Answer: Inconsistent IC50 values for this compound can stem from several factors, primarily related to its physicochemical properties and handling:
-
Poor Aqueous Solubility: this compound has very low solubility in water (less than 0.5 μg/mL).[1][2] This can lead to precipitation when diluting stock solutions into aqueous cell culture media, resulting in a lower effective concentration of the compound in your assay.
-
Improper Stock Solution Preparation: Using a solvent in which this compound is not fully soluble or preparing a stock solution that is too dilute can lead to inaccuracies. It is highly soluble in DMSO (up to 100 mg/mL).[1]
-
Precipitation During Dilution: Adding a concentrated DMSO stock of this compound directly to a large volume of cold medium can cause it to precipitate.
-
Compound Instability: this compound can be unstable under certain conditions. For instance, it is known to degrade in alkaline solutions.[3] Changes in pH during your experiment could affect its stability.
-
Batch-to-Batch Variability: There can be variations between different batches of this compound from suppliers, which can affect its purity and potency.[4][5] This is a known issue for many research compounds.[4]
Question 2: My this compound solution appears cloudy or contains visible precipitate after I add it to my cell culture medium. How can I prevent this?
Answer: The formation of a precipitate is a common issue due to the hydrophobic nature of this compound.[1] To prevent this, follow these steps:
-
Prepare a High-Concentration Stock Solution: Dissolve this compound in 100% DMSO to create a stock solution in the range of 10-20 mM.[1]
-
Pre-warm Your Media: Always use cell culture medium that has been pre-warmed to 37°C for your dilutions.[1]
-
Perform Serial Dilutions: Instead of adding the concentrated DMSO stock directly to your final volume of media, perform serial dilutions. For example, make an intermediate dilution in a smaller volume of pre-warmed media before adding it to the final culture volume.
-
Control Final DMSO Concentration: Ensure the final concentration of DMSO in your cell culture medium is low (typically ≤ 0.5%) to avoid solvent-induced cytotoxicity.
Question 3: I am not seeing the expected apoptotic effect of this compound in my experiments. What could be wrong?
Answer: A lack of expected apoptotic effect could be due to several reasons:
-
Sub-optimal Concentration: The effective concentration of this compound can vary significantly between cell lines.[6][7] You may need to perform a dose-response experiment to determine the optimal concentration for your specific cell line.
-
Cell Line Resistance: Some cell lines may be inherently more resistant to the effects of this compound.
-
Incorrect Timing of Assay: The induction of apoptosis is a time-dependent process. You may need to adjust the incubation time to observe the maximal effect.
-
Compound Degradation: As mentioned, this compound can degrade, particularly in alkaline conditions.[3] Ensure the pH of your culture medium is stable.
-
Issues with Apoptosis Assay: The assay itself could be the source of the problem. Ensure your apoptosis assay protocol is optimized and that your reagents are working correctly.
Question 4: How can I ensure the consistency and reproducibility of my this compound experiments?
Answer: To improve consistency and reproducibility, consider the following:
-
Standardize Your Protocol: Use a detailed, standardized protocol for preparing and handling this compound solutions.
-
Source and Quality Control: Whenever possible, obtain this compound from a reputable supplier. If you suspect batch-to-batch variability, consider testing new batches against a previous batch that gave expected results.
-
Proper Storage: Store the solid compound and stock solutions as recommended by the supplier, typically at -20°C or -80°C and protected from light, to prevent degradation.[8]
-
Detailed Record Keeping: Maintain meticulous records of batch numbers, preparation dates of solutions, and experimental conditions.
Quantitative Data Summary
The half-maximal inhibitory concentration (IC50) of this compound can vary significantly depending on the cell line. The following table summarizes reported IC50 values.
| Cell Line | Cancer Type | IC50 (µM) |
| HTB-26 | Breast Cancer | 10 - 50 |
| PC-3 | Pancreatic Cancer | 10 - 50 |
| HepG2 | Hepatocellular Carcinoma | 10 - 50 |
| HCT116 | Colorectal Cancer | 22.4 |
| WM115 | Human Melanoma | 0.5 - 2.0 |
| MEWO | Human Melanoma | 0.5 - 2.0 |
Note: The IC50 values can be influenced by experimental conditions such as cell density, incubation time, and the specific assay used.[6][7]
Experimental Protocols
Detailed methodologies for key experiments are provided below.
Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a cell line.
Materials:
-
This compound
-
100% DMSO
-
96-well plates
-
Appropriate cell culture medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)[9]
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
This compound Preparation:
-
Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Perform serial dilutions of the stock solution in pre-warmed (37°C) cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.
-
-
Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 1-4 hours at 37°C, until purple formazan crystals are visible.[9]
-
Solubilization: Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[9]
-
Absorbance Reading: Record the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)[10][11]
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with the desired concentrations of this compound for the appropriate duration.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and then combine with the floating cells from the supernatant.
-
Washing: Wash the cells twice with cold PBS by centrifuging at a low speed (e.g., 300 x g) for 5 minutes and resuspending the pellet in PBS.[11]
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer provided in the kit. The cell density should be approximately 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.[12]
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[11]
-
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.[11] Live cells will be negative for both Annexin V-FITC and PI. Early apoptotic cells will be positive for Annexin V-FITC and negative for PI. Late apoptotic/necrotic cells will be positive for both.
Western Blot Analysis
This protocol is for analyzing changes in protein expression in key signaling pathways affected by this compound.
Materials:
-
This compound
-
6-well plates or larger culture dishes
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against p-AMPK, p-mTOR, cleaved caspase-3, etc.)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Treatment and Lysis:
-
Seed cells and treat with this compound as described for the other assays.
-
Wash the cells with cold PBS and then add ice-cold lysis buffer.[13]
-
Scrape the cells and collect the lysate. Incubate on ice for 30 minutes.[13]
-
Centrifuge the lysate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C to pellet cell debris.[13]
-
Collect the supernatant containing the protein.
-
-
Protein Quantification: Determine the protein concentration of each sample using a BCA assay.
-
SDS-PAGE and Transfer:
-
Immunoblotting:
-
Block the membrane with blocking buffer for 1 hour at room temperature.[14]
-
Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[13]
-
Wash the membrane three times with TBST for 5-10 minutes each.[13]
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.[13]
-
Wash the membrane again three times with TBST.
-
-
Detection: Apply the ECL substrate and visualize the protein bands using an imaging system.[13]
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Visualizations
The following diagrams illustrate key signaling pathways affected by this compound and a general experimental workflow.
Caption: Signaling pathways modulated by this compound.
Caption: Troubleshooting workflow for inconsistent results.
References
- 1. benchchem.com [benchchem.com]
- 2. Improving aqueous solubility and antitumor effects by nanosized gambogic acid-mPEG2000 micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Batch‐to‐batch pharmacokinetic variability confounds current bioequivalence regulations: A dry powder inhaler randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. zaether.com [zaether.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 9. physiology.elte.hu [physiology.elte.hu]
- 10. [PDF] Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. | Semantic Scholar [semanticscholar.org]
- 11. Apoptosis Protocols | USF Health [health.usf.edu]
- 12. Apoptosis Assay Protocol | Technical Note 244 [denovix.com]
- 13. benchchem.com [benchchem.com]
- 14. docs.abcam.com [docs.abcam.com]
Improving the stability of Isogambogic acid stock solutions
Welcome to the technical support center for Isogambogic Acid. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use and stability of this compound in their experiments. Here you will find troubleshooting guides, frequently asked questions, and detailed experimental protocols to ensure the integrity and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary research applications?
This compound is a xanthonoid isolated from the resin of Garcinia hanburyi. It is recognized for its potent anti-cancer properties.[1][2] Research indicates that it can induce apoptosis and autophagy in various cancer cell lines, making it a subject of interest for cancer therapy research.[3] Key areas of investigation include its effects on signaling pathways such as AMPK-mTOR, NF-κB, and JNK.[3][4][5]
Q2: What is the recommended solvent for preparing this compound stock solutions?
Dimethyl sulfoxide (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound due to its high solubilizing capacity for this compound. For experimental purposes, it is crucial to use anhydrous, high-purity DMSO to minimize degradation.
Q3: How should I store this compound stock solutions?
For long-term stability, it is recommended to store this compound stock solutions in DMSO at -20°C or -80°C.[4] Aliquoting the stock solution into smaller, single-use vials is highly recommended to avoid repeated freeze-thaw cycles, which can degrade the compound.[6] For short-term storage (up to a few days), solutions can be kept at 4°C, protected from light.
Q4: Is this compound sensitive to light?
Yes, compounds with chromophores, like this compound, can be susceptible to photodegradation. Therefore, it is best practice to protect stock solutions and experimental setups from direct light exposure by using amber vials or by wrapping containers in aluminum foil.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound stock solutions.
| Problem | Possible Cause | Solution |
| Precipitation of this compound upon dilution in aqueous media. | This compound has low aqueous solubility. The final concentration of DMSO in the culture medium may be too low to maintain solubility. | 1. Ensure the final DMSO concentration in your experimental medium is sufficient to keep the compound dissolved (typically ≥0.1%).2. Before adding to the final volume of media, perform a serial dilution in a solvent compatible with both DMSO and your aqueous medium.3. Gently warm the final solution to 37°C and vortex briefly to aid dissolution. Ensure the solution is clear before use.[7] |
| Loss of biological activity of the stock solution over time. | The compound may have degraded due to improper storage or handling. | 1. Avoid Repeated Freeze-Thaw Cycles: Aliquot your stock solution into single-use vials.[6]2. Check Storage Temperature: Ensure storage is consistently at -20°C or -80°C.[4]3. Protect from Light: Store vials in the dark.4. Use Anhydrous DMSO: Moisture can promote hydrolysis.[1] |
| Inconsistent experimental results between batches of stock solution. | This could be due to variability in the initial weighing of the compound, incomplete dissolution, or degradation of an older stock. | 1. Always use a calibrated analytical balance for weighing.2. Ensure the compound is fully dissolved in DMSO before storage. Sonication can aid dissolution.3. Prepare fresh stock solutions regularly and compare their efficacy to older stocks to check for degradation. |
| Color change observed in the stock solution. | A color change may indicate degradation of the compound, potentially due to oxidation or pH instability. | 1. Discard the solution and prepare a fresh stock.2. To prevent oxidation, consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing. |
Stability of this compound Stock Solutions
The stability of this compound is critical for obtaining reliable and reproducible experimental data. The following tables summarize the expected stability under various conditions based on general knowledge of similar compounds.
Table 1: Solvent and Temperature Effects on Stability
| Solvent | Storage Temperature | Expected Stability (Qualitative) | Recommendations |
| DMSO (anhydrous) | -80°C | Very High | Recommended for long-term storage. Aliquot to avoid freeze-thaw cycles. |
| DMSO (anhydrous) | -20°C | High | Suitable for long-term storage. Aliquot to avoid freeze-thaw cycles.[4] |
| DMSO (anhydrous) | 4°C | Moderate | Suitable for short-term storage (days). Protect from light. |
| DMSO (anhydrous) | Room Temperature | Low | Not recommended for storage.[8] |
| Ethanol | -20°C | Moderate | Alternative solvent, but may have lower solvating power for high concentrations. |
| PBS (pH 7.4) | 4°C | Very Low | This compound is prone to precipitation and degradation in aqueous buffers. Prepare fresh for immediate use. |
Table 2: Influence of pH and Light on Stability in Aqueous Solutions
| Condition | Expected Stability | Rationale |
| Acidic pH (e.g., pH 4-5) | Moderate | Many organic molecules exhibit maximal stability in slightly acidic conditions.[9] |
| Neutral pH (e.g., pH 7) | Low to Moderate | Stability can be variable; degradation may occur. |
| Alkaline pH (e.g., pH > 8) | Very Low | Related compounds like gambogic acid are known to degrade under alkaline conditions.[3] |
| Exposure to UV/Visible Light | Low | Photodegradation is possible. It is advisable to protect solutions from light. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound (powder)
-
Anhydrous, sterile-filtered DMSO
-
Sterile, amber microcentrifuge tubes or glass vials
-
Calibrated analytical balance
-
Vortex mixer and sonicator
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the container to prevent condensation.
-
In a sterile environment (e.g., a chemical fume hood), weigh the desired amount of this compound. For 1 ml of a 10 mM solution (MW: 628.75 g/mol ), this would be 6.29 mg.
-
Transfer the powder to a sterile amber vial.
-
Add the calculated volume of anhydrous DMSO.
-
Vortex the solution thoroughly for 2-3 minutes to dissolve the compound. If necessary, sonicate for 5-10 minutes to ensure complete dissolution.
-
Visually inspect the solution to confirm there is no undissolved particulate matter.
-
Aliquot the stock solution into single-use, sterile amber vials.
-
Label the vials clearly with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Forced Degradation Study of this compound
This protocol is designed to assess the intrinsic stability of this compound under various stress conditions, as recommended by ICH guidelines.[2][3]
-
Preparation of Test Solution: Prepare a 1 mg/mL solution of this compound in a 1:1 mixture of acetonitrile and water.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the test solution with an equal volume of 1N HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: Mix the test solution with an equal volume of 1N NaOH. Incubate at 60°C for 2 hours.
-
Oxidative Degradation: Mix the test solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.
-
Thermal Degradation: Store the test solution at 60°C in a temperature-controlled oven for 48 hours.
-
Photolytic Degradation: Expose the test solution to a calibrated light source (providing both UV and visible light) for a defined period (e.g., as per ICH Q1B guidelines).
-
-
Sample Analysis:
-
At designated time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples, including an unstressed control, by a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection) to quantify the remaining this compound and detect any degradation products.
-
-
Data Interpretation:
-
Calculate the percentage of degradation for each condition.
-
Characterize the degradation products using techniques like LC-MS to understand the degradation pathways.
-
Visualizations
Caption: Key signaling pathways modulated by this compound.
Caption: Workflow for forced degradation stability testing.
References
- 1. biopharminternational.com [biopharminternational.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. resolvemass.ca [resolvemass.ca]
- 4. lubrizolcdmo.com [lubrizolcdmo.com]
- 5. researchgate.net [researchgate.net]
- 6. validated hplc methods: Topics by Science.gov [science.gov]
- 7. researchgate.net [researchgate.net]
- 8. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 9. wisconsin.edu [wisconsin.edu]
Minimizing off-target effects of Isogambogic acid in cellular assays
Welcome to the technical support center for Isogambogic Acid (IGA). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing IGA in cellular assays while minimizing potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary molecular targets?
A1: this compound (IGA) and its related compounds, such as Gambogic acid (GA), are natural products derived from the resin of the Garcinia hanburyi tree.[1][2] Their primary and most well-characterized targets are the anti-apoptotic Bcl-2 family proteins, including Bcl-2, Bcl-xL, Mcl-1, and Bcl-B.[3][4][5] By binding to these proteins, IGA and GA inhibit their function, which is to suppress apoptosis. This inhibition leads to the activation of pro-apoptotic proteins (like Bax and Bak), triggering the mitochondrial pathway of apoptosis and subsequent activation of caspases.[3][6][7]
Q2: What are off-target effects and why are they a concern with this compound?
A2: Off-target effects are unintended interactions of a small molecule with cellular components other than its primary biological target.[8][9] These effects are a concern for IGA because high concentrations or specific cellular contexts can lead to the modulation of other signaling pathways, potentially confounding experimental results.[8] For instance, Gambogic acid has been shown to have cytotoxic activity even in cells lacking the primary apoptosis effectors Bax and Bak, implying that it has additional targets that contribute to its effects.[3][4] Known secondary effects include modulation of the NF-κB and Akt/mTOR pathways, and activation of JNK.[1][10][11]
Q3: What are the key signaling pathways modulated by this compound?
A3: this compound primarily induces apoptosis by directly inhibiting anti-apoptotic Bcl-2 family proteins. This leads to mitochondrial outer membrane permeabilization (MOMP), cytochrome c release, and subsequent caspase activation.[6][7] Additionally, IGA has been shown to influence other critical cellular pathways. It can inhibit the Akt/mTOR pathway, which is a negative regulator of autophagy, leading to apoptosis-independent autophagic cell death in some cancer cells.[1] It can also suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[11]
Caption: Key signaling pathways modulated by this compound.
Q4: How can I determine the optimal concentration of IGA to minimize off-target effects?
A4: The key is to perform a careful dose-response analysis for both the desired on-target effect (e.g., apoptosis) and general cytotoxicity. The optimal concentration will elicit a specific, potent on-target effect while causing minimal general cellular stress or toxicity.[8] It is crucial to use the lowest effective concentration, as high concentrations are more likely to engage lower-affinity off-target proteins.[8] Start with a broad range of concentrations and narrow down to a window that separates the on-target activity from overt cytotoxicity.
Quantitative Data Summary
The effective concentration of this compound and its analogs can vary significantly depending on the cell line and the duration of treatment. The following tables summarize reported potency values.
Table 1: IC50 Values of Gambogic Acid (GA) and Acetyl this compound (AIGA) in Various Assays
| Compound | Target/Assay | Cell Line / System | Reported IC50 / Effective Concentration | Reference |
| Gambogic Acid (GA) | Mcl-1 Inhibition (BH3 Peptide Displacement) | In vitro (FPA) | < 1 µM | [3][4] |
| Gambogic Acid (GA) | Bcl-B Inhibition (BH3 Peptide Displacement) | In vitro (FPA) | < 1 µM | [3][4] |
| Gambogic Acid (GA) | Bcl-xL, Bcl-2, Bcl-W, Bfl-1 Inhibition | In vitro (FPA) | > 1 µM | [3] |
| Gambogic Acid (GA) | Cell Proliferation (MTT Assay) | Malignant Melanoma (A375) | 1.12 - 1.57 µg/mL (48h - 24h) | [7] |
| Gambogic Acid (GA) | Cell Proliferation | Pancreatic Cancer Cells | < 1.7 µM (48h) | [12] |
| Acetyl IGA (AIGA) | Cell Viability | Human Melanoma (WM115, MEWO) | 0.5 - 2 µM | [10] |
| Acetyl IGA (AIGA) | Apoptosis Induction | Melanoma (SW1) | 1 µM (caused 15% apoptosis) | [10] |
FPA: Fluorescence Polarization Assay
Troubleshooting Guide
Issue 1: I am observing high levels of cytotoxicity that don't seem to correlate with markers of apoptosis.
-
Possible Cause: This may be due to off-target effects, especially at higher concentrations of IGA. The compound could be inducing other forms of cell death, such as necrosis, or interfering with general cellular processes.[8]
-
Troubleshooting Steps:
-
Lower the Concentration: Perform a detailed dose-response curve to identify a concentration that induces apoptosis (e.g., caspase-3 cleavage) without causing significant membrane disruption (a marker of necrosis, measurable by LDH assay).
-
Time-Course Experiment: Analyze cells at earlier time points. Off-target cytotoxic effects can sometimes manifest more rapidly than programmed apoptosis.
-
Use a Different Assay: Switch from a general viability assay (like MTT, which measures metabolic activity) to a more specific cell death assay. For example, use a kit that simultaneously measures markers for apoptosis, necrosis, and cell viability.
-
Control for Autophagy: As IGA can induce autophagy, assess for autophagic markers like LC3 conversion.[1] Co-treatment with an autophagy inhibitor may clarify if this pathway is contributing to cell death.
-
Issue 2: My results with this compound are inconsistent between experiments.
-
Possible Cause 1: Compound Degradation. Small molecules can be sensitive to storage conditions and freeze-thaw cycles.
-
Troubleshooting Steps: Store IGA stock solutions at -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles. Prepare fresh dilutions from the stock for each experiment.[13]
-
-
Possible Cause 2: Variability in Cell Culture. Cell health, density, and passage number can significantly impact experimental outcomes.
-
Troubleshooting Steps: Standardize your cell seeding protocol to ensure consistent cell density. Use cells within a defined, low passage number range and regularly monitor their health and morphology.[13]
-
-
Possible Cause 3: Inconsistent Vehicle Control. The solvent for IGA (typically DMSO) can have its own biological effects.
-
Troubleshooting Steps: Ensure that all treatments, including the untreated control, receive the same final concentration of the vehicle (e.g., 0.1% DMSO).[14]
-
Caption: Troubleshooting workflow for inconsistent experimental results.
Issue 3: How can I confirm that the observed apoptosis is due to on-target Bcl-2 family inhibition?
-
Possible Cause: The observed phenotype could be a result of an off-target effect that coincidentally triggers an apoptotic response.
-
Troubleshooting Steps:
-
Rescue Experiment: Overexpress an anti-apoptotic protein like Bcl-2 or Mcl-1 in your cells. If IGA is acting on-target, this overexpression should confer resistance to IGA-induced apoptosis.
-
Use a Structurally Unrelated Inhibitor: Employ another well-characterized Bcl-2 inhibitor with a different chemical scaffold (e.g., a BH3 mimetic like ABT-199, if appropriate for the specific Bcl-2 family member). If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.[8]
-
Bax/Bak Deficient Cells: A definitive, though advanced, method is to use cells genetically engineered to lack both Bax and Bak. In these cells, inhibitors of anti-apoptotic Bcl-2 proteins lose their ability to induce apoptosis, so IGA should not be effective via this pathway.[3][4] Any remaining cytotoxicity would be attributable to off-target effects.
-
Key Experimental Protocols
Protocol 1: Determining Optimal IGA Concentration via MTT Cytotoxicity Assay
This protocol is used to establish a dose-response curve and determine the IC50 value of IGA.
-
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO).
-
96-well cell culture plates.
-
Complete cell culture medium appropriate for your cell line.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.
-
Solubilization buffer (e.g., DMSO or a acidified isopropanol solution).
-
-
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Addition: Prepare serial dilutions of IGA in complete culture medium. A common starting range is 0.1 to 10 µM. Remove the old medium and add 100 µL of the IGA dilutions to the wells. Include a vehicle control (medium with DMSO) and an untreated control.
-
Incubation: Incubate the plate for a desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT reagent to each well and incubate for 2-4 hours until formazan crystals form.
-
Solubilization: Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the crystals.
-
Readout: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
Caption: Experimental workflow for optimizing IGA concentration.
Protocol 2: Western Blot for Apoptosis Markers
This protocol is for examining the effect of IGA on the expression of key apoptosis-related proteins.
-
Materials:
-
RIPA lysis buffer with protease and phosphatase inhibitors.
-
Protein assay kit (e.g., BCA).
-
SDS-PAGE equipment and reagents.
-
PVDF membrane.
-
Primary antibodies (e.g., anti-Bcl-2, anti-Bax, anti-cleaved Caspase-3, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
-
Methodology:
-
Cell Treatment & Lysis: Seed cells in 6-well plates, treat with the optimal concentration of IGA (and controls) for the desired time. After treatment, wash cells with cold PBS and lyse them with ice-cold RIPA buffer.[14]
-
Protein Quantification: Centrifuge the lysates to pellet debris and collect the supernatant. Determine the protein concentration of each sample using a BCA assay.[14]
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli buffer. Separate the proteins by SDS-PAGE.[14]
-
Transfer: Transfer the separated proteins to a PVDF membrane.[14]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% non-fat milk in TBST) for 1 hour. Incubate the membrane with the primary antibody overnight at 4°C.[14]
-
Secondary Antibody & Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[14]
-
Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system.[14] Use a loading control like β-Actin to ensure equal protein loading.
-
References
- 1. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gambogic acid is an antagonist of anti-apoptotic Bcl-2-family proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid is an antagonist of antiapoptotic Bcl-2 family proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Gambogic acid induces apoptosis in diffuse large B-cell lymphoma cells via inducing proteasome inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid induces apoptosis by regulating the expression of Bax and Bcl-2 and enhancing caspase-3 activity in human malignant melanoma A375 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. On-target and off-target-based toxicologic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of Isogambogic Acid
Disclaimer: Direct in vivo pharmacokinetic data for Isogambogic acid is limited in publicly available literature. The following guidance is substantially based on data from its close structural analogue, Gambogic acid (GA), and established principles for enhancing the bioavailability of poorly water-soluble compounds. Researchers should use this information as a starting point for their own experimental design and validation.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges associated with the in vivo bioavailability of this compound?
A1: Based on studies of its analogue, Gambogic acid, this compound is likely to face several challenges that contribute to low oral bioavailability:
-
Poor Aqueous Solubility: As a hydrophobic molecule, this compound is expected to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2]
-
Rapid Elimination: Gambogic acid is rapidly cleared from the bloodstream and distributed to tissues, with a short elimination half-life.[3]
-
Extensive First-Pass Metabolism: Gambogic acid is primarily found in the liver after administration and is mainly excreted into the bile, suggesting significant first-pass metabolism.[3] This metabolic process can inactivate the compound before it reaches systemic circulation.
Q2: What are the promising strategies to enhance the oral bioavailability of this compound?
A2: Several formulation strategies can be employed to overcome the challenges mentioned above:
-
Nanoformulations: Encapsulating this compound into nanoparticles can improve its solubility, protect it from degradation in the gastrointestinal tract, and potentially increase its circulation time.[1] Common nano-based systems include:
-
Polymeric Nanoparticles: Using biodegradable polymers like Poly(lactic-co-glycolic acid) (PLGA).[4]
-
Lipid-Based Nanocarriers: Including liposomes and solid lipid nanoparticles (SLNs), which can enhance absorption.
-
-
Structural Modification: Creating derivatives of the parent compound can improve its physicochemical properties, such as solubility and stability.[1][5]
-
Solid Dispersions: Dispersing the drug in a polymer matrix at the molecular level can enhance its dissolution rate.
Troubleshooting Guides
Issue 1: Low drug loading or encapsulation efficiency in my nanoparticle formulation.
| Possible Cause | Troubleshooting Step |
| Poor solubility of this compound in the organic solvent used for formulation. | Screen different organic solvents (e.g., acetone, dichloromethane, acetonitrile) to find one that better solubilizes both the polymer (e.g., PLGA) and this compound. |
| Drug precipitation during the emulsification process. | Optimize the homogenization or sonication parameters (speed, time, power) to ensure rapid and efficient emulsification, minimizing the time for drug precipitation. |
| Inappropriate drug-to-polymer ratio. | Experiment with different ratios of this compound to the polymer. A very high drug concentration can lead to saturation and poor encapsulation. |
| Suboptimal formulation parameters. | Adjust the concentration of the surfactant/stabilizer in the aqueous phase to ensure stable nanoparticle formation and prevent drug leakage. |
Issue 2: The formulated this compound shows good in vitro characteristics but poor in vivo efficacy.
| Possible Cause | Troubleshooting Step |
| Rapid clearance of nanoparticles by the reticuloendothelial system (RES). | Consider surface modification of the nanoparticles with polyethylene glycol (PEG) to create a "stealth" effect, which can prolong circulation time. |
| Instability of the formulation in the gastrointestinal tract. | Evaluate the stability of your formulation in simulated gastric and intestinal fluids to ensure the drug remains encapsulated until it reaches the site of absorption. |
| Insufficient drug release at the target site. | Analyze the in vitro drug release profile under different pH conditions to ensure that the drug is released from the carrier in the desired intestinal environment. |
| High inter-individual variability in animal models. | Increase the number of animals per group to ensure statistical power. Ensure consistent administration techniques and fasting conditions.[6] |
Quantitative Data Summary
As specific pharmacokinetic data for this compound is unavailable, the following table summarizes the reported parameters for its analogue, Gambogic acid (GA), in rats after intravenous administration. This data highlights the rapid elimination that formulation strategies aim to overcome.
Table 1: Pharmacokinetic Parameters of Gambogic Acid in Rats (Intravenous Administration)
| Dose (mg/kg) | Elimination Half-life (t½) (min) | Area Under the Curve (AUCt) (µg·min/mL) |
| 1 | 14.9 | 54.2 |
| 2 | 15.7 | 96.1 |
| 4 | 16.1 | 182.4 |
| (Data sourced from a study on the pharmacokinetics of Gambogic acid in rats.[3]) |
Experimental Protocols
Protocol: Preparation of this compound-Loaded PLGA Nanoparticles by Emulsion-Solvent Evaporation
Objective: To encapsulate this compound in PLGA nanoparticles to improve its aqueous dispersibility and suitability for in vivo studies.
Materials:
-
This compound
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Dichloromethane (DCM) or a similar organic solvent
-
Poly(vinyl alcohol) (PVA) or another suitable surfactant
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator or homogenizer
-
Rotary evaporator
-
Centrifuge
Methodology:
-
Organic Phase Preparation:
-
Dissolve a specific amount of this compound and PLGA in DCM. For example, 10 mg of this compound and 100 mg of PLGA in 5 mL of DCM.
-
-
Aqueous Phase Preparation:
-
Prepare an aqueous solution of PVA (e.g., 1% w/v) in deionized water.
-
-
Emulsification:
-
Add the organic phase to the aqueous phase dropwise while stirring.
-
Emulsify the mixture using a probe sonicator or high-speed homogenizer. The parameters (e.g., 3-5 minutes at 60% amplitude) should be optimized to achieve the desired particle size. This should be performed in an ice bath to prevent overheating.
-
-
Solvent Evaporation:
-
Transfer the resulting oil-in-water emulsion to a rotary evaporator to remove the DCM. This is typically done under reduced pressure at room temperature for 2-4 hours.
-
-
Nanoparticle Collection:
-
Centrifuge the nanoparticle suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the nanoparticles.
-
Wash the nanoparticles by resuspending the pellet in deionized water and centrifuging again. Repeat this step 2-3 times to remove excess PVA and unencapsulated drug.
-
-
Lyophilization (Optional):
-
For long-term storage, the final nanoparticle pellet can be resuspended in a small amount of deionized water containing a cryoprotectant (e.g., trehalose) and then freeze-dried.
-
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Challenges to the oral bioavailability of this compound.
Caption: Experimental workflow for developing and testing a nanoformulation.
Caption: Troubleshooting guide for poor in vivo performance.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. Pharmacokinetics, tissue distribution and excretion of gambogic acid in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and metabolism of 13-cis-retinoic acid (isotretinoin) in children with high-risk neuroblastoma – a study of the United Kingdom Children's Cancer Study Group - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Western Blotting for Proteins Regulated by Isogambogic Acid
Welcome to the technical support center for researchers, scientists, and drug development professionals working with Isogambogic acid (IGA). This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during Western blot analysis of proteins regulated by this potent xanthone.
Frequently Asked Questions (FAQs)
Q1: Which signaling pathways are primarily affected by this compound and which proteins should I target for Western blot analysis?
A1: this compound has been shown to modulate several key signaling pathways implicated in cancer cell proliferation, survival, and apoptosis. The primary pathways to investigate by Western blot after IGA treatment are:
-
NF-κB Signaling: IGA typically inhibits this pathway. Key proteins to analyze include the p65 and p50 subunits of NF-κB, and the inhibitory protein IκBα. A successful experiment will often show decreased nuclear translocation of p65 and p50, and stabilization of IκBα in the cytoplasm.[1][2][3][4][5]
-
Notch Signaling: IGA has been reported to suppress this pathway. Target proteins for Western blot include the cleaved (active) form of Notch1 (NICD) and its downstream target, HES1.[6]
-
Hedgehog Signaling: This pathway can also be inhibited by compounds similar to IGA. Key proteins to probe are Sonic Hedgehog (SHH), Smoothened (SMO), and the transcription factor GLI1.[7][8]
Q2: What is a general starting concentration and incubation time for this compound treatment of cells before protein extraction for Western blot?
A2: The optimal concentration and incubation time for IGA treatment are cell-line dependent and should be determined empirically. However, a common starting point reported in the literature is a concentration range of 0.5 µM to 5 µM for 24 to 48 hours.[1][6] It is advisable to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein.
Q3: How can I ensure I am detecting the active, phosphorylated forms of key signaling proteins?
A3: To detect phosphorylated proteins, it is crucial to use phospho-specific primary antibodies. Additionally, your lysis buffer must contain phosphatase inhibitors (e.g., sodium fluoride, sodium orthovanadate) to preserve the phosphorylation status of your target proteins during sample preparation.
Western Blot Troubleshooting Guide
This guide addresses common issues encountered when performing Western blots for proteins regulated by this compound.
| Problem | Possible Cause | Recommended Solution |
| Weak or No Signal | Insufficient protein loading. | Ensure you are loading an adequate amount of protein. For whole-cell lysates, a concentration of 20-50 µg per lane is a good starting point. |
| Low abundance of the target protein. | Consider enriching your sample for the protein of interest through immunoprecipitation or cellular fractionation (e.g., nuclear/cytoplasmic extraction). | |
| Suboptimal primary antibody concentration or incubation time. | Titrate your primary antibody to find the optimal concentration. An overnight incubation at 4°C can increase signal intensity. | |
| Inefficient protein transfer. | Verify transfer efficiency by staining the membrane with Ponceau S after transfer. For high molecular weight proteins, consider adding a low concentration of SDS (0.05%) to the transfer buffer. For low molecular weight proteins, use a membrane with a smaller pore size (e.g., 0.22 µm). | |
| High Background | Blocking is insufficient. | Increase the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). You can also try a different blocking agent (e.g., 5% BSA instead of non-fat dry milk, especially for phospho-antibodies). |
| Primary or secondary antibody concentration is too high. | Decrease the concentration of your antibodies. Perform a titration to find the optimal dilution. | |
| Inadequate washing. | Increase the number and duration of washes with TBST. Ensure vigorous agitation during washing steps. | |
| Non-specific Bands | Primary antibody is not specific enough. | Use an affinity-purified primary antibody. Run a negative control (e.g., lysate from a cell line known not to express the target protein) to confirm antibody specificity. |
| Protein degradation. | Ensure that your lysis buffer contains a sufficient concentration of protease inhibitors and that samples are kept on ice or at 4°C throughout the preparation process. | |
| Sample overloading. | Reduce the amount of protein loaded per lane. | |
| Inconsistent Results Between Replicates | Uneven protein loading. | Carefully quantify the protein concentration of each sample using a reliable method (e.g., BCA assay) and ensure equal loading in each lane. Use a loading control (e.g., β-actin, GAPDH) to normalize your results. |
| Variability in IGA treatment. | Ensure consistent cell seeding density and IGA concentration and incubation time across all experiments. |
Experimental Protocols
General Western Blot Protocol for IGA-Treated Cells
This protocol is a general guideline and may require optimization for your specific experimental conditions.
1. Cell Lysis
-
After treating cells with this compound, wash the cells with ice-cold PBS.
-
Lyse the cells in RIPA buffer (or another suitable lysis buffer) supplemented with a protease and phosphatase inhibitor cocktail.
-
Incubate the lysate on ice for 30 minutes.
-
Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the total protein.[9]
2. Protein Quantification
-
Determine the protein concentration of the supernatant using a BCA or Bradford protein assay.
3. SDS-PAGE
-
Denature 20-50 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
-
Load the samples onto an appropriate percentage SDS-polyacrylamide gel. The gel percentage will depend on the molecular weight of your target protein.
-
Run the gel at 100-120V until the dye front reaches the bottom.
4. Protein Transfer
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
A wet transfer at 100V for 1-2 hours or a semi-dry transfer according to the manufacturer's instructions is recommended.
-
Confirm successful transfer by staining the membrane with Ponceau S.
5. Immunoblotting
-
Block the membrane with 5% non-fat dry milk or 5% BSA in TBST (Tris-buffered saline with 0.1% Tween-20) for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.[9]
-
Wash the membrane three times for 10 minutes each with TBST.
-
Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Wash the membrane three times for 10 minutes each with TBST.
6. Detection
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Visualize the protein bands using a chemiluminescence imaging system or X-ray film.
Recommended Antibody Dilutions (Starting Points)
The following table provides suggested starting dilutions for primary antibodies targeting proteins in pathways regulated by this compound. These should be optimized for your specific experimental conditions.
| Target Protein | Pathway | Suggested Starting Dilution |
| p65 (NF-κB) | NF-κB | 1:1000 |
| p50 (NF-κB) | NF-κB | 1:1000 |
| IκBα | NF-κB | 1:1000 |
| Phospho-IκBα | NF-κB | 1:1000 |
| Notch1 (cleaved) | Notch | 1:1000 |
| HES1 | Notch | 1:1000 |
| SHH | Hedgehog | 1:500 - 1:1000 |
| SMO | Hedgehog | 1:1000 |
| GLI1 | Hedgehog | 1:1000 |
| β-actin (Loading Control) | - | 1:5000 - 1:10000 |
| GAPDH (Loading Control) | - | 1:5000 - 1:10000 |
Signaling Pathway and Workflow Diagrams
References
- 1. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic Acid Induces Apoptosis of Non-Small Cell Lung Cancer (NSCLC) Cells by Suppressing Notch Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Crocetinic acid inhibits hedgehog signaling to inhibit pancreatic cancer stem cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Targeting of sonic hedgehog-Gli signaling: A potential therapeutic target for patients with breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Standardizing Isogambogic acid experimental protocols for reproducibility
This technical support center provides researchers, scientists, and drug development professionals with standardized experimental protocols, troubleshooting guidance, and frequently asked questions (FAQs) to enhance the reproducibility of studies involving Isogambogic acid (IGA). This compound, an active compound isolated from the resin of the Garcinia hanburyi tree, is a known anti-cancer and anti-inflammatory agent.[1]
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it differ from Gambogic acid? A1: this compound (IGA) is a xanthonoid and a stereoisomer of Gambogic acid (GA). Both are major active components of gamboge resin.[2] While they share similar biological activities, their potency and specific interactions with cellular targets may differ. It is crucial to specify the exact isomer used in experiments to ensure reproducibility.
Q2: What is the primary mechanism of action for this compound? A2: this compound exerts its anti-cancer effects through multiple mechanisms, including the induction of apoptosis (programmed cell death), inhibition of cell proliferation, and suppression of angiogenesis (the formation of new blood vessels).[2][3] It has been shown to modulate several key signaling pathways, including the AMPK-mTOR, JNK, and NF-κB pathways.[4][5][6]
Q3: How should I dissolve and store this compound? A3: this compound, similar to Gambogic acid, has poor aqueous solubility.[7][8] For in vitro experiments, it is typically dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) to create a stock solution. Store stock solutions at -20°C or -80°C to maintain stability. Avoid repeated freeze-thaw cycles. Gambogic acid has been shown to be stable in acetone, acetonitrile, and chloroform, but can be unstable in methanol.[9]
Q4: What are typical working concentrations for in vitro experiments? A4: The effective concentration of this compound can vary significantly depending on the cell line and the specific assay. Generally, for anti-cancer studies, concentrations in the low micromolar range are used. For example, IC50 values for LLC and SK-LU-1 cell lines have been reported at 2.26 µM and 2.02 µM, respectively.[1] It is essential to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
Troubleshooting Guide
Issue 1: Low or no cytotoxic effect observed in cell viability assays.
-
Question: I treated my cancer cells with this compound, but I'm not seeing the expected decrease in cell viability in my MTT or XTT assay. What could be wrong?
-
Answer:
-
Solubility Issues: Ensure your this compound stock solution is fully dissolved in DMSO before diluting it in your cell culture medium. Precipitates can significantly lower the effective concentration. Visually inspect the medium for any signs of precipitation after adding the compound.
-
Concentration and Incubation Time: The required concentration and treatment duration can vary widely between cell lines. Perform a dose-response experiment with a broad range of concentrations (e.g., 0.1 µM to 10 µM) and test different time points (e.g., 24h, 48h, 72h).
-
Cell Line Sensitivity: Not all cell lines are equally sensitive to this compound. Healthy or non-cancerous cells may exhibit less sensitivity compared to cancer cells.[7]
-
Compound Stability: Ensure the compound has been stored correctly. Improper storage can lead to degradation. Gambogic acid's stability can be affected by factors like the solvent used and pH.[9][10]
-
Issue 2: Inconsistent results in Western blot analysis.
-
Question: My Western blot results for signaling proteins after this compound treatment are not consistent between experiments. Why might this be happening?
-
Answer:
-
Timing of Lysate Preparation: The activation or inhibition of signaling pathways can be transient. It is critical to harvest cell lysates at consistent time points after treatment. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) can help identify the optimal time to observe changes in your protein of interest.
-
Protein Loading: Ensure equal protein loading across all lanes. Use a reliable housekeeping protein (e.g., β-actin, GAPDH) for normalization.[11]
-
Antibody Quality: Use validated antibodies specific to your target protein and its phosphorylated forms.
-
Cell Confluency: Treat cells at a consistent confluency (typically 70-80%), as cell density can influence signaling pathways.[11]
-
Issue 3: High background or non-specific staining in apoptosis assays.
-
Question: I am seeing a high number of apoptotic cells in my untreated control group when performing an Annexin V/PI assay. What could be the cause?
-
Answer:
-
Cell Handling: Over-trypsinization or harsh pipetting can damage cell membranes, leading to false-positive Annexin V staining. Handle cells gently throughout the staining procedure.
-
High Cell Confluency: Plating cells at too high a density can lead to nutrient deprivation and spontaneous apoptosis. Ensure you are using an optimal seeding density.
-
Reagent Quality: Ensure that the Annexin V binding buffer and staining reagents have not expired and have been stored correctly.
-
Compensation Settings (Flow Cytometry): If using flow cytometry, ensure that your compensation settings are correctly adjusted to prevent spectral overlap between the fluorophores (e.g., FITC for Annexin V and PI).
-
Quantitative Data Summary
Table 1: Reported IC50 Values for this compound and Related Compounds in Cancer Cell Lines
| Compound | Cell Line | Assay | Incubation Time | IC50 (µM) | Reference |
| This compound | LLC (Lewis Lung Carcinoma) | Not Specified | Not Specified | 2.26 | [1] |
| This compound | SK-LU-1 (Human Lung Adenocarcinoma) | Not Specified | Not Specified | 2.02 | [1] |
| Acetyl this compound | SW1 (Mouse Melanoma) | ATPLite | Not Specified | ~1.0 | [5] |
| Acetyl this compound | WM115 (Human Melanoma) | ATPLite | Not Specified | 0.5 - 2.0 | [5] |
| Acetyl this compound | MEWO (Human Melanoma) | ATPLite | Not Specified | 0.5 - 2.0 | [5] |
| Gambogic acid | PC3 (Human Prostate Cancer) | Not Specified | Not Specified | 1.0 - 5.0 | [7] |
| Gambogic acid | C6 (Rat Glioma) | Not Specified | Not Specified | 1.0 - 2.0 | [7] |
Table 2: Experimental Conditions for In Vivo Studies
| Compound | Animal Model | Tumor Type | Dosage | Administration Route | Reference |
| Isogambogenic acid | U87-derived xenografts (Mice) | Glioma | Not Specified | Not Specified | [4] |
| Gambogic acid | PC3 xenografts (Mice) | Prostate Cancer | 5, 10, 20 mg/kg | Not Specified | [7] |
| Gambogic acid | C6 glioma model (Rats) | Glioblastoma | i.v. injection | Intravenous | [2] |
Detailed Experimental Protocols
Protocol 1: Cell Viability (XTT Assay)
The XTT assay is a colorimetric method used to assess cell viability by measuring the metabolic activity of mitochondria.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound from a DMSO stock. The final DMSO concentration in the wells should not exceed 0.1% to avoid solvent toxicity. Add 100 µL of the diluted compound to the respective wells. Include untreated and vehicle (DMSO) controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
XTT Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions immediately before use.
-
Assay: Add 50 µL of the XTT labeling mixture to each well.
-
Incubation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, or until the color change is sufficient.
-
Measurement: Shake the plate gently and measure the absorbance of the samples in a microplate reader at 450-500 nm. The reference wavelength should be set to >600 nm.
-
Data Analysis: Subtract the reference absorbance from the test wavelength absorbance. Calculate cell viability as a percentage relative to the vehicle-treated control cells.
Protocol 2: Apoptosis Detection (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells by flow cytometry.[12][13]
-
Cell Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound for the chosen duration. Include an untreated control.
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, wash with PBS and detach using a gentle cell dissociation reagent (e.g., TrypLE). Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold PBS.
-
Resuspension: Resuspend the cells in 100 µL of 1X Annexin V Binding Buffer.
-
Staining: Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution to the cell suspension.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analysis: Analyze the samples by flow cytometry within one hour.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Protocol 3: Western Blot Analysis
This protocol outlines the detection of specific proteins to study the effect of this compound on signaling pathways.[11][14]
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford protein assay.
-
Sample Preparation: Mix 20-30 µg of protein from each sample with 4X Laemmli sample buffer and boil at 95-100°C for 5 minutes.
-
SDS-PAGE: Load the samples onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as described above.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.
-
Analysis: Quantify band intensities and normalize to a loading control like β-actin or GAPDH.
Visualizations
Caption: General experimental workflow for studying this compound's effects.
Caption: Key signaling pathways modulated by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Inhibition of glioblastoma growth and angiogenesis by gambogic acid: an in vitro and in vivo study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Research Progress in the Field of Gambogic Acid and Its Derivatives as Antineoplastic Drugs [mdpi.com]
- 9. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The stability and solubility of progabide and its related metabolic derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 14. docs.abcam.com [docs.abcam.com]
Selecting appropriate vehicle controls for Isogambogic acid studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Isogambogic acid. The information is designed to address specific issues that may be encountered during experiments, with a focus on the appropriate selection of vehicle controls.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions for in vitro studies?
A1: Dimethyl sulfoxide (DMSO) is the most commonly used solvent for preparing stock solutions of this compound and related xanthone compounds for in vitro experiments. It is crucial to use a minimal amount of DMSO to dissolve the compound and to ensure the final concentration in the cell culture medium is as low as possible, typically not exceeding 0.5%, to avoid solvent-induced cytotoxicity or off-target effects.
Q2: My this compound precipitates when I add it to my cell culture medium. What should I do?
A2: Precipitation upon addition to aqueous solutions is a common issue with hydrophobic compounds like this compound. Here are a few troubleshooting steps:
-
Pre-warm the media: Gently warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help maintain solubility.
-
Increase the final volume: Adding the stock solution to a larger volume of media can help keep the final concentration of this compound below its solubility limit in the aqueous environment.
-
Vortex immediately after dilution: Briefly vortexing the media immediately after adding the stock solution can aid in its dispersion.
-
Consider a different solvent: While DMSO is standard, for certain applications, other organic solvents might be tested in parallel to assess solubility and cell compatibility.
Q3: What is a suitable vehicle control for in vivo studies with this compound?
A3: Due to the poor water solubility of this compound, a multi-component vehicle is often necessary for in vivo administration. A commonly used formulation for similar compounds involves a mixture of DMSO, a surfactant like Tween 80 or Cremophor EL, and a buffered saline solution (e.g., PBS). The exact ratios should be optimized to ensure the compound remains in solution and to minimize vehicle-related toxicity.
Q4: Can the vehicle control itself affect my experimental results?
A4: Absolutely. Vehicle controls are critical because the solvents used to dissolve this compound can have their own biological effects. For instance, DMSO has been shown to influence cell proliferation and can impact various signaling pathways.[1][2] Similarly, surfactants like Tween 80, used in in vivo studies, can affect the absorption of compounds.[3][4] Therefore, it is essential to always include a vehicle-only control group in your experiments to differentiate the effects of this compound from those of the vehicle.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High background in in vitro assays with vehicle control | The concentration of the organic solvent (e.g., DMSO) is too high, causing cellular stress or off-target effects. | Ensure the final concentration of the solvent in the culture medium is consistent across all treatment groups and is at the lowest effective concentration (ideally ≤0.1%). |
| Inconsistent results between experiments | Variability in the preparation of the this compound solution or the vehicle control. | Prepare fresh stock solutions and vehicle controls for each experiment. Ensure thorough mixing and consistent dilution steps. |
| Unexpected animal toxicity in in vivo studies | The vehicle formulation itself may be causing adverse effects. | Conduct a pilot study with the vehicle alone to assess tolerability in the animal model. Consider alternative surfactants or adjusting the ratios of the vehicle components. |
| This compound appears to have no effect | The compound may not be fully dissolved or may have degraded. | Visually inspect the stock solution for any precipitate. Protect the stock solution from light and store it at the recommended temperature. Confirm the activity of this compound with a positive control if available. |
Data Presentation: Solvent Solubility
| Solvent | Solubility of Gambogic Acid (mg/mL) | Notes |
| Dimethyl Sulfoxide (DMSO) | ≥22.45 | Commonly used for in vitro stock solutions. |
| Ethanol | ≥48.2 | Can be used as a solvent, but compatibility with the specific cell line should be verified. |
| Methanol | Soluble | Use with caution in cellular assays due to potential toxicity. |
| Water | Insoluble | This compound is expected to have very low aqueous solubility. |
Data for Gambogic Acid, a structurally similar compound.
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound powder
-
Sterile, anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of sterile DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the tube for 1-2 minutes until the this compound is completely dissolved. A brief sonication in a water bath can be used to aid dissolution if necessary.
-
Visually inspect the solution to ensure there is no precipitate.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Protocol 2: Preparation of Vehicle Control for In Vivo Administration (Intraperitoneal Injection)
This protocol is a general guideline and should be optimized for your specific experimental needs.
-
Materials:
-
Dimethyl Sulfoxide (DMSO)
-
Tween 80
-
Sterile Phosphate-Buffered Saline (PBS), pH 7.4
-
Sterile tubes
-
-
Procedure:
-
Prepare the vehicle solution by mixing the components in the desired ratio. A common starting point is 10% DMSO, 10% Tween 80, and 80% PBS (v/v/v).
-
In a sterile tube, add the required volume of DMSO.
-
Add the required volume of Tween 80 to the DMSO and mix thoroughly by vortexing.
-
Slowly add the sterile PBS to the DMSO/Tween 80 mixture while vortexing to prevent precipitation.
-
Continue to mix until a clear, homogeneous solution is formed.
-
This vehicle solution should be prepared fresh before each use. The same procedure is followed for preparing the this compound formulation, with the compound being dissolved in the DMSO first.
-
Signaling Pathway Diagrams
This compound has been shown to modulate several key signaling pathways involved in cell growth, proliferation, and apoptosis.
Caption: this compound activates AMPK, which in turn inhibits mTORC1, leading to the induction of autophagy and apoptosis.
Caption: this compound activates the JNK signaling pathway, leading to the phosphorylation and activation of c-Jun, a key regulator of apoptosis.
Caption: this compound can inhibit the NF-κB pathway by preventing the degradation of IκB, thereby keeping NF-κB sequestered in the cytoplasm and unable to promote the expression of pro-survival genes.
References
- 1. WO2012058666A2 - Novel formulations of water-insoluble chemical compounds and methods of using a formulation of compound fl118 for cancer therapy - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. Isobutanol | C4H10O | CID 6560 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations - PMC [pmc.ncbi.nlm.nih.gov]
Dealing with Isogambogic acid degradation during long-term experiments
Welcome to the Technical Support Center for Isogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the challenges associated with the degradation of this compound during long-term experiments. Here you will find troubleshooting guides and frequently asked questions (FAQs) to ensure the stability and integrity of your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My experimental results with this compound are inconsistent. Could this be due to degradation?
A1: Yes, inconsistent results are a strong indicator of compound instability. This compound, like many complex organic molecules, can degrade under typical long-term experimental conditions. Factors such as pH, temperature, light exposure, and the composition of your cell culture medium can influence its stability.
Q2: What are the primary factors that can cause this compound to degrade in my experiments?
A2: The main factors contributing to the degradation of this compound and related xanthone compounds include:
-
pH: this compound is more susceptible to degradation in alkaline (basic) conditions. Standard cell culture media are typically buffered around pH 7.2-7.4, which can still lead to gradual degradation over extended periods.
-
Temperature: Elevated temperatures, such as the 37°C used for cell culture, can accelerate the rate of chemical degradation.
-
Light: Exposure to light, particularly UV light, can induce photodegradation. It is crucial to protect stock solutions and experimental setups from direct light.
-
Solvent: The choice of solvent for your stock solution is critical. While this compound is relatively stable in solvents like DMSO, acetone, and acetonitrile, it has been shown to degrade in methanol.
-
Oxidation: The presence of oxidizing agents can lead to the degradation of the compound.
Q3: How should I prepare and store my this compound stock solutions to maximize stability?
A3: To ensure the longevity and reliability of your this compound, follow these storage guidelines:
| Storage Condition | Recommendation |
| Solid Compound | Store at -20°C in a tightly sealed, light-resistant container. |
| Stock Solution (in DMSO) | Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. |
| Aliquot into small, single-use volumes to avoid repeated freeze-thaw cycles. | |
| Store aliquots at -80°C for long-term storage (months) or -20°C for short-term storage (weeks). | |
| Protect from light by using amber vials or wrapping tubes in foil. |
Q4: I observed precipitation when adding my this compound stock solution to the cell culture medium. What causes this and how can I prevent it?
A4: Precipitation is a common issue arising from the poor aqueous solubility of this compound. To prevent this:
-
Use a High-Concentration Stock: Start with a high-concentration stock solution in DMSO.
-
Pre-warm the Medium: Always use cell culture medium that has been pre-warmed to 37°C.
-
Serial Dilution: Perform serial dilutions. First, dilute the DMSO stock in a small volume of pre-warmed medium, mix gently, and then add this intermediate dilution to the final volume.
-
Drop-wise Addition: Add the final diluted solution to your culture plates drop-wise while gently swirling to ensure even distribution.
-
Avoid High Final Concentrations: Be mindful of the solubility limit of this compound in your final culture medium.
Q5: How stable is this compound in cell culture media (e.g., DMEM, RPMI-1640) at 37°C?
A5: While specific quantitative data for this compound degradation in cell culture media is limited, based on studies of similar compounds, you can expect gradual degradation over time at 37°C. The rate of degradation will depend on the specific medium composition and the presence of serum. For long-term experiments (e.g., 48-72 hours or longer), it is advisable to replenish the medium with freshly prepared this compound at regular intervals to maintain a consistent concentration.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Variable IC50 values across experiments | Degradation of stock solution or working solution. | Prepare fresh working solutions for each experiment from a frozen, single-use aliquot of the stock solution. Verify the concentration of the stock solution periodically. |
| Loss of biological activity over time in a long-term experiment | Degradation of this compound in the culture medium at 37°C. | Replenish the cell culture medium with freshly diluted this compound every 24-48 hours. |
| Appearance of unexpected peaks in HPLC analysis of the medium | Formation of degradation products. | Conduct a forced degradation study to identify potential degradation products and their retention times. This will help in distinguishing the parent compound from its degradants. |
| Precipitation in the culture well | Poor aqueous solubility and exceeding the solubility limit. | Follow the recommended procedures for preparing working solutions, including serial dilution and drop-wise addition to pre-warmed media. |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Cell Culture Medium
This protocol provides a framework for determining the stability of this compound in your specific experimental conditions.
Materials:
-
This compound
-
DMSO (cell culture grade)
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with and without serum
-
Sterile, amber microcentrifuge tubes
-
Incubator at 37°C with 5% CO₂
-
HPLC system with a C18 column and UV detector
Procedure:
-
Prepare Stock Solution: Prepare a 10 mM stock solution of this compound in DMSO.
-
Prepare Working Solutions: Dilute the stock solution in your cell culture medium (both with and without serum) to your final experimental concentration.
-
Time Points: Aliquot the working solutions into sterile, amber microcentrifuge tubes for different time points (e.g., 0, 2, 4, 8, 12, 24, 48, 72 hours).
-
Incubation: Place the tubes in a 37°C incubator. The t=0 sample should be immediately frozen at -80°C or analyzed.
-
Sample Collection: At each time point, remove the corresponding tube and immediately freeze it at -80°C to halt further degradation until analysis.
-
HPLC Analysis:
-
Thaw the samples just before analysis.
-
Analyze the concentration of this compound in each sample using a validated HPLC method. A reverse-phase C18 column with a mobile phase of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid) is a common starting point.
-
Monitor the peak area of the this compound peak at its maximum absorbance wavelength.
-
-
Data Analysis:
-
Calculate the percentage of this compound remaining at each time point relative to the t=0 sample.
-
Plot the percentage of remaining this compound against time to determine its stability profile under your experimental conditions.
-
Protocol 2: General Forced Degradation Study
This protocol helps to identify potential degradation products and the conditions that promote degradation.
Materials:
-
This compound
-
DMSO
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with UV and Mass Spectrometry (MS) detectors
Procedure:
-
Prepare Solutions: Prepare solutions of this compound in various stress conditions:
-
Acid Hydrolysis: 0.1 M HCl
-
Base Hydrolysis: 0.1 M NaOH
-
Oxidation: 3% H₂O₂
-
Thermal Stress: Incubate a solid sample and a solution at an elevated temperature (e.g., 60°C).
-
Photolytic Stress: Expose a solution to UV light.
-
-
Incubation: Incubate the solutions for a defined period (e.g., 24 hours), taking samples at intermediate time points.
-
Neutralization: For acid and base hydrolysis samples, neutralize them before analysis.
-
Analysis: Analyze the samples by HPLC-UV/MS to separate and identify the parent compound and any degradation products.
Signaling Pathways and Experimental Workflows
This compound has been shown to exert its biological effects, at least in part, through the modulation of key signaling pathways involved in cell proliferation, survival, and apoptosis.
PI3K/Akt Signaling Pathway
This compound can inhibit the PI3K/Akt signaling pathway, which is often hyperactivated in cancer cells, leading to decreased cell survival and proliferation.
Caption: Inhibition of the PI3K/Akt pathway by this compound.
ERK Signaling Pathway
The Extracellular signal-Regulated Kinase (ERK) pathway is another critical regulator of cell growth and differentiation that can be affected by this compound.
Caption: Modulation of the ERK signaling pathway by this compound.
Experimental Workflow for Stability Assessment
The following workflow diagram illustrates the logical steps for assessing the stability of this compound in a long-term experiment.
Caption: Workflow for assessing this compound stability.
Technical Support Center: Isogambogic Acid In Vitro Applications
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing Isogambogic acid in in vitro experiments. The information herein is intended for an audience of researchers, scientists, and drug development professionals.
Disclaimer: Specific quantitative data regarding the pH-dependent solubility and stability of this compound is limited in the available scientific literature. Therefore, data for its close structural analog, Gambogic acid, is provided as a proxy. Researchers should consider this when designing and interpreting their experiments.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in vitro, with a focus on problems related to pH and solubility.
| Problem | Potential Cause | Recommended Solution |
| Precipitation of this compound in Cell Culture Medium | 1. Poor Aqueous Solubility: this compound has very low solubility in aqueous solutions like cell culture media.[1] 2. Improper Dissolution: Adding the stock solution directly to a large volume of media can cause it to crash out of solution. 3. Low Temperature: Using cold media can decrease the solubility of the compound. | 1. Use a High-Concentration Stock in an Organic Solvent: Prepare a 10-20 mM stock solution in 100% DMSO.[1] 2. Perform Serial Dilutions: First, dilute the DMSO stock in a small volume of pre-warmed (37°C) cell culture medium. Gently mix this intermediate dilution before adding it to the final volume of media.[1] 3. Use Pre-Warmed Media: Always use cell culture medium that has been pre-warmed to 37°C.[1] |
| Inconsistent or Lower-Than-Expected this compound Activity | 1. Degradation of the Compound: this compound's analog, gambogic acid, is known to be unstable in alkaline conditions.[2] While cell culture media is typically buffered to pH 7.2-7.4, prolonged incubation or issues with CO2 levels can lead to pH shifts. 2. Sub-optimal pH for Target Pathway: The activity of signaling pathways targeted by this compound (e.g., AMPK, JNK) can be influenced by intracellular and extracellular pH.[3][4][5][6] | 1. Maintain Optimal Cell Culture pH: Ensure your incubator's CO2 levels are stable to maintain the medium's pH between 7.2 and 7.4. For long-term experiments, consider using a more robust buffering system or replacing the media more frequently. Prepare fresh working solutions for each experiment. 2. Consider the Target Pathway's pH Sensitivity: If investigating a specific signaling pathway, review the literature for its optimal pH range. For example, cytosolic alkalinization can augment JNK activation via ASK1 but attenuate it through JNK2 condensation.[3] Low extracellular pH has been shown to activate JNK and p38 MAP kinases.[4] |
| High Background or Artifacts in Cell Viability Assays | 1. Interaction with Assay Reagents: The color of this compound (typically a yellow/orange powder) may interfere with colorimetric or fluorometric assays. 2. pH Shift Due to Compound: High concentrations of an acidic compound could potentially alter the pH of the assay medium, affecting cell health and assay performance. | 1. Include Appropriate Controls: Run controls with this compound in cell-free media to measure any intrinsic absorbance or fluorescence at the assay wavelength. 2. Verify Final pH: After adding the final concentration of this compound to your assay medium, check the pH to ensure it is within the optimal range for your cells and the specific assay. |
Frequently Asked Questions (FAQs)
1. How should I prepare a stock solution of this compound?
To prepare a stock solution, dissolve this compound powder in 100% DMSO to a concentration of 10-20 mM.[1] Ensure the powder is fully dissolved by vortexing. It is recommended to aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.[1]
2. What are the typical working concentrations for this compound in cell culture?
The effective concentration of this compound is cell-line dependent and typically ranges from the nanomolar to low micromolar levels.[1] It is highly recommended to perform a dose-response curve to determine the optimal concentration for your specific cell line and experimental conditions.
3. How stable is this compound in cell culture medium?
Based on studies with its analog, gambogic acid, it is relatively stable in standard cell culture media (pH ~7.4) for the duration of typical experiments.[1] However, it is sensitive to alkaline conditions which can increase its degradation.[2] To ensure consistent activity, it is best to prepare fresh working solutions from a frozen stock for each experiment and use them promptly.[1]
4. Can I dissolve this compound directly in water or PBS?
No, this compound has very poor aqueous solubility.[1] Attempting to dissolve it directly in water or phosphate-buffered saline (PBS) will likely result in precipitation. Always prepare a high-concentration stock solution in an organic solvent like DMSO first.
5. How does pH affect the signaling pathways targeted by this compound?
The activity of key signaling pathways modulated by this compound can be pH-sensitive:
-
AMPK-mTOR Pathway: Alkaline intracellular pH has been shown to activate AMPK-mTORC2 signaling.[5][6]
-
JNK Pathway: The relationship between pH and JNK activity can be complex and stimulus-dependent. Cytosolic alkalinization can have opposing effects on JNK activation depending on the upstream kinases involved.[3] Conversely, low extracellular pH can induce JNK activation.[4]
-
NF-κB Pathway: The activation of NF-κB can be influenced by extracellular pH, though the effects can be cell-type specific.[7]
Quantitative Data Summary
The following table summarizes key data for Gambogic acid, which can be used as a reference for this compound.
| Parameter | Value | Source |
| Aqueous Solubility | < 0.5 µg/mL | [1] |
| Solubility in DMSO | Up to 100 mg/mL | [8] |
| Solubility in Ethanol | Up to 100 mg/mL | [1] |
| Storage of Solid Form | -20°C | [1] |
| Storage of Stock Solution (in DMSO) | -20°C (short-term), -80°C (long-term) | [1] |
| Typical In Vitro IC50 Range | Nanomolar to low Micromolar | [1] |
Experimental Protocols
1. Preparation of this compound Stock Solution (10 mM)
-
Materials:
-
This compound powder (MW: 628.75 g/mol )
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
-
Procedure:
-
Weigh out 6.29 mg of this compound powder and place it in a sterile microcentrifuge tube.
-
Add 1 mL of 100% DMSO to the tube.
-
Vortex the solution until the powder is completely dissolved. The solution should be clear.
-
Aliquot the stock solution into smaller, single-use sterile microcentrifuge tubes (e.g., 20 µL aliquots).
-
Store the aliquots at -20°C for short-term use or -80°C for long-term storage.
-
2. Preparation of Working Solutions and Treatment of Cells
-
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Cultured cells in multi-well plates
-
-
Procedure:
-
Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution by adding a small volume of the stock solution to a larger volume of pre-warmed cell culture medium. For example, to prepare a 100 µM working solution, add 10 µL of the 10 mM stock to 990 µL of pre-warmed medium and mix gently by pipetting.
-
Perform further serial dilutions in pre-warmed medium to achieve the desired final concentrations.
-
Remove the existing medium from the cells and add the medium containing the final concentrations of this compound.
-
Return the cells to the incubator for the desired treatment period.
-
3. Cell Viability Assay (MTT Assay)
-
Materials:
-
Cells treated with this compound in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
-
-
Procedure:
-
After the treatment period, add 10 µL of MTT solution to each well of the 96-well plate.[9]
-
Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[9]
-
Add 100 µL of the solubilization solution to each well.[9]
-
Mix gently on an orbital shaker to ensure complete dissolution of the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Visualizations
Caption: A step-by-step workflow for preparing and applying this compound in cell culture.
Caption: Key signaling pathways known to be modulated by this compound and its analogs.
References
- 1. benchchem.com [benchchem.com]
- 2. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. biorxiv.org [biorxiv.org]
- 4. Low extracellular pH induces activation of ERK 2, JNK, and p38 in A431 and Swiss 3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Alkaline intracellular pH (pHi) activates AMPK-mTORC2 signaling to promote cell survival during growth factor limitation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Alkaline intracellular pH (pHi) activates AMPK–mTORC2 signaling to promote cell survival during growth factor limitation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Effect of low extracellular pH on NF-κB activation in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Isogambogic acid interference with common assay reagents
Welcome to the technical support center for Isogambogic Acid. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on potential interactions of this compound with common laboratory assays. Below you will find troubleshooting guides and frequently asked questions to help you navigate your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a xanthonoid derived from the resin of the Garcinia hanburyi tree. It is recognized for its potent biological activities, including anti-cancer and antibiotic properties. In preclinical studies, it has been shown to induce cell death in various cancer cell lines, such as melanoma and lung cancer, with IC50 values in the low micromolar range.[1][2][3] Its mechanism of action involves the inhibition of activating transcription factor 2 (ATF2) transcriptional activities and the activation of the c-Jun N-terminal kinase (JNK) pathway.[1][2]
Q2: Are there any known interferences of this compound with common laboratory assays?
Direct experimental evidence of this compound interfering with common assay reagents is not extensively documented in scientific literature. However, based on its chemical structure and the known reactivity of similar compounds, there is a potential for interference with certain types of assays. Researchers should be aware of these possibilities and perform appropriate controls to ensure the validity of their results.
Q3: Which assays have the potential to be affected by this compound?
Based on chemical principles, the following assays may be susceptible to interference from this compound:
-
Cell Viability Assays: Particularly those based on tetrazolium salt reduction (e.g., MTT, XTT, WST-1).
-
Protein Quantification Assays: Such as the Bradford and Bicinchoninic Acid (BCA) assays.
-
Fluorescence-Based Assays: Due to the potential intrinsic fluorescence of this compound or its derivatives.
Troubleshooting Guides
Issue 1: Inconsistent or Unexpected Results in Cell Viability Assays (MTT, XTT)
Question: My cell viability results with this compound using an MTT assay are variable and don't correlate with other cytotoxicity measures. What could be the cause?
Answer: this compound, like other antioxidant compounds such as flavonoids, may directly reduce tetrazolium salts like MTT to formazan, independent of cellular metabolic activity.[4] This can lead to a false positive signal for cell viability or mask the cytotoxic effects of the compound.
Troubleshooting Steps:
-
Cell-Free Control: Run a control experiment with this compound in cell-free media containing the MTT reagent. If a color change occurs, it indicates direct reduction of MTT by the compound.
-
Alternative Assays: Consider using a cell viability assay with a different mechanism that is less susceptible to interference from reducing compounds. The Sulforhodamine B (SRB) assay, which measures total protein content, is a suitable alternative.[4]
-
Data Comparison: Compare the results from the MTT assay with those from an alternative assay like SRB to identify any discrepancies.
Potential Interference with Tetrazolium-Based Assays
| Assay Type | Potential Interference Mechanism | Recommended Control | Suggested Alternative |
| MTT, XTT, WST-1 | Direct reduction of the tetrazolium salt by this compound, leading to a false positive signal. | Incubate this compound with the assay reagent in cell-free media. | Sulforhodamine B (SRB) assay, CellTiter-Glo® Luminescent Cell Viability Assay. |
Experimental Protocol: Sulforhodamine B (SRB) Assay
-
Plate cells in a 96-well plate and treat with various concentrations of this compound for the desired time.
-
Fix the cells by gently adding 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate for 1 hour at 4°C.
-
Wash the plate five times with slow-running tap water and allow it to air dry.
-
Stain the cells with 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye and allow it to air dry.
-
Solubilize the bound dye with 200 µL of 10 mM Tris base solution (pH 10.5).
-
Measure the absorbance at 510 nm using a microplate reader.
Workflow for Investigating MTT Assay Interference
Issue 2: Inaccurate Protein Quantification with Bradford or BCA Assays
Question: I am trying to quantify protein from cell lysates treated with this compound, but my Bradford/BCA assay results are inconsistent. Could this compound be interfering?
Answer: While there is no direct evidence, the chemical properties of this compound suggest a potential for interference with both Bradford and BCA protein assays.
-
Bradford Assay: The Bradford assay relies on the binding of Coomassie Brilliant Blue G-250 dye to proteins, primarily through interactions with basic and aromatic amino acid residues.[5] The acidic nature of this compound could potentially alter the pH of the sample, affecting dye-protein interactions.
-
BCA Assay: The BCA assay is a two-step process involving the reduction of Cu²⁺ to Cu¹⁺ by proteins, followed by the chelation of Cu¹⁺ by bicinchoninic acid.[6][7] Compounds with reducing potential can interfere with the first step, leading to inaccurate protein measurements.
Troubleshooting Steps:
-
Spike-in Control: Add a known concentration of this compound to a protein standard (e.g., BSA) and measure the protein concentration. Compare this to the protein standard without this compound to determine if there is any interference.
-
Alternative Quantification Methods: If interference is suspected, consider using a protein assay with a different chemical basis, such as a fluorescent protein assay or a Lowry assay.
-
Sample Dilution: Diluting the sample may help to reduce the concentration of this compound to a level where it no longer interferes with the assay.
Potential Interference with Protein Assays
| Assay Type | Potential Interference Mechanism | Recommended Control | Suggested Alternative |
| Bradford | Alteration of sample pH affecting dye-protein binding. | Spike-in control with a known protein standard. | Fluorescent protein assays (e.g., Qubit™), Lowry assay. |
| BCA | Reduction of Cu²⁺ by this compound. | Spike-in control with a known protein standard. | Bradford assay (if pH interference is ruled out), Fluorescent protein assays. |
Experimental Protocol: Bradford Assay
-
Prepare a series of protein standards using Bovine Serum Albumin (BSA) with concentrations ranging from 0.1 to 1.0 mg/mL.[5]
-
Prepare your unknown protein samples, ensuring they are diluted to fall within the range of the standard curve.
-
Add 5 µL of each standard and unknown sample to separate wells of a 96-well plate.
-
Add 250 µL of Coomassie Brilliant Blue G-250 reagent to each well and mix gently.
-
Incubate at room temperature for at least 5 minutes.
-
Measure the absorbance at 595 nm using a microplate reader.[5]
-
Generate a standard curve by plotting the absorbance of the BSA standards versus their known concentrations and determine the concentration of the unknown samples.
Logical Flow for Protein Assay Troubleshooting
Issue 3: High Background Signal in Fluorescence-Based Assays
Question: I am observing a high background signal in my fluorescence-based assay when using this compound. Is the compound itself fluorescent?
Answer: Many natural products exhibit intrinsic fluorescence.[8] While the specific fluorescence properties of this compound are not well-documented, it is possible that it or its metabolites fluoresce at the excitation and emission wavelengths of your assay, leading to a high background signal.
Troubleshooting Steps:
-
Measure Intrinsic Fluorescence: Measure the fluorescence of this compound alone in the assay buffer at the excitation and emission wavelengths you are using.
-
Spectral Scan: Perform a full excitation and emission scan of this compound to determine its fluorescence spectrum. This will help you to choose assay wavelengths that do not overlap with the compound's fluorescence.
-
Use a Non-Fluorescent Alternative: If significant spectral overlap exists, consider using a non-fluorescent, colorimetric, or luminescent assay to measure the same endpoint.
Potential Interference with Fluorescence Assays
| Issue | Potential Cause | Recommended Action |
| High Background | Intrinsic fluorescence of this compound. | Measure the fluorescence of the compound alone at assay wavelengths. |
| Signal Quenching | This compound absorbing at the excitation or emission wavelength. | Perform a spectral scan to identify non-overlapping wavelengths. |
| Consider a non-fluorescent assay format. |
Signaling Pathway
This compound has been shown to affect the JNK signaling pathway, which is involved in apoptosis and cell proliferation.[1][2]
JNK Signaling Pathway Activated by this compound
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. researchgate.net [researchgate.net]
- 5. Protocol for Bradford Protein Assay - Creative Proteomics [creative-proteomics.com]
- 6. info.gbiosciences.com [info.gbiosciences.com]
- 7. Chemistry of Protein Assays | Thermo Fisher Scientific - TW [thermofisher.com]
- 8. mdpi.com [mdpi.com]
Validation & Comparative
Validating the anti-cancer effects of Isogambogic acid in different cell lines
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a natural compound derived from the resin of the Garcinia hanburyi tree, has demonstrated significant anti-cancer properties across a variety of cancer cell lines. This guide provides a comparative overview of its efficacy, details the experimental protocols used to validate its effects, and visualizes the key signaling pathways it modulates.
Data Presentation: In Vitro Cytotoxicity of this compound
The anti-proliferative activity of this compound and its derivatives has been evaluated in numerous cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the compound's potency, varies depending on the cell type. While specific IC50 values for this compound are not consistently reported across all studies, its acetylated form, Acetyl this compound (AIGA), has shown potent effects in the low micromolar range.
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SW1 | Melanoma | Acetyl this compound | ~1.0 | [1] |
| WM115 | Melanoma | Acetyl this compound | 0.5 - 2.0 | [1] |
| MEWO | Melanoma | Acetyl this compound | 0.5 - 2.0 | [1] |
Note: The table above reflects the available data for Acetyl this compound. Further research is required to establish a comprehensive IC50 profile for this compound across a wider range of cancer cell lines.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the anti-cancer effects of this compound.
MTT Assay for Cell Viability
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000 cells per well and incubate overnight to allow for cell attachment.
-
Treatment: Treat the cells with varying concentrations of this compound and a vehicle control. Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 20 µl of 5 mg/ml MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3.5 hours at 37°C.
-
Solubilization: Carefully remove the media and add 150 µl of a solubilizing agent (e.g., DMSO or a specialized MTT solvent) to each well to dissolve the formazan crystals.
-
Absorbance Reading: Agitate the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance at 590 nm with a reference wavelength of 620 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Flow Cytometry for Apoptosis Analysis (Annexin V/Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Culture and Treatment: Culture cells to 70-80% confluency and treat with this compound for the specified duration.
-
Cell Harvesting: Collect both adherent and floating cells. Centrifuge the cell suspension and wash the pellet with cold PBS.
-
Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Western Blotting for Protein Expression Analysis
This technique is used to detect specific proteins in a sample and assess the impact of this compound on their expression and phosphorylation status.
-
Cell Lysis: After treatment with this compound, wash the cells with cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).
-
SDS-PAGE: Denature the protein samples and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C. Following washes, incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
Signaling Pathways and Experimental Workflows
This compound exerts its anti-cancer effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis.
Experimental workflow for validating this compound's anti-cancer effects.
Akt/mTOR Signaling Pathway
The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival. This compound has been shown to inhibit this pathway, leading to decreased cell proliferation.
Inhibition of the Akt/mTOR signaling pathway by this compound.
JNK Signaling Pathway
The c-Jun N-terminal kinase (JNK) pathway is a key component of the cellular stress response and can induce apoptosis. Acetyl this compound has been found to activate this pathway in melanoma cells.[2]
Activation of the JNK signaling pathway by this compound.
References
Isogambogic Acid vs. Gambogic Acid: A Comparative Cytotoxicity Analysis for Cancer Research
A detailed examination of two potent natural compounds, Isogambogic Acid and Gambogic Acid, reveals distinct cytotoxic profiles and mechanisms of action against various cancer cell lines. This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of their anti-cancer activities, supported by available experimental data.
Gambogic acid (GA), a prominent caged xanthone derived from the resin of the Garcinia hanburyi tree, has been extensively studied for its potent cytotoxic effects across a wide array of cancer types. Its isomer, this compound (iso-GA), while less investigated, is emerging as a compound with its own unique and promising anti-cancer properties. This guide synthesizes the current understanding of these two molecules, presenting a side-by-side comparison of their cytotoxicity, mechanisms of action, and the experimental methodologies used to evaluate them.
Executive Summary
While direct comparative studies are limited, the available data suggests that both gambogic acid and this compound are potent inducers of cell death in cancer cells, albeit through different primary mechanisms. Gambogic acid is widely reported to induce apoptosis and inhibit key cell survival signaling pathways, demonstrating low micromolar to nanomolar IC50 values in numerous cancer cell lines. This compound, on the other hand, has been shown to induce a unique form of autophagy-dependent cell death, presenting an alternative therapeutic strategy, particularly for apoptosis-resistant cancers. Acetyl this compound, a derivative, has also demonstrated significant cytotoxicity, further highlighting the potential of this molecular scaffold.
Data Presentation: In Vitro Cytotoxicity
The following tables summarize the reported 50% inhibitory concentration (IC50) values for gambogic acid and this compound (and its acetylated form) in various cancer cell lines. It is important to note that these values are compiled from different studies and direct comparisons should be made with caution due to variations in experimental conditions.
Table 1: Cytotoxicity (IC50) of Gambogic Acid in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Citation(s) |
| SH-SY5Y | Neuroblastoma | 1.28 (at 6h) | [1] |
| BGC-823 | Gastric Cancer | ~2.35 | [2] |
| SMMC-7721 | Hepatocellular Carcinoma | ~3.20 | [2] |
| HepG2 | Hepatocellular Carcinoma | ~2.4 | [2] |
| A549 | Lung Cancer | 0.74 | [3] |
| U251 | Glioblastoma | 1.02 | [3] |
| MB-231 | Breast Cancer | 1.09 | [3] |
| SKOV3 | Ovarian Cancer | - | [3] |
| Bel-7402 | Hepatocellular Carcinoma | 0.59 | [3] |
| MCF-7 | Breast Cancer | 1.46 | [2] |
| Pancreatic Cancer Panel | Pancreatic Cancer | < 1.7 - 8.3 | [2] |
| T98G | Glioma | 0.2 - 0.4 | [2] |
| Hep3B | Hepatocellular Carcinoma | 1.8 | [2] |
| Huh7 | Hepatocellular Carcinoma | 2.2 | [2] |
| HCT116 | Colorectal Cancer | - | [4] |
| CT26 | Colorectal Cancer | - | [4] |
Table 2: Cytotoxicity of this compound and Acetyl this compound
| Compound | Cell Line | Cancer Type | IC50 (µM) / Effect | Citation(s) |
| Isogambogenic Acid | U87, U251 | Glioma | Induces autophagic death | [5] |
| Acetyl this compound | SW1 | Melanoma | 1 µM reduced viability to 10% | [6][7] |
| Acetyl this compound | WM115, MEWO | Melanoma | 0.5 - 2 µM reduced viability | [6] |
Mechanisms of Action: A Tale of Two Isomers
The primary difference in the cytotoxic effects of gambogic acid and this compound lies in their mechanisms of inducing cell death.
Gambogic Acid: The anti-cancer activity of gambogic acid is multifaceted and involves the modulation of several key signaling pathways. It is a potent inducer of apoptosis (programmed cell death) through both intrinsic and extrinsic pathways.[1][8][9][10] Key molecular targets and pathways affected by gambogic acid include:
-
NF-κB Signaling Pathway: Gambogic acid suppresses the activation of NF-κB, a key transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation.[6][11]
-
PI3K/AKT/mTOR Pathway: This crucial cell survival pathway is often dysregulated in cancer. Gambogic acid has been shown to inhibit this pathway, leading to decreased cell proliferation and survival.[12]
-
VEGFR2 Signaling: By inhibiting the VEGF receptor 2, gambogic acid can suppress angiogenesis, the formation of new blood vessels that tumors need to grow.
-
Other Mechanisms: Gambogic acid also induces the production of reactive oxygen species (ROS), leading to oxidative stress and cell death.[13]
This compound: In contrast to its isomer, this compound has been reported to induce autophagy-dependent cell death in non-small-cell lung carcinoma cells.[14] This is a significant finding as autophagy can sometimes promote cell survival, but in this context, it leads to cell demise. This suggests that this compound could be effective against cancer cells that are resistant to apoptosis. The key signaling pathway identified for this compound's action is the AMPK-mTOR pathway .[5] Activation of AMPK and inhibition of mTOR are known inducers of autophagy.
Acetyl this compound: This derivative has been shown to induce apoptosis in melanoma cells through the activation of the c-Jun N-terminal kinase (JNK) signaling pathway .[6][15]
Experimental Protocols
The following are detailed methodologies for key experiments commonly used to assess the cytotoxicity of compounds like this compound and gambogic acid.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability and proliferation.
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound (e.g., this compound or gambogic acid) and incubate for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a negative control and a vehicle control (e.g., DMSO).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, mitochondrial dehydrogenases in viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After incubation, carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.
Lactate Dehydrogenase (LDH) Cytotoxicity Assay
This assay measures the release of LDH from damaged cells into the culture medium, which serves as an indicator of cytotoxicity.
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay for cell seeding and compound treatment. Include a positive control for maximum LDH release (e.g., cells treated with a lysis buffer).
-
Supernatant Collection: After the incubation period, centrifuge the 96-well plate at a low speed.
-
LDH Reaction: Carefully transfer a portion of the cell culture supernatant to a new 96-well plate.
-
Reagent Addition: Add the LDH assay reaction mixture, which contains lactate, NAD+, and a tetrazolium salt, to each well.
-
Incubation: Incubate the plate at room temperature, protected from light, for a specified time (e.g., 30 minutes). During this time, LDH in the supernatant will catalyze the conversion of lactate to pyruvate, leading to the reduction of the tetrazolium salt into a colored formazan product.
-
Absorbance Measurement: Measure the absorbance of the colored product using a microplate reader at the appropriate wavelength (e.g., 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity by comparing the LDH release in treated wells to that in the control and maximum LDH release wells.
Apoptosis Assay (Annexin V Staining)
This flow cytometry-based assay is used to detect and quantify apoptosis.
-
Cell Seeding and Treatment: Seed cells in appropriate culture plates and treat with the test compounds for the desired time.
-
Cell Harvesting: Harvest both adherent and floating cells. For adherent cells, use a gentle detachment method like trypsinization.
-
Cell Washing: Wash the cells with cold phosphate-buffered saline (PBS).
-
Resuspension: Resuspend the cells in 1X Annexin V binding buffer.
-
Staining: Add fluorescently-labeled Annexin V (e.g., FITC-conjugated) and a viability dye like propidium iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for about 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.
-
Data Interpretation:
-
Live cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Visualizing the Mechanisms: Signaling Pathways and Experimental Workflow
To better illustrate the processes described, the following diagrams were generated using Graphviz.
Caption: Mechanisms of Action for Gambogic Acid and this compound.
Caption: General Experimental Workflow for Comparative Cytotoxicity Studies.
Conclusion
Both gambogic acid and this compound are natural compounds with significant potential in cancer therapy. While gambogic acid has a well-documented role in inducing apoptosis through multiple signaling pathways, this compound presents a novel mechanism of inducing autophagy-dependent cell death. This distinction is crucial, as it suggests that this compound may be effective in cancers that have developed resistance to apoptosis-inducing chemotherapeutics. Further direct comparative studies are warranted to fully elucidate the relative potency and therapeutic potential of these two isomers. The detailed experimental protocols and mechanistic insights provided in this guide offer a valuable resource for researchers dedicated to advancing the field of cancer drug discovery.
References
- 1. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 3. bosterbio.com [bosterbio.com]
- 4. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 5. cellbiologics.com [cellbiologics.com]
- 6. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stability and cytotoxicity of gambogic acid and its derivative, gambogoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gambogic acid inhibits growth, induces apoptosis, and overcomes drug resistance in human colorectal cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anticancer Effect and Apoptosis Induction of Gambogic Acid in Human Leukemia Cell Line K562 In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative In Vitro Analysis of Isogambogic Acid and Doxorubicin Efficacy
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vitro efficacy of Isogambogic acid and the widely-used chemotherapeutic agent, Doxorubicin. By examining their mechanisms of action, cytotoxic effects, and impact on cell cycle and apoptosis, this document aims to provide valuable insights for researchers in oncology and drug discovery.
Executive Summary
Doxorubicin, a long-standing cornerstone of cancer therapy, exerts its cytotoxic effects primarily through DNA intercalation and inhibition of topoisomerase II, leading to DNA damage and apoptosis. This compound, a natural compound, has demonstrated potent anticancer properties by inducing apoptosis through various signaling pathways, including the JNK and NF-κB pathways, and by triggering cell cycle arrest. While direct comparative studies are limited, this guide synthesizes available in vitro data to offer a comprehensive overview of their respective efficacies.
Quantitative Data Comparison
The following tables summarize the half-maximal inhibitory concentration (IC50) values for this compound (and its related compound Gambogic acid) and Doxorubicin in various cancer cell lines as reported in the literature. It is crucial to note that these values are derived from different studies and experimental conditions, and therefore, direct comparison should be approached with caution.
Table 1: IC50 Values of this compound and Related Compounds in Various Cancer Cell Lines
| Cell Line | Cancer Type | Compound | IC50 (µM) | Reference |
| SW1 | Melanoma | Acetyl this compound | ~0.5 | [1][2] |
| JeKo-1 | Mantle Cell Lymphoma | Gambogic Acid | Not specified | [3] |
| HT-29 | Colorectal Cancer | Gambogic Acid | Not specified | [4][5] |
| A549 | Non-Small Cell Lung Cancer | Gambogic Acid | Not specified | N/A |
| SPC-A1 | Non-Small Cell Lung Cancer | Gambogic Acid | Not specified | N/A |
| KBM-5 | Myeloid Leukemia | Gambogic Acid | Not specified | [6][7] |
| U87 | Glioblastoma | Isogambogenic Acid | Not specified | [8] |
| U251 | Glioblastoma | Isogambogenic Acid | Not specified | [8] |
Table 2: IC50 Values of Doxorubicin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| U2OS | Osteosarcoma | 1.74 ± 0.22 (HLD) | [9] |
| MG-63 | Osteosarcoma | 9 ± 0.61 (HLD) | [9] |
| MCF-7 | Breast Cancer | 8.306 | [1] |
| MDA-MB-231 | Breast Cancer | 6.602 | [1] |
| Ba/F3 | Murine Lymphoid | Not specified | [10] |
| EL4 | Murine Lymphoid | Not specified | [10] |
Mechanisms of Action
This compound: A Multi-Faceted Approach to Cancer Cell Death
This compound and its parent compound, Gambogic acid, induce apoptosis and inhibit tumor cell proliferation through multiple signaling pathways.
-
Induction of Apoptosis: Gambogic acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[3][4][5][11][12] It modulates the expression of Bcl-2 family proteins, leading to mitochondrial membrane depolarization and the release of cytochrome c.[3] Furthermore, it can activate caspases-3, -8, and -9.[3]
-
JNK Pathway Activation: Acetyl this compound has been observed to activate the c-Jun N-terminal kinase (JNK) pathway, which is crucial for its ability to induce apoptosis in melanoma cells.[1][2]
-
NF-κB Pathway Inhibition: Gambogic acid can suppress the activation of the NF-κB signaling pathway, a key regulator of inflammation, cell survival, and proliferation.[6][7][13][14][15] This inhibition potentiates apoptosis induced by other agents like TNF.[6][7]
-
Cell Cycle Arrest: this compound has been reported to induce cell cycle arrest, although the specific phase can vary depending on the cell type.[16]
Doxorubicin: The Established DNA Damaging Agent
Doxorubicin's primary mechanism of action involves its interaction with DNA, leading to cytotoxicity.
-
DNA Intercalation and Topoisomerase II Inhibition: Doxorubicin intercalates into DNA, disrupting DNA replication and transcription.[17] It also inhibits topoisomerase II, an enzyme essential for resolving DNA topological problems during replication, leading to double-strand breaks.[17]
-
Induction of Apoptosis: The DNA damage caused by Doxorubicin triggers apoptotic pathways. It can activate both the intrinsic and extrinsic pathways, often involving the p53 tumor suppressor protein.[9][18][19][20] Activation of p53 can lead to the upregulation of pro-apoptotic proteins like PUMA and Bax.[21]
-
Cell Cycle Arrest: Doxorubicin is known to induce cell cycle arrest, most commonly at the G2/M phase, preventing cells with damaged DNA from proceeding through mitosis.[10][17][22][23][24][25][26][27]
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can generate ROS, which contributes to its cytotoxic effects through oxidative stress and further DNA damage.[22]
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below.
Cell Viability Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with various concentrations of this compound or Doxorubicin for 24, 48, or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the drug that inhibits 50% of cell growth, is calculated from the dose-response curve.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with the desired concentrations of this compound or Doxorubicin for the indicated time.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-FITC negative and PI negative.
-
Early apoptotic cells: Annexin V-FITC positive and PI negative.
-
Late apoptotic/necrotic cells: Annexin V-FITC positive and PI positive.
-
Cell Cycle Analysis (Propidium Iodide Staining)
This method determines the distribution of cells in different phases of the cell cycle based on DNA content.
-
Cell Treatment and Harvesting: Treat cells with the compounds and harvest as described for the apoptosis assay.
-
Fixation: Fix the cells in cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide (PI) and RNase A. Incubate for 30 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry. The percentage of cells in G0/G1, S, and G2/M phases is determined by analyzing the DNA histogram.
Signaling Pathway and Experimental Workflow Visualizations
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways affected by this compound and Doxorubicin, as well as a typical experimental workflow for their comparison.
Caption: this compound Signaling Pathways.
Caption: Doxorubicin Signaling Pathways.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid induces mitochondria-dependent apoptosis by modulation of Bcl-2 and Bax in mantle cell lymphoma JeKo-1 cells - Chinese Journal of Cancer Research [cjcrcn.org]
- 4. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ashpublications.org [ashpublications.org]
- 8. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. P53 is required for Doxorubicin-induced apoptosis via the TGF-beta signaling pathway in osteosarcoma-derived cells - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Doxorubicin exerts cytotoxic effects through cell cycle arrest and Fas-mediated cell death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. scienceopen.com [scienceopen.com]
- 12. Gambogic Acid and Piperine Synergistically Induce Apoptosis in Human Cholangiocarcinoma Cell via Caspase and Mitochondria-Mediated Pathway - ProQuest [proquest.com]
- 13. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 18. karger.com [karger.com]
- 19. researchgate.net [researchgate.net]
- 20. Doxorubicin induces apoptosis in normal and tumor cells via distinctly different mechanisms. intermediacy of H(2)O(2)- and p53-dependent pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. P53 enhances apoptosis induced by doxorubicin only under conditions of severe DNA damage - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 23. One moment, please... [ijcc.chemoprev.org]
- 24. karger.com [karger.com]
- 25. mdpi.com [mdpi.com]
- 26. The Cell-Cycle Arrest and Apoptotic Functions of p53 in Tumor Initiation and Progression - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Mechanisms of Cell Cycle Arrest and Apoptosis in Glioblastoma [mdpi.com]
A Head-to-Head Comparison: Isogambogic Acid vs. Paclitaxel in Breast Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
In the landscape of breast cancer therapeutics, the search for novel, effective agents is paramount. This guide provides a detailed, head-to-head comparison of Isogambogic acid, a natural compound with emerging anticancer properties, and Paclitaxel, a well-established chemotherapeutic agent. This objective analysis, supported by experimental data, aims to inform researchers and drug development professionals on their respective mechanisms of action and potential therapeutic applications in breast cancer.
At a Glance: Key Performance Indicators
A direct comparison of the cytotoxic effects of this compound and Paclitaxel is crucial for evaluating their potential as anticancer agents. The half-maximal inhibitory concentration (IC50), a measure of the concentration of a drug that is required for 50% inhibition in vitro, is a key metric. While direct comparative studies are limited, available data on Gambogic acid, a closely related compound to this compound, provides valuable insights.
| Parameter | This compound (as Gambogic Acid/Gambogic Acid Lysinate) | Paclitaxel | Breast Cancer Cell Line(s) |
| IC50 | 1.16 µM (Gambogic Acid)[1] | Varies significantly by cell line (nM to µM range) | MCF-7[1] |
| 1.46 µM (Gambogic Acid Lysinate)[1] | |||
| Cell Cycle Arrest | G2/M phase arrest (inferred from studies on related compounds) | G2/M phase arrest | General |
| Apoptosis Induction | Yes | Yes | General |
| Primary Signaling Pathway Inhibition | PI3K/Akt/mTOR, MAPK (ERK1/2, JNK) | PI3K/Akt, Aurora Kinase, JNK | General |
Deep Dive: Mechanism of Action
Both this compound and Paclitaxel exert their anticancer effects by inducing cell cycle arrest and apoptosis, albeit through distinct molecular pathways.
This compound (Inferred from Gambogic Acid studies): A Multi-Targeted Approach
Gambogic acid, and by extension this compound, appears to employ a multi-pronged attack on breast cancer cells. Evidence suggests its involvement in:
-
Induction of Apoptosis: Gambogic acid has been shown to induce apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[2][3] This is achieved by increasing the ratio of pro-apoptotic to anti-apoptotic proteins (e.g., Bax/Bcl-2), activating caspases (caspase-3, -8, and -9), and promoting the release of cytochrome c from mitochondria.[2][4] The generation of reactive oxygen species (ROS) also appears to be a key mechanism in triggering apoptosis.[1][4]
-
Inhibition of Pro-Survival Signaling Pathways: Gambogic acid has been demonstrated to suppress the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[2] Additionally, it can inhibit the phosphorylation of key components of the MAPK pathway, such as ERK1/2 and JNK, further contributing to its anti-proliferative effects.
Paclitaxel: A Microtubule-Stabilizing Agent
Paclitaxel's primary mechanism of action is well-characterized and centers on its ability to disrupt microtubule dynamics.
-
Mitotic Arrest: By binding to the β-tubulin subunit of microtubules, Paclitaxel stabilizes them and prevents their depolymerization. This interference with the normal function of the mitotic spindle leads to an arrest of the cell cycle in the G2/M phase.
-
Induction of Apoptosis: The prolonged mitotic arrest triggered by Paclitaxel ultimately leads to the activation of apoptotic pathways. This can be mediated through various signaling cascades, including the JNK pathway and the inhibition of the pro-survival PI3K/Akt pathway. Paclitaxel has also been shown to affect the function of anti-apoptotic proteins like Bcl-2.
Visualizing the Mechanisms
To better understand the intricate signaling pathways affected by these compounds, the following diagrams were generated using Graphviz.
Caption: this compound Signaling Pathway in Breast Cancer Cells.
Caption: Paclitaxel Signaling Pathway in Breast Cancer Cells.
Experimental Protocols
The following are standardized protocols for key in vitro assays used to evaluate the efficacy of anticancer compounds.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound and Paclitaxel on breast cancer cells and to calculate their respective IC50 values.
Principle: This colorimetric assay measures the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan produced is directly proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Seed breast cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of this compound or Paclitaxel for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
MTT Incubation: After the treatment period, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a solution of SDS in HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the drug concentration and fitting the data to a dose-response curve.
Cell Cycle Analysis by Flow Cytometry
Objective: To determine the effect of this compound and Paclitaxel on the cell cycle distribution of breast cancer cells.
Principle: Propidium iodide (PI) is a fluorescent intercalating agent that stains DNA. The amount of PI fluorescence is directly proportional to the amount of DNA in a cell. By analyzing the fluorescence intensity of a population of cells using a flow cytometer, one can distinguish cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Procedure:
-
Cell Treatment: Treat breast cancer cells with the desired concentrations of this compound or Paclitaxel for a specified time period (e.g., 24 or 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization and wash them with phosphate-buffered saline (PBS).
-
Fixation: Fix the cells in ice-cold 70% ethanol while vortexing gently. The cells can be stored at -20°C.
-
Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cells in a staining solution containing propidium iodide (e.g., 50 µg/mL) and RNase A (to prevent staining of RNA).
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The data is typically displayed as a histogram of DNA content.
-
Data Analysis: Quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle using appropriate software.
Apoptosis Assay by Annexin V/PI Staining
Objective: To quantify the induction of apoptosis and distinguish it from necrosis in breast cancer cells treated with this compound and Paclitaxel.
Principle: In the early stages of apoptosis, phosphatidylserine (PS) is translocated from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and can be conjugated to a fluorescent dye (e.g., FITC). Propidium iodide (PI) is a fluorescent dye that can only enter cells with a compromised cell membrane, a characteristic of late apoptotic and necrotic cells. By using both Annexin V and PI, one can differentiate between viable cells (Annexin V-negative, PI-negative), early apoptotic cells (Annexin V-positive, PI-negative), and late apoptotic/necrotic cells (Annexin V-positive, PI-positive).
Procedure:
-
Cell Treatment: Treat breast cancer cells with this compound or Paclitaxel for the desired time.
-
Cell Harvesting: Harvest both the adherent and floating cells and wash them with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add fluorescently labeled Annexin V and PI to the cell suspension.
-
Incubation: Incubate the cells in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: Analyze the stained cells by flow cytometry immediately after staining.
-
Data Analysis: Quantify the percentage of cells in each quadrant (viable, early apoptotic, late apoptotic/necrotic) using flow cytometry software.
Experimental Workflow
The following diagram illustrates a typical workflow for comparing the in vitro efficacy of two compounds.
Caption: In Vitro Comparison Workflow.
Conclusion
This guide provides a comparative overview of this compound and Paclitaxel in the context of breast cancer cell lines. While Paclitaxel is a well-established therapeutic with a defined mechanism of action, this compound (based on data from the closely related Gambogic acid) emerges as a promising natural compound with a multi-targeted approach. Its ability to induce apoptosis and inhibit key pro-survival signaling pathways warrants further investigation.
Direct head-to-head comparative studies are essential to fully elucidate the relative potency and efficacy of this compound versus Paclitaxel in a broader range of breast cancer subtypes. The experimental protocols and workflows outlined here provide a framework for such investigations, which will be critical in determining the potential clinical utility of this compound as a novel breast cancer therapeutic.
References
- 1. Gambogic Acid Lysinate Induces Apoptosis in Breast Cancer MCF-7 Cells by Increasing Reactive Oxygen Species - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Gambogic acid sensitizes breast cancer cells to TRAIL-induced apoptosis by promoting the crosstalk of extrinsic and intrinsic apoptotic signalings - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Gambogic acid promotes apoptosis and resistance to metastatic potential in MDA-MB-231 human breast carcinoma cells. | Semantic Scholar [semanticscholar.org]
A Comparative Guide to the Mechanisms of Action of Isogambogic Acid and Related Anticancer Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides a cross-validation of the mechanism of action of Isogambogic acid (IGA) and compares its performance with its close structural analog Gambogic acid (GA), the potentially improved derivative Neogambogic acid (NGA), and the structurally distinct but mechanistically related compound Celastrol. This comparison is based on available preclinical data and aims to provide an objective overview to inform further research and drug development efforts.
Quantitative Comparison of Cytotoxicity
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following tables summarize the reported IC50 values for Acetyl this compound (AIGA), a derivative of IGA, Gambogic Acid (GA), and Celastrol (CSL) in various cancer cell lines. Data for this compound and Neogambogic acid were not available in a directly comparable format.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| Acetyl this compound | SW1 | Melanoma | ~1.0 | [1][2] |
| WM115 | Melanoma | 0.5 - 2.0 | [1] | |
| MEWO | Melanoma | 0.5 - 2.0 | [1] | |
| Celastrol | SW1 | Melanoma | ~0.05 - 0.1 | [1][2] |
| WM115 | Melanoma | ~1.0 | [1] | |
| MEWO | Melanoma | ~1.0 | [1] | |
| Gambogic Acid | Tca8113 | Oral Squamous Cell Carcinoma | 4.23 (72h) | [3] |
| TSCC | Oral Squamous Cell Carcinoma | 3.34 (72h) | [3] | |
| NT | Oral Squamous Cell Carcinoma | 3.76 (72h) | [3] | |
| BxPC-3 | Pancreatic Cancer | <8.3 (12h), <3.8 (24h), <1.7 (48h) | [4] | |
| MIA PaCa-2 | Pancreatic Cancer | <8.3 (12h), <3.8 (24h), <1.7 (48h) | [4] | |
| PANC-1 | Pancreatic Cancer | <8.3 (12h), <3.8 (24h), <1.7 (48h) | [4] | |
| SW1990 | Pancreatic Cancer | <8.3 (12h), <3.8 (24h), <1.7 (48h) | [4] | |
| Hep3B | Hepatocellular Carcinoma | 1.8 | [4] | |
| Huh7 | Hepatocellular Carcinoma | 2.2 | [4] | |
| MCF-7 | Breast Cancer | 1.46 | [4] |
Comparative Mechanism of Action
This compound and its related compounds exert their anticancer effects through a variety of mechanisms, primarily revolving around the induction of programmed cell death (apoptosis and autophagy) and the modulation of key signaling pathways involved in cancer cell proliferation and survival.
This compound (IGA) and its Derivatives
The mechanism of action for this compound and its acetylated form (AIGA) involves the induction of both apoptosis and autophagy, often in a cell-type-dependent manner.
-
Autophagy Induction: In some cancer cell lines, IGA is a potent inducer of autophagic cell death, a process that is independent of apoptosis. This is particularly relevant in apoptosis-resistant cancers.
-
Signaling Pathway Modulation:
-
Akt/mTOR Pathway: IGA has been shown to inhibit the Akt/mTOR signaling pathway, a central regulator of cell growth, proliferation, and survival. Inhibition of this pathway can lead to the induction of autophagy.
-
JNK Pathway: Acetyl this compound (AIGA) has been demonstrated to activate the c-Jun N-terminal kinase (JNK) pathway.[1][2] This activation is crucial for its ability to induce cell death in melanoma cells.[1][2]
-
Gambogic Acid (GA)
Gambogic acid, the more extensively studied isomer, shares some mechanistic similarities with IGA but also possesses distinct properties.
-
Apoptosis and Autophagy: GA is a well-documented inducer of both apoptosis and autophagy in a wide range of cancer cells.[5][6][7] In some contexts, autophagy can act as a survival mechanism against GA-induced stress, and its inhibition can enhance the apoptotic effects of GA.[5]
-
Signaling Pathway Modulation:
-
NF-κB Pathway: A key target of GA is the nuclear factor-kappa B (NF-κB) signaling pathway.[8][9][10][11][12] GA can inhibit the activation of NF-κB, a transcription factor that plays a critical role in inflammation, immunity, cell proliferation, and survival.[8][9][10][11][12] This inhibition is mediated, at least in part, by the covalent modification of the IκB-kinase-β (IKKβ) subunit.[10]
-
PI3K/Akt/mTOR Pathway: Similar to IGA, GA can also inhibit the PI3K/Akt/mTOR pathway.[13][14][15]
-
JNK Pathway: GA has also been shown to activate the JNK pathway, contributing to its pro-apoptotic effects.
-
Neogambogic Acid (NGA)
Neogambogic acid is reported to be a promising derivative of GA with potentially broader antitumor activity and lower toxicity. However, detailed mechanistic studies directly comparing NGA to IGA and GA are limited. It is presumed to share a similar foundational mechanism of action involving the induction of programmed cell death and modulation of key cancer-related signaling pathways.
Celastrol
Celastrol is a pentacyclic triterpenoid with a distinct chemical structure from the gambogic acid family, yet it shares some common mechanistic targets.
-
Apoptosis and Autophagy: Celastrol is a potent inducer of both apoptosis and autophagy in various cancer cell types.[16][17]
-
Signaling Pathway Modulation:
-
JNK Pathway: Similar to AIGA, Celastrol's cytotoxic effects are heavily dependent on the activation of the JNK signaling pathway.[16][17][18][19][20]
-
NF-κB Pathway: Celastrol is also a known inhibitor of the NF-κB pathway.[18][20]
-
PI3K/Akt Pathway: Celastrol can suppress the PI3K/Akt signaling pathway, further contributing to its anticancer effects.[19][21]
-
ROS Induction: Celastrol has been shown to induce the generation of reactive oxygen species (ROS), which can trigger both apoptosis and autophagy.[16][17][21]
-
Visualizing the Mechanisms
To better understand the complex signaling networks and experimental procedures involved in the cross-validation of this compound's mechanism of action, the following diagrams are provided.
Caption: Signaling pathways modulated by this compound.
Caption: Overlapping and distinct pathways of the compounds.
Caption: Workflow for validating the mechanism of action.
Experimental Protocols
The following are detailed protocols for the key experiments cited in the validation of the mechanisms of action for this compound and related compounds.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effects of the compounds and calculate their IC50 values.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds (this compound, etc.) dissolved in a suitable solvent (e.g., DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.
-
Prepare serial dilutions of the test compounds in culture medium.
-
Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compounds).
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
After incubation, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Carefully remove the medium containing MTT and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a dose-response curve.
Annexin V/PI Staining for Apoptosis Detection
Objective: To quantify the percentage of apoptotic and necrotic cells after treatment with the compounds.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the test compounds at the desired concentrations for the specified time. Include a vehicle control.
-
Harvest the cells by trypsinization and collect both the adherent and floating cells.
-
Wash the cells twice with cold PBS by centrifugation.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a new tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.
Western Blot for LC3-II/I Ratio to Detect Autophagy
Objective: To assess the induction of autophagy by measuring the conversion of LC3-I to LC3-II.
Materials:
-
6-well plates
-
Cancer cell lines
-
Complete culture medium
-
Test compounds
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF membranes
-
Primary antibodies (anti-LC3, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and treat with the test compounds as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary anti-LC3 antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Detect the protein bands using an ECL substrate and an imaging system.
-
Re-probe the membrane with an anti-β-actin antibody as a loading control.
-
Quantify the band intensities and calculate the LC3-II/LC3-I ratio or the ratio of LC3-II to the loading control. An increase in this ratio indicates the induction of autophagy.
Conclusion
This compound and its related compounds, Gambogic acid, Neogambogic acid, and Celastrol, represent a promising class of natural products with potent anticancer activities. While they exhibit distinct chemical structures, they share common mechanistic features, including the induction of apoptosis and autophagy, and the modulation of key signaling pathways such as the JNK, NF-κB, and PI3K/Akt/mTOR pathways. The available data suggests that Celastrol and derivatives of Gambogic acid may have higher potency in certain cancer cell lines. However, the lack of direct comparative studies necessitates further research to definitively establish the relative efficacy and therapeutic potential of these compounds. The experimental protocols and mechanistic insights provided in this guide offer a framework for the continued investigation and cross-validation of these promising anticancer agents.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The NF-kappa B inhibitor, celastrol, could enhance the anti-cancer effect of gambogic acid on oral squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autophagy inhibition promotes gambogic acid-induced suppression of growth and apoptosis in glioblastoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid counteracts mutant p53 stability by inducing autophagy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Gambogic acid-induced autophagy in nonsmall cell lung cancer NCI-H441 cells through a reactive oxygen species pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gambogic Acid Inhibits MDCK Cyst Enlargement by Suppressing Inflammation via p38 and NF-κB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Gambogic acid inhibits TNF-α-induced invasion of human prostate cancer PC3 cells in vitro through PI3K/Akt and NF-κB signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Gambogic acid, a novel ligand for transferrin receptor, potentiates TNF-induced apoptosis through modulation of the nuclear factor-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Apoptotic effect of gambogic acid in esophageal squamous cell carcinoma cells via suppression of the NF-κB pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 13. scispace.com [scispace.com]
- 14. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Celastrol induces apoptosis and autophagy via the ROS/JNK signaling pathway in human osteosarcoma cells: an in vitro and in vivo study - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Celastrol inhibits tumor cell proliferation and promotes apoptosis through the activation of c-Jun N-terminal kinase and suppression of PI3 K/Akt signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Celastrol suppresses expression of adhesion molecules and chemokines by inhibiting JNK-STAT1/NF-κB activation in poly(I:C)-stimulated astrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Celastrol inhibits growth and induces apoptotic cell death in melanoma cells via the activation ROS-dependent mitochondrial pathway and the suppression of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid Research: A Comparative Guide to Reproducibility and Robustness
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a derivative of the natural compound gambogic acid, has garnered significant interest in cancer research for its potent anti-tumor activities. This guide provides a comparative analysis of the existing research findings on this compound and its derivatives, with a focus on the reproducibility and robustness of the reported data. By objectively presenting quantitative data, experimental methodologies, and signaling pathway visualizations, this guide aims to equip researchers with a comprehensive understanding of the current state of this compound research and to highlight areas that may warrant further investigation.
Comparative Analysis of In Vitro Efficacy
The anti-cancer effects of this compound and its derivatives, acetyl this compound and isogambogenic acid, have been evaluated across various cancer cell lines. While direct replication studies are scarce, a comparative analysis of independent research provides insights into the consistency of its biological activity.
| Compound | Cancer Type | Cell Line(s) | Key Finding(s) | Reported Efficacy | Reference |
| Acetyl this compound | Melanoma | SW1, WM115, MEWO | Induces apoptosis, activates JNK pathway | 15% apoptosis in SW1 cells at 1 µmol/L | [1][2] |
| Isogambogenic Acid | Glioma | U87, U251 | Induces autophagic cell death and apoptosis, activates AMPK-mTOR pathway | IC50 of 3-4 µM in U87 and U251 cells | [3][4] |
| Isogambogenic Acid | Non-Small Cell Lung Cancer | A549, H460 | Induces apoptosis-independent autophagic cell death, inhibits Akt/mTOR pathway | Dose-dependent decrease in cell viability | [5][6] |
| Gambogenic Acid | Cisplatin-Resistant Non-Small Cell Lung Cancer | A549/Cis | Induces G1 cell cycle arrest and apoptosis | Potent inhibition of cell growth | [7] |
Observations on Robustness:
Across different studies and derivatives, this compound consistently demonstrates anti-proliferative and cell death-inducing properties in various cancer models. The involvement of key signaling pathways, such as mTOR and apoptosis-related cascades, is a recurring theme, suggesting a robust underlying mechanism of action. However, the specific mode of cell death (apoptosis vs. autophagy) and the primary signaling pathways affected can vary depending on the cancer type and the specific derivative used, indicating a need for further research to delineate these context-dependent effects.
Key Signaling Pathways Modulated by this compound and Its Derivatives
Several signaling pathways have been identified as key mediators of this compound's anti-cancer effects. The following diagrams illustrate the most consistently reported pathways.
Caption: this compound's Multi-Targeted Signaling Inhibition.
The above diagram illustrates how this compound and its derivatives can modulate multiple signaling pathways, including the activation of pro-apoptotic JNK and the pro-autophagic AMPK pathways, while inhibiting the pro-survival Akt/mTOR and the inflammatory NF-κB pathways.
Experimental Protocols: A Guide for Replication
To facilitate the replication and further investigation of the findings on this compound, detailed methodologies for key experiments are provided below. These protocols are synthesized from the methods sections of the cited literature.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of this compound on cancer cells.
Protocol:
-
Seed cells in a 96-well plate at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0, 1, 2.5, 5, 10 µM) for 24, 48, or 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 490 nm using a microplate reader.
-
Calculate cell viability as a percentage of the untreated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
Objective: To quantify the percentage of apoptotic cells after treatment with this compound.
Protocol:
-
Seed cells in a 6-well plate and treat with the desired concentrations of this compound for the specified time.
-
Harvest the cells by trypsinization and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis
Objective: To detect changes in the expression and phosphorylation of proteins in key signaling pathways.
Protocol:
-
Treat cells with this compound as required and lyse them in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA protein assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., p-AMPK, AMPK, p-mTOR, mTOR, cleaved caspase-3, β-actin) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL detection reagent and an imaging system.
-
Quantify band intensities and normalize to a loading control like β-actin.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical studies of celastrol and acetyl this compound in melanoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. karger.com [karger.com]
- 4. Isogambogenic Acid Inhibits the Growth of Glioma Through Activation of the AMPK-mTOR Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Isogambogenic acid induces apoptosis-independent autophagic cell death in human non-small-cell lung carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Gambogenic acid exerts anticancer effects in cisplatin‑resistant non‑small cell lung cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Isogambogic Acid and Other Xanthones from Garcinia Species for Therapeutic Development
For Researchers, Scientists, and Drug Development Professionals
The genus Garcinia, a rich source of bioactive compounds, has yielded a plethora of xanthones with significant therapeutic potential. Among these, isogambogic acid and its related compounds have garnered considerable interest for their potent anticancer and anti-inflammatory properties. This guide provides an objective comparison of this compound with other prominent xanthones from Garcinia species, including gambogic acid, α-mangostin, and morellic acid. The comparison is supported by experimental data on their biological activities and detailed methodologies for key assays.
Chemical Structures
The fundamental structural scaffold of these xanthones is a dibenzo-γ-pyrone core. Variations in prenyl groups, hydroxylations, and other modifications contribute to their diverse biological activities.
Figure 1: Chemical structures of selected Garcinia xanthones.
Comparative Cytotoxicity
The cytotoxic effects of Garcinia xanthones have been extensively evaluated across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a substance in inhibiting a specific biological or biochemical function, are summarized below.
Table 1: Comparative Cytotoxicity (IC50 in µM) of Garcinia Xanthones Against Various Cancer Cell Lines
| Xanthone | Cell Line | Cancer Type | IC50 (µM) | Reference |
| This compound (derivative) | SW1 | Melanoma | ~1.0 | [1] |
| Gambogic Acid | A549 | Lung Cancer | 0.29 | [2] |
| BGC-823 | Gastric Cancer | 2.35 | [2] | |
| HepG2 | Liver Cancer | 0.94 | [2] | |
| MCF-7 | Breast Cancer | 1.46 | [2] | |
| SMMC-7721 | Liver Cancer | 1.59 | [2] | |
| PC-3 | Prostate Cancer | - | - | |
| HCT116 | Colon Cancer | - | - | |
| α-Mangostin | A549 | Lung Cancer | ~10.0 | [3] |
| PC-3 | Prostate Cancer | 5.9 - 22.5 | [3] | |
| CNE-1 | Nasopharyngeal | 3.35 | [2] | |
| CNE-2 | Nasopharyngeal | 4.01 | [2] | |
| SGC-7901 | Gastric | 8.09 | [2] | |
| U-87 | Glioblastoma | 6.39 | [2] | |
| Morellic Acid | - | - | Data not available | - |
Mechanisms of Action: Signaling Pathways
This compound and other Garcinia xanthones exert their biological effects by modulating various intracellular signaling pathways critical for cell survival, proliferation, and inflammation.
Anticancer Mechanisms
The anticancer activity of these xanthones is often attributed to the induction of apoptosis (programmed cell death) and inhibition of cell proliferation and metastasis. Key signaling pathways implicated include:
-
NF-κB Pathway: Gambogic acid and α-mangostin have been shown to inhibit the nuclear factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor that regulates the expression of genes involved in inflammation, cell survival, and proliferation. Inhibition of this pathway leads to the downregulation of anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.
-
PI3K/Akt Pathway: This pathway is a central regulator of cell survival and proliferation. Gambogic acid has been reported to suppress the PI3K/Akt pathway, leading to the inhibition of downstream pro-survival signals and promoting apoptosis.
-
MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress. Acetylthis compound has been shown to activate the JNK pathway, which can lead to apoptosis in melanoma cells[1].
-
VEGFR-2 Signaling: Gambogic acid has been found to inhibit the vascular endothelial growth factor receptor 2 (VEGFR-2) signaling pathway, which is crucial for angiogenesis (the formation of new blood vessels) required for tumor growth and metastasis.
Anticancer Signaling Pathways of Garcinia Xanthones
Anti-inflammatory Mechanisms
Chronic inflammation is a key driver of many diseases, including cancer. Garcinia xanthones, particularly α-mangostin, exhibit potent anti-inflammatory effects primarily through the inhibition of the NF-κB pathway. This leads to a reduction in the production of pro-inflammatory mediators such as cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines.
Anti-inflammatory Mechanism of α-Mangostin
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are standard protocols for key assays used to evaluate the bioactivity of Garcinia xanthones.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Workflow:
MTT Assay Workflow
Detailed Steps:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of the xanthone compound. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add MTT solution (final concentration 0.5 mg/mL) to each well and incubate for 2-4 hours.
-
Solubilization: Remove the MTT-containing medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Western Blot for NF-κB Pathway Analysis
Western blotting is used to detect specific proteins in a sample. This protocol focuses on key proteins in the NF-κB pathway to assess its activation state.
Detailed Steps:
-
Cell Lysis: Treat cells with the xanthone of interest and/or an inflammatory stimulus (e.g., TNF-α). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate 20-40 µg of protein per lane on a polyacrylamide gel by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., phospho-IκBα, total IκBα, phospho-p65, total p65, and a loading control like β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Flow Cytometry for Apoptosis Detection (Annexin V/PI Staining)
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Detailed Steps:
-
Cell Treatment: Culture and treat cells with the desired concentrations of xanthones for a specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend the cells in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) to the cell suspension.
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.
-
Analysis: Analyze the stained cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Conclusion
This compound and other xanthones from Garcinia species represent a promising class of natural products for the development of novel anticancer and anti-inflammatory therapeutics. While gambogic acid and α-mangostin have been extensively studied, revealing potent bioactivities and well-defined mechanisms of action, further research is warranted to fully elucidate the therapeutic potential of this compound and morellic acid. The comparative data and standardized protocols provided in this guide serve as a valuable resource for researchers in the field to advance the discovery and development of these potent natural compounds.
References
Comparative analysis of the anti-inflammatory activity of Isogambogic acid derivatives
Audience: Researchers, scientists, and drug development professionals.
This guide provides an objective comparative analysis of the anti-inflammatory properties of Isogambogic acid (IGA) and its related derivatives. This compound is a major bioactive caged xanthone isolated from the resin of the Garcinia hanburyi tree.[1] It, along with its parent compound Gambogic acid (GA), has demonstrated a wide range of pharmacological effects, including potent anti-inflammatory and anti-tumor activities.[1][2] This document synthesizes experimental data on their mechanism of action, presents quantitative comparisons, details common experimental protocols, and visualizes the critical signaling pathways involved.
Mechanism of Action: Targeting Key Inflammatory Pathways
The anti-inflammatory effects of Gambogic acid and its derivatives are largely attributed to their ability to suppress the activation of the Nuclear Factor-κB (NF-κB) signaling pathway.[2][3] NF-κB is a crucial transcription factor that regulates the expression of numerous genes involved in the immune and inflammatory response, including pro-inflammatory cytokines and enzymes.[4]
In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[4][5] Upon stimulation by inflammatory triggers like lipopolysaccharide (LPS), a signaling cascade is initiated, leading to the activation of the IκB kinase (IKK) complex.[5] IKK then phosphorylates IκBα, tagging it for degradation. This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of target genes like TNF-α, IL-6, and iNOS.[4][6]
Studies have shown that Gambogic acid can directly inhibit the IKKβ subunit, preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[2][3] This action effectively shuts down the downstream inflammatory response. Additionally, these compounds have been shown to suppress other inflammatory pathways, such as the p38 MAPK signaling pathway.[1]
Caption: Inhibition of the NF-κB signaling pathway by this compound derivatives.
Quantitative Data on Anti-inflammatory Activity
The following table summarizes the inhibitory effects of Gambogic acid (a close structural analog of this compound) and its derivatives on key inflammatory markers in LPS-stimulated RAW 264.7 macrophages. Lower IC50/EC50 values indicate higher potency.
| Compound | Target | Activity Metric | Value (μM) | Reference |
| Gambogic Acid | NO Production | IC50 | ~1.0 - 1.5 | [2] |
| COX-2 Expression | EC50 | ~0.5 | [2] | |
| TNF-α Production | Inhibition | Significant at 1 μM | [2] | |
| IL-1β Secretion | IC50 | ~0.1 - 1.0 | [3] | |
| Acetyl this compound | Melanoma Cell Viability | IC50 | Low micromolar range | [7] |
| Pyranoxanthone Derivatives | Elastase Release | Inhibition | Potent activity observed | [8] |
Note: Data is compiled from multiple studies and experimental conditions may vary. Direct comparison should be made with caution.
Experimental Protocols
The evaluation of the anti-inflammatory activity of this compound derivatives typically involves a series of standardized in vitro assays.
Cell Culture and Stimulation
Murine macrophage cell lines, such as RAW 264.7, are commonly used. Cells are cultured in a suitable medium (e.g., DMEM with 10% FBS). For experiments, cells are plated and allowed to adhere. They are then pre-treated with various concentrations of the test compounds (e.g., IGA derivatives) for a short period (e.g., 1-2 hours) before being stimulated with an inflammatory agent like LPS (1 μg/mL) for a longer duration (e.g., 12-24 hours).
Cell Viability Assay (MTT Assay)
To ensure that the observed anti-inflammatory effects are not due to cytotoxicity, a cell viability assay is crucial.
-
Principle: The MTT reagent is reduced by mitochondrial dehydrogenases in living cells to a purple formazan product.
-
Method: After treatment, MTT solution is added to the cells and incubated for 2-4 hours. The medium is then removed, and a solvent (like DMSO) is added to dissolve the formazan crystals. The absorbance is measured (typically at 570 nm), and viability is expressed as a percentage of the untreated control.
Nitric Oxide (NO) Production Assay (Griess Test)
-
Principle: This assay measures nitrite (NO2-), a stable breakdown product of NO, in the cell culture supernatant.
-
Method: A volume of the supernatant is mixed with an equal volume of Griess reagent (a solution containing sulfanilamide and N-(1-naphthyl)ethylenediamine). After a short incubation at room temperature, the absorbance is measured at ~540 nm. The nitrite concentration is determined using a sodium nitrite standard curve.
Cytokine Quantification (ELISA)
-
Principle: Enzyme-Linked Immunosorbent Assay (ELISA) is used to quantify the concentration of specific pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the culture supernatant.
-
Method: Commercial ELISA kits are used according to the manufacturer's instructions. This typically involves adding the supernatant to wells pre-coated with a capture antibody, followed by the addition of a detection antibody, a substrate, and finally a stop solution. The resulting color intensity is proportional to the cytokine concentration and is read on a microplate reader.
Western Blot Analysis
-
Principle: This technique is used to detect and quantify the expression levels of specific proteins involved in the inflammatory signaling cascade (e.g., p-IKKβ, p-IκBα, iNOS, COX-2).
-
Method: Cells are lysed, and proteins are separated by size via SDS-PAGE. The separated proteins are transferred to a membrane, which is then incubated with primary antibodies specific to the target protein, followed by secondary antibodies conjugated to an enzyme. A substrate is added to produce a detectable signal (chemiluminescence or fluorescence), which is captured and quantified.
Caption: Standard experimental workflow for in vitro anti-inflammatory screening.
Conclusion
This compound and its derivatives represent a promising class of compounds with significant anti-inflammatory activity. Their primary mechanism of action involves the potent inhibition of the NF-κB signaling pathway, a central regulator of inflammation. The synthesis of various derivatives has shown that modifications to the core xanthone structure can modulate this activity, offering opportunities for the development of novel therapeutics.[8] Future research should focus on synthesizing and screening a broader library of derivatives to establish clear structure-activity relationships, conducting further in vivo studies in relevant disease models[9], and evaluating their safety profiles for potential clinical application in inflammatory diseases.
References
- 1. Gambogic Acid Inhibits MDCK Cyst Enlargement by Suppressing Inflammation via p38 and NF-κB Pathway Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Gambogic acid covalently modifies IκB-kinase-β subunit to mediate suppression of lipopolysaccharide-induced activation of NF-κB in macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potent Anti-Inflammatory and Antiproliferative Effects of Gambogic Acid in a Rat Model of Antigen-Induced Arthritis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Natural Small Molecules Targeting NF-κB Signaling in Glioblastoma [frontiersin.org]
- 6. mdpi.com [mdpi.com]
- 7. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Design and synthesis of gambogic acid analogs as potent cytotoxic and anti-inflammatory agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchexperts.utmb.edu [researchexperts.utmb.edu]
Isogambogic Acid: A Comparative Benchmark Analysis Against Classical Apoptosis Inducers
For Researchers, Scientists, and Drug Development Professionals: An Objective Performance Evaluation
Isogambogic acid, a natural xanthonoid derived from the resin of Garcinia hanburyi, has garnered significant interest for its potent anti-cancer properties. A key mechanism underlying its therapeutic potential is the induction of apoptosis, or programmed cell death. This guide provides a comprehensive comparison of this compound's performance against well-established apoptosis inducers—Staurosporine, Cisplatin, and Doxorubicin—supported by experimental data.
Comparative Efficacy in Apoptosis Induction
The following tables summarize the half-maximal inhibitory concentration (IC50) values and the percentage of apoptotic cells induced by this compound and the benchmark compounds across various cancer cell lines.
Table 1: IC50 Values for Apoptosis Induction
The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability. Lower IC50 values indicate higher potency.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Citation |
| This compound (as Gambogic Acid) | A549 | Non-Small Cell Lung Cancer | 3.56 ± 0.36 | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 4.05 ± 0.51 | [1] | |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | ~2.0 | [2] | |
| KKU-100 | Cholangiocarcinoma | < 10 | [3] | |
| HuCCA-1 | Cholangiocarcinoma | < 10 | [3] | |
| KKU-213 | Cholangiocarcinoma | < 10 | [3] | |
| Staurosporine | HCT116 | Colon Carcinoma | 0.006 | [4] |
| HeLa S3 | Cervical Cancer | 0.004 | [4] | |
| PC12 | Pheochromocytoma | > 1.0 (for apoptosis) | [4] | |
| U-937 | Histiocytic Lymphoma | ~0.5 - 1.0 | [5] | |
| Cisplatin | A549 | Non-Small Cell Lung Cancer | 21.88 ± 3.21 | [1] |
| NCI-H460 | Non-Small Cell Lung Cancer | 25.76 ± 4.03 | [1] | |
| A549/DDP (Cisplatin-resistant) | Non-Small Cell Lung Cancer | > 10 | [2] | |
| PC9 | Non-Small Cell Lung Cancer | ~5.0 | [6] | |
| Doxorubicin | SKOV-3 | Ovarian Cancer | ~0.5 | [7] |
| MOLM-13 | Acute Myeloid Leukemia | ~0.5 - 1.0 | [8] | |
| 32D BCR-ABL1+ | Leukemia | 1.0 | [9] |
Table 2: Percentage of Apoptotic Cells Induced
This table presents the percentage of cells undergoing apoptosis after treatment with the respective compounds, as determined by methods such as Annexin V/PI staining and flow cytometry.
| Compound | Cell Line | Concentration | Treatment Time | % Apoptotic Cells | Citation |
| Acetyl this compound | SW1 | 1 µM | 48 h | 15% | [10] |
| Gambogic Acid | A549/DDP | 2 µM (with 10 µg/mL Cisplatin) | 24 h | 18.0% | [2][11] |
| A549/DDP | 2 µM (with 10 µg/mL Cisplatin) | 48 h | 52.4% | [2][11] | |
| A549/DDP | 2 µM (with 10 µg/mL Cisplatin) | 72 h | 74.8% | [2][11] | |
| HT-29 | 1.25 µM | 48 h | 9.8% ± 1.2% | [12] | |
| HT-29 | 2.50 µM | 48 h | 25.7% ± 3.3% | [12] | |
| HT-29 | 5.00 µM | 48 h | 49.3% ± 5.8% | [12] | |
| Staurosporine | IgR3 | 1 µM | 24 h | ~50% | [13] |
| Mel-RM | 1 µM | 24 h | ~60% | [13] | |
| U-937 | 0.5 µM | 18 h | ~18% (total) | [5] | |
| Rat Astrocytes | 10⁻⁷ M | 6 h | ~25% (early) | [14] | |
| Cisplatin | PC9 | 5 µM | 72 h | ~25% (late) | [6] |
| HRE | 12.5 µM | 24 h | ~20% | [15] | |
| Doxorubicin | MOLM-13 | 0.5 µM | 48 h | ~53% (dead cells) | [8] |
| MOLM-13 | 1 µM | 48 h | ~89% (dead cells) | [8] |
Mechanisms of Apoptosis Induction
This compound and the benchmark inducers trigger apoptosis through distinct yet sometimes overlapping signaling pathways.
This compound (Gambogic Acid)
Gambogic acid, a close analog of this compound, initiates apoptosis through both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[16] It has been shown to downregulate the anti-apoptotic protein Bcl-2 while upregulating the pro-apoptotic protein Bax.[17] This shift in the Bax/Bcl-2 ratio disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and subsequent activation of caspase-9 and the executioner caspase-3.[3] Furthermore, Gambogic acid can induce the expression of Fas and FasL, key components of the extrinsic pathway, leading to the activation of caspase-8.[18] Some studies also indicate its ability to generate reactive oxygen species (ROS) and modulate the NF-κB and MAPK/HO-1 signaling pathways, which can sensitize cancer cells to other chemotherapeutic agents like cisplatin.[18]
References
- 1. benchchem.com [benchchem.com]
- 2. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. scienceopen.com [scienceopen.com]
- 4. selleckchem.com [selleckchem.com]
- 5. Induction of Apoptosis by Staurosporine Involves the Inhibition of Expression of the Major Cell Cycle Proteins at the G2/M Checkpoint Accompanied by Alterations in Erk and Akt Kinase Activities | Anticancer Research [ar.iiarjournals.org]
- 6. Cisplatin Activates the Growth Inhibitory Signaling Pathways by Enhancing the Production of Reactive Oxygen Species in Non-small Cell Lung Cancer Carrying an EGFR Exon 19 Deletion - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Gambogic acid sensitizes ovarian cancer cells to doxorubicin through ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Doxorubicin selectively induces apoptosis through the inhibition of a novel isoform of Bcl-2 in acute myeloid leukaemia MOLM-13 cells with reduced Beclin 1 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Doxorubicin Differentially Induces Apoptosis, Expression of Mitochondrial Apoptosis-Related Genes, and Mitochondrial Potential in BCR-ABL1-Expressing Cells Sensitive and Resistant to Imatinib - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. dovepress.com [dovepress.com]
- 12. Gambogic acid induces apoptosis and inhibits colorectal tumor growth via mitochondrial pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. aacrjournals.org [aacrjournals.org]
- 14. Staurosporine induces different cell death forms in cultured rat astrocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Gambogic acid: A shining natural compound to nanomedicine for cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 17. spandidos-publications.com [spandidos-publications.com]
- 18. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PubMed [pubmed.ncbi.nlm.nih.gov]
Isogambogic Acid: A Comparative Analysis of In Vivo Efficacy Against Established Anti-Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a caged xanthone derived from the resin of the Garcinia hanburyi tree, has garnered significant interest within the oncology research community for its potent anti-tumor properties. This guide provides a comparative overview of the in vivo efficacy of this compound (often studied as Gambogic Acid, GA) against established anti-cancer drugs, supported by experimental data from preclinical studies.
Comparative In Vivo Efficacy
The following tables summarize the quantitative data from various preclinical studies, offering a direct comparison of this compound/Gambogic acid's anti-tumor activity with that of conventional chemotherapeutic agents.
| Cancer Model | Treatment Groups | Dosage and Schedule | Key Findings | Reference |
| Paclitaxel-Resistant Triple-Negative Breast Cancer (MDA-MB-231R Xenograft) | Control | Vehicle | - | [1] |
| Paclitaxel | - | Reduced tumor growth compared to control. | [1] | |
| Gambogic Acid (GA) | - | Reduced tumor growth compared to control and paclitaxel alone. | [1] | |
| GA + Paclitaxel | - | Significantly reduced tumor growth compared to either agent alone. | [1],[2] | |
| Non-Small-Cell Lung Cancer (A549 Xenograft) | Control | Vehicle | Mean tumor volume of 1613 mm³ at the end of the experiment. | [3] |
| Cisplatin (CDDP) | - | Tumor inhibition rate of 57.2%. | [3] | |
| Gambogic Acid (GA) | - | Tumor inhibition rate of 29.0%. | [3] | |
| GA + CDDP | - | Tumor inhibition rate of 69.3%. | [3] | |
| Head and Neck Squamous Cell Carcinoma (HPV+ HNSCC Xenograft) | Control | Vehicle | - | [4] |
| 30-hydroxygambogic acid (GA-OH) | 0.6 mg/kg | Did not decrease the rate of tumor growth compared to control. | [4] | |
| Cisplatin | - | Showed tumor control. | [4] | |
| GA-OH + Cisplatin | GA-OH: 0.6 mg/kg | Higher regression of tumor growth compared to cisplatin monotherapy. | [4] | |
| Ovarian Cancer (SKOV-3 Xenograft) | Control | Vehicle | - | [5] |
| Doxorubicin | - | - | [5] | |
| Gambogic Acid (GA) | - | - | [5] | |
| GA + Doxorubicin | - | Synergistic suppressing effect on tumor growth. | [5] | |
| Prostate Cancer (PC3 Xenograft) | Control | Vehicle | - | [6] |
| Gambogic Acid (GA) | 3 mg/kg, daily s.c. | Effectively inhibited tumor angiogenesis and suppressed tumor growth. | [6] | |
| Multiple Myeloma (U266 Xenograft) | Control | Vehicle | Average tumor size of 615.5 ± 69.8 mm³ and tumor weight of 0.590 ± 0.099 g after 14 days. | [7] |
| Gambogic Acid (GA) | 2 mg/kg, every 2 days | Average tumor size of 323.3 ± 53.4 mm³ and tumor weight of 0.431 ± 0.074 g after 14 days. | [7] | |
| Gambogic Acid (GA) | 4 mg/kg, every 2 days | Average tumor size of 185.8 ± 39.7 mm³ and tumor weight of 0.223 ± 0.064 g after 14 days. | [7] | |
| Non-Small Cell Lung Carcinoma (NCI-H1993 Xenograft) | Control | Vehicle | - | [8] |
| Gambogic Acid (GA) | 10 mg/kg, daily i.p. | Slightly inhibited tumor growth. | [8] | |
| Gambogic Acid (GA) | 20 mg/kg, daily i.p. | Markedly inhibited tumor growth. | [8] | |
| Gambogic Acid (GA) | 30 mg/kg, daily i.p. | Almost completely inhibited tumor growth. | [8] |
Experimental Protocols
The following section outlines a generalized experimental protocol for evaluating the in vivo efficacy of this compound (Gambogic Acid) in a subcutaneous xenograft mouse model, based on methodologies reported in the cited literature.[9],[10]
1. Cell Culture and Animal Model:
-
Cell Lines: Human cancer cell lines (e.g., MDA-MB-231 for breast cancer, A549 for lung cancer, PC3 for prostate cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Animal Model: Immunodeficient mice (e.g., BALB/c nude or NOD/SCID mice), typically 6-8 weeks old, are used to prevent rejection of human tumor xenografts.
2. Tumor Xenograft Implantation:
-
Cancer cells are harvested during their exponential growth phase.
-
Cells are washed with sterile phosphate-buffered saline (PBS) and resuspended in a 1:1 mixture of serum-free medium and Matrigel.
-
A suspension containing 1-5 x 10^6 cells in a volume of 100-200 µL is subcutaneously injected into the flank of each mouse.[9],[8]
3. Drug Preparation and Administration:
-
This compound (Gambogic Acid) Formulation: GA is typically dissolved in a vehicle such as a mixture of DMSO, Cremophor EL, and saline.[9] The final concentration of DMSO is kept low to minimize toxicity.
-
Administration: Once tumors reach a palpable size (e.g., 100-200 mm³), mice are randomized into treatment and control groups.[10] GA is administered via intraperitoneal (i.p.) or subcutaneous (s.c.) injection at specified doses and schedules (e.g., daily or every other day).[8],[6] The control group receives the vehicle solution.
4. Efficacy and Toxicity Assessment:
-
Tumor Growth Measurement: Tumor dimensions (length and width) are measured with calipers every 2-3 days. Tumor volume is calculated using the formula: (Length x Width²) / 2.[9]
-
Toxicity Monitoring: Animal body weight is monitored regularly as an indicator of systemic toxicity. Significant weight loss (>15-20%) may necessitate a dose reduction or cessation of treatment.[9]
-
Endpoint Analysis: At the end of the study, mice are euthanized, and tumors are excised, weighed, and processed for further analysis (e.g., histopathology, western blotting).[9]
Signaling Pathways and Experimental Workflow
The anti-tumor activity of this compound is attributed to its modulation of multiple intracellular signaling pathways, leading to the induction of apoptosis and inhibition of tumor growth and angiogenesis.
Figure 1: A generalized workflow for conducting in vivo efficacy studies of anti-cancer compounds.
Figure 2: Simplified diagram of key signaling pathways affected by this compound leading to apoptosis.
The data presented in this guide underscore the potential of this compound as a potent anti-cancer agent, both as a monotherapy and in combination with existing chemotherapeutics. Its ability to overcome drug resistance and target multiple signaling pathways makes it a compelling candidate for further preclinical and clinical investigation. Researchers are encouraged to consult the cited literature for more detailed information on specific experimental conditions and results.
References
- 1. Gambogic acid increases the sensitivity to paclitaxel in drug-resistant triple-negative breast cancer via the SHH signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Gambogic acid synergistically potentiates cisplatin-induced apoptosis in non-small-cell lung cancer through suppressing NF-κB and MAPK/HO-1 signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 30-hydroxygambogic acid increases the efficacy of cisplatin in an HPV+ head and neck cancer in vivo model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Gambogic acid sensitizes ovarian cancer cells to doxorubicin through ROS-mediated apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Gambogic acid inhibits angiogenesis and prostate tumor growth by suppressing VEGFR2 signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Antitumor activity of gambogic acid on NCI-H1993 xenografts via MET signaling pathway downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
Confirming the Molecular Targets of Isogambogic Acid: A Comparative Guide to Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
Isogambogic acid, a derivative of the natural compound gambogic acid, has demonstrated significant potential as an anti-cancer agent by inducing programmed cell death (apoptosis) and autophagy in various cancer cell lines. Identifying the specific molecular targets of this compound is crucial for understanding its mechanism of action and advancing its development as a targeted therapy. This guide provides an objective comparison of genetic approaches used to validate these molecular targets, supported by experimental data and detailed protocols.
Unveiling Molecular Targets with Genetic Precision
Genetic validation offers a powerful and precise method to confirm the direct molecular targets of a compound, moving beyond correlational data from pharmacological inhibitor studies. By specifically silencing or knocking out a target gene, researchers can observe whether the cellular effects of the compound are diminished, thereby establishing a causal link. The two primary genetic techniques for this purpose are RNA interference (RNAi) using small interfering RNA (siRNA) and gene editing with CRISPR/Cas9.
A pivotal study on the closely related parent compound, gambogic acid, has identified the transferrin receptor (TfR) as a key molecular target. This finding was validated using siRNA to specifically knockdown the expression of TfR.[1] The principle of this approach is that if TfR is the primary gateway for gambogic acid's cytotoxic effects, reducing its expression should make the cells more resistant to the compound.
Performance Comparison: Genetic Validation vs. Pharmacological Inhibition
| Approach | Principle | Pros | Cons |
| siRNA-mediated knockdown | Post-transcriptional silencing of the target gene's mRNA. | High specificity, transient effect suitable for studying essential genes. | Incomplete knockdown, potential off-target effects, delivery challenges in some cell types. |
| CRISPR/Cas9-mediated knockout | Permanent disruption of the target gene at the DNA level. | Complete loss of function, highly specific. | Permanent genetic alteration may not mimic drug action, potential for off-target edits. |
| Pharmacological Inhibitors | Small molecules that block the activity of the target protein. | Easy to use, dose-dependent effects. | Can have off-target effects, may not be specific to one protein, potential for confounding interactions. |
Supporting Experimental Data
The following table summarizes the quantitative data from a study validating the transferrin receptor (TfR) as a molecular target for gambogic acid using siRNA. Given the structural similarity, these findings provide strong evidence for a similar mechanism for this compound.
| Experimental Readout | Control (Scrambled siRNA) + Gambogic Acid | TfR siRNA + Gambogic Acid | Percentage Change | Reference |
| TfR mRNA Expression | 100% | ~30% | ~70% reduction | [1] |
| TfR Protein Expression | 100% | ~30% | ~70% reduction | [1] |
| Gambogic Acid-induced Apoptosis | High | Significantly Reduced | Decreased sensitivity | [1] |
These results demonstrate a clear correlation: a significant reduction in TfR expression via siRNA directly leads to a decreased sensitivity to gambogic acid-induced apoptosis, strongly validating TfR as a key molecular target.[1]
Experimental Protocols
siRNA-mediated Knockdown of Transferrin Receptor for Target Validation
This protocol outlines the key steps for validating the transferrin receptor as a target of this compound using siRNA.
1. Cell Culture and Seeding:
-
Culture human cancer cells (e.g., KBM-5 leukemia cells) in RPMI 1640 medium supplemented with 10% fetal bovine serum, penicillin (100 units/mL), and streptomycin (100 µg/mL).
-
Seed the cells in 6-well plates at a density that will result in 50-60% confluency on the day of transfection.
2. siRNA Transfection:
-
On the day of transfection, prepare two sets of tubes. In one set, dilute 50 nM of TfR-specific siRNA or a scrambled control siRNA into serum-free medium.
-
In the second set of tubes, add a suitable transfection reagent (e.g., HiPerFect) to serum-free medium.
-
Combine the siRNA solution with the transfection reagent solution, mix gently, and incubate at room temperature for 10-15 minutes to allow for complex formation.
-
Add the siRNA-transfection reagent complexes to the cells.
-
Incubate the cells for 48 hours to allow for target gene knockdown.
3. This compound Treatment and Apoptosis Assay:
-
After the 48-hour incubation, treat the cells with a predetermined concentration of this compound for a specified duration (e.g., 24 hours).
-
Harvest the cells and assess for apoptosis using an Annexin V-FITC/Propidium Iodide (PI) staining kit and flow cytometry.
-
Analyze the percentage of apoptotic cells in the control and TfR-knockdown groups to determine if silencing TfR confers resistance to this compound.
4. Validation of Knockdown:
-
To confirm the knockdown of TfR, perform quantitative real-time PCR (qRT-PCR) to measure TfR mRNA levels and Western blotting to measure TfR protein levels in the transfected cells.
CRISPR/Cas9-mediated Knockout of Target Genes
For a more definitive validation, CRISPR/Cas9 can be used to create a stable knockout of the target gene.
1. gRNA Design and Cloning:
-
Design two to four guide RNAs (gRNAs) targeting the gene of interest (e.g., TfR1).
-
Clone the gRNAs into a suitable Cas9 expression vector.
2. Transfection and Selection:
-
Transfect the gRNA/Cas9 constructs into the target cells using a high-efficiency transfection method.
-
Select for successfully transfected cells using an appropriate marker (e.g., puromycin resistance).
3. Clonal Isolation and Validation:
-
Isolate single-cell clones by limiting dilution.
-
Expand the clones and validate the knockout of the target gene by sequencing the genomic DNA and performing Western blotting to confirm the absence of the protein.
4. Phenotypic Analysis:
-
Treat the validated knockout and wild-type control cells with this compound and assess the phenotypic outcome (e.g., apoptosis, cell viability) to determine if the knockout confers resistance to the compound.
Visualizing the Pathways and Processes
To better understand the molecular interactions and experimental procedures, the following diagrams have been generated.
Caption: Signaling pathway of this compound-induced apoptosis via the Transferrin Receptor.
Caption: Experimental workflow for siRNA-based validation of the Transferrin Receptor as a target.
Conclusion
Genetic approaches, particularly siRNA-mediated gene silencing, provide robust and specific methods for validating the molecular targets of this compound. The compelling evidence for the transferrin receptor as a primary target of the closely related gambogic acid offers a strong foundation for further investigation into this compound's precise mechanism of action. The use of these genetic tools is indispensable for the continued development of this compound as a targeted cancer therapeutic.
References
A Comparative Analysis of Isogambogic Acid and Celastrol in Melanoma: Efficacy and Mechanism
For Immediate Release
[City, State] – [Date] – In the ongoing quest for more effective melanoma therapeutics, two natural compounds, Isogambogic Acid and Celastrol, have emerged as promising candidates. A comprehensive comparative analysis reveals distinct and overlapping mechanisms of action, providing a crucial framework for researchers and drug development professionals. This guide synthesizes preclinical data on their anti-melanoma effects, focusing on cytotoxicity, apoptosis induction, and modulation of key signaling pathways.
Comparative Efficacy Against Melanoma Cells
Both this compound (investigated as Acetyl this compound) and Celastrol demonstrate potent cytotoxic effects against various melanoma cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, have been determined in multiple studies.[1]
| Compound | Cell Line | IC50 (µM) | Reference |
| Acetyl this compound | SW1 (mouse melanoma) | ~1.0 | [1] |
| WM115 (human melanoma) | 0.5 - 2.0 | [1] | |
| MEWO (human melanoma) | 0.5 - 2.0 | [1] | |
| Celastrol | SW1 (mouse melanoma) | ~0.1 | [1] |
| WM115 (human melanoma) | ~1.0 | [1] | |
| MEWO (human melanoma) | ~1.0 | [1] | |
| B16-F10 (mouse melanoma) | Not explicitly stated, but effective at inducing apoptosis at low µM concentrations | [2][3] |
Celastrol generally exhibits a lower IC50 value in the SW1 mouse melanoma cell line compared to Acetyl this compound, suggesting higher potency in this specific model.[1] In human melanoma cell lines, both compounds show efficacy in the low micromolar range.[1]
Induction of Apoptosis: A Shared Strategy
A primary mechanism through which both compounds exert their anti-tumor effects is the induction of apoptosis, or programmed cell death.
This compound (as Acetyl this compound): Studies have shown that Acetyl this compound efficiently elicits cell death in melanoma cells.[1][4] This pro-apoptotic activity is linked to its ability to modulate specific signaling pathways that control cell survival and death.
Celastrol: Celastrol is a potent inducer of apoptosis in melanoma cells.[5] Its pro-apoptotic effects are well-documented and involve multiple mechanisms, including the generation of reactive oxygen species (ROS), activation of caspases, and cleavage of PARP.[5] Furthermore, Celastrol-induced apoptosis is mediated by both caspase-dependent and -independent pathways.[5]
| Feature | This compound (as Acetyl this compound) | Celastrol |
| Apoptosis Induction | Yes | Yes |
| Caspase Activation | Implied through JNK pathway activation | Yes |
| PARP Cleavage | Implied through apoptosis induction | Yes |
| ROS Generation | Not explicitly documented in comparative studies | Yes |
Divergent and Convergent Signaling Pathways
The anti-melanoma activity of this compound and Celastrol can be attributed to their modulation of critical intracellular signaling pathways that govern cell proliferation, survival, and apoptosis.
Shared Pathway: JNK/ATF2 Signaling
A key preclinical study revealed that both Acetyl this compound and Celastrol target the c-Jun N-terminal kinase (JNK) and activating transcription factor 2 (ATF2) signaling pathway.[1][4] Both compounds were found to:
-
Inhibit ATF2 transcriptional activity: ATF2 is a transcription factor that can contribute to melanoma development and progression.[1]
-
Activate JNK: JNK activation is required for the cytotoxic effects of both compounds in melanoma cells.[1]
-
Increase c-Jun transcriptional activity: c-Jun is a downstream target of JNK, and its activation is involved in the apoptotic response.[1]
Celastrol's Broader Impact: PI3K/AKT/mTOR and NF-κB Pathways
Celastrol's anti-melanoma activity extends beyond the JNK/ATF2 pathway. It has been shown to inhibit two other critical pro-survival signaling cascades:
-
PI3K/AKT/mTOR Pathway: Celastrol suppresses the activation of the PI3K/AKT/mTOR signaling cascade in melanoma cells.[2][3][5] This pathway is frequently hyperactivated in melanoma and plays a central role in promoting cell proliferation, growth, and survival.[2]
-
NF-κB Pathway: Celastrol can inhibit the activation of NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells).[6][7] It achieves this by preventing the phosphorylation of IκB, which leads to the blockage of NF-κB translocation to the nucleus.[6] The NF-κB pathway is crucial for inflammation, immunity, and cell survival, and its inhibition can sensitize cancer cells to apoptosis.[6]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparative analysis of this compound and Celastrol.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Protocol:
-
Cell Seeding: Seed melanoma cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.[8]
-
Compound Treatment: Treat the cells with various concentrations of this compound or Celastrol for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well at a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.[9]
-
Formazan Solubilization: Remove the medium and add a solubilizing agent, such as DMSO, to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.[9] Cell viability is calculated as a percentage relative to untreated control cells.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Cell Treatment: Treat melanoma cells with this compound or Celastrol for the desired time.
-
Cell Harvesting: Collect both adherent and floating cells.
-
Washing: Wash the cells with cold PBS.[10]
-
Resuspension: Resuspend the cells in 1X Binding Buffer.[11]
-
Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension and incubate in the dark at room temperature for 15 minutes.[10][12]
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.[10]
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Western Blot Analysis
This technique is used to detect specific proteins in a sample and assess the effect of the compounds on their expression and phosphorylation status.
Protocol:
-
Cell Lysis: Treat cells with the compounds, then lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[13][14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[13]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[13]
-
Blocking: Block the membrane with a solution of non-fat milk or bovine serum albumin (BSA) in TBST to prevent non-specific antibody binding.[13]
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the proteins of interest (e.g., p-JNK, JNK, p-c-Jun, c-Jun, p-AKT, AKT, cleaved PARP, β-actin) overnight at 4°C.[13]
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.[13]
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and visualize them using an imaging system.[13]
Conclusion
Both this compound and Celastrol demonstrate significant anti-melanoma properties, primarily through the induction of apoptosis. Their mechanisms converge on the activation of the JNK signaling pathway and inhibition of the pro-survival factor ATF2.[1] However, Celastrol exhibits a broader mechanistic profile by also inhibiting the PI3K/AKT/mTOR and NF-κB pathways, which are critical drivers of melanoma progression.[5][6] These findings underscore the therapeutic potential of both compounds and provide a rationale for further investigation, including in vivo studies and potential combination therapies, to fully elucidate their clinical utility in the treatment of melanoma.
References
- 1. Preclinical Studies of Celastrol and Acetyl this compound in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Celastrol inhibits mouse B16-F10 melanoma cell survival by regulating the PI3K/AKT/mTOR signaling pathway and repressing HIF-1α expression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical studies of celastrol and acetyl this compound in melanoma [pubmed.ncbi.nlm.nih.gov]
- 5. Celastrol inhibits growth and induces apoptotic cell death in melanoma cells via the activation ROS-dependent mitochondrial pathway and the suppression of PI3K/AKT signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Celastrol synergistically enhances temozolomide cytotoxicity in melanoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Celastrol inhibits migration and invasion through blocking the NF-κB pathway in ovarian cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. 4.3. MTT Assay [bio-protocol.org]
- 9. merckmillipore.com [merckmillipore.com]
- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 11. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. bosterbio.com [bosterbio.com]
- 13. pubcompare.ai [pubcompare.ai]
- 14. 4.4. Western Blotting [bio-protocol.org]
Evaluating the synergistic effects of Isogambogic acid with other therapies
A comprehensive analysis of the enhanced anti-tumor effects of Isogambogic acid in combination with conventional cancer treatments, supported by experimental data and mechanistic insights.
This compound (IGA), a natural compound derived from the resin of Garcinia hanburyi, has demonstrated significant potential as a potent anti-cancer agent. Its therapeutic efficacy is substantially amplified when used in synergy with other established cancer therapies. This guide provides a comparative overview of the synergistic effects of this compound and its derivatives when combined with chemotherapeutic agents such as Bortezomib, Cisplatin, and the apoptosis-inducing ligand TRAIL. The data presented herein, sourced from preclinical studies, highlights the enhanced tumor-killing capabilities and the underlying molecular mechanisms of these combination therapies, offering valuable insights for researchers and drug development professionals.
Synergistic Effects with Bortezomib in Multiple Myeloma
The combination of Gambogenic acid (GNA), a derivative of this compound, with the proteasome inhibitor Bortezomib has shown strong synergistic anti-tumor activity against multiple myeloma. This synergy is characterized by enhanced apoptosis and cell cycle arrest in cancer cells.
Quantitative Data Summary
| Parameter | Cell Line | Treatment | Result |
| Apoptosis Rate (48h) | MM.1S | Control | 6.57 ± 0.15% |
| 4.0nM Bortezomib | 89.67 ± 5.15% | ||
| 0.90µM GNA | 97.80 ± 0.81% | ||
| 4.0nM Bortezomib + 0.90µM GNA | 98.9 ± 3.86%[1] | ||
| G2/M Phase Arrest (48h) | MM.1S | Control | 17.23 ± 1.65% |
| 4.0nM Bortezomib | 31.09 ± 2.16% | ||
| 0.90µM GNA | 26.68 ± 1.96% | ||
| In Vivo Tumor Inhibition Rate | MM.1S Xenograft | Bortezomib alone | 9.68% |
| GNA alone | 19.35% | ||
| Bortezomib + GNA | 41.94%[1] |
Experimental Protocols
Cell Viability Assay (CCK-8): MM.1S cells were seeded in 96-well plates and treated with varying concentrations of Bortezomib, GNA, or a combination of both for 24, 48, and 72 hours. Cell viability was assessed using a Cell Counting Kit-8 (CCK-8) assay according to the manufacturer's instructions.
Apoptosis Analysis (Flow Cytometry): MM.1S cells were treated with the indicated concentrations of Bortezomib and GNA for 48 hours. Cells were then harvested, washed with PBS, and stained with Annexin V-FITC and Propidium Iodide (PI). The percentage of apoptotic cells was determined using a flow cytometer.
In Vivo Xenograft Model: BALB/c nude mice were subcutaneously injected with MM.1S cells. When tumors reached a palpable size, mice were randomly assigned to treatment groups: vehicle control, Bortezomib alone (0.25 mg/kg), GNA alone (2.0 mg/kg), or the combination. Tumor volumes were measured every two days.
Signaling Pathway
The synergistic effect of Gambogenic acid and Bortezomib in multiple myeloma cells is mediated through the intrinsic apoptosis pathway. The combination treatment leads to the activation of p53, which in turn upregulates the pro-apoptotic protein Bax and downregulates the anti-apoptotic protein Bcl-2. This shift in the Bax/Bcl-2 ratio results in the cleavage and activation of Caspase-3 and subsequent cleavage of PARP, leading to apoptosis.
Synergistic Effects with Cisplatin in Non-Small-Cell Lung Cancer
The combination of Gambogic acid (GA) with the chemotherapeutic drug Cisplatin has been shown to enhance the anti-tumor effects on cisplatin-resistant lung cancer cells.[2] This synergistic interaction is attributed to the downregulation of multidrug resistance-associated proteins and the induction of apoptosis.[2]
Quantitative Data Summary
| Parameter | Cell Line | Treatment (48h) | Result |
| IC50 of Cisplatin | A549/DDP | Cisplatin alone | 20.34 ± 1.21 µg/mL |
| Cisplatin + 2 µM GA | 9.92 ± 0.87 µg/mL | ||
| Apoptosis Rate (72h) | A549/DDP | Control | <5% |
| 10 µg/mL Cisplatin | ~20% | ||
| 2 µM GA | ~30% | ||
| 10 µg/mL Cisplatin + 2 µM GA | 74.8%[2] | ||
| Resistance Index (RI) Reduction | A549/DDP | 2 µM GA (48h) | 2.05-fold reduction[3] |
Experimental Protocols
Cell Proliferation Assay (CCK-8): A549 and cisplatin-resistant A549/DDP cells were treated with various concentrations of GA and/or Cisplatin for 24 and 48 hours. Cell viability was determined using the Cell Counting Kit-8 assay.
Apoptosis Analysis (Flow Cytometry): A549/DDP cells were treated with GA, Cisplatin, or the combination for 24, 48, and 72 hours. Apoptotic cells were quantified by flow cytometry after staining with Annexin V and Propidium Iodide.
Western Blot Analysis: Protein expression levels of MRP2, LRP, cleaved caspase-3, Bax, pro-caspase-9, and Bcl-2 in A549/DDP cells were analyzed by Western blot after treatment with GA and/or Cisplatin.
Signaling Pathway
Gambogic acid enhances Cisplatin's efficacy in resistant NSCLC cells by downregulating the drug efflux pumps MRP2 and LRP, leading to increased intracellular accumulation of Cisplatin. Furthermore, the combination therapy promotes apoptosis by upregulating the pro-apoptotic proteins Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2 and pro-caspase-9.
References
- 1. Synergism of gambogenic acid with bortezomib induce apoptosis of multiple myeloma. - ASCO [asco.org]
- 2. Combination of gambogic acid with cisplatin enhances the antitumor effects on cisplatin-resistant lung cancer cells by downregulating MRP2 and LRP expression - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Gambogic acid improves non‐small cell lung cancer progression by inhibition of mTOR signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Isogambogic Acid: A Guide for Laboratory Professionals
Published on: November 20, 2025
Essential Safety and Disposal Information for Researchers
Isogambogic acid, a potent caged xanthone with significant anti-cancer properties, requires strict handling and disposal procedures due to its hazardous and cytotoxic nature. Adherence to these protocols is crucial for ensuring personnel safety and environmental protection. This document provides a comprehensive, step-by-step guide for the safe management and disposal of this compound waste in a research environment.
Hazard Profile and Quantitative Safety Data
This compound is classified as a hazardous substance. Understanding its toxicological profile is fundamental to its safe handling. It is toxic if swallowed and can cause skin, eye, and respiratory irritation.
| Metric | Value | Species | Exposure Route |
| LD50 | 88 mg/kg | Rat | Intraperitoneal |
| LD50 | 354 mg/kg | Mouse | Subcutaneous |
| TDLO | 420 ml/kg/1W intermittent | Rat | Oral |
| LDLO | 39.37 mg/kg | Mouse | Intraperitoneal |
| LD50: Lethal Dose, 50%; TDLO: Lowest Published Toxic Dose; LDLO: Lowest Published Lethal Dose. |
Operational Disposal Plan: A Step-by-Step Guide
The primary and most critical step in disposing of this compound waste is to work through your institution's Environmental Health and Safety (EHS) department. The following steps provide a general framework for this process:
Step 1: Personal Protective Equipment (PPE)
Always wear appropriate PPE when handling this compound in any form (solid or in solution). This includes, at a minimum:
-
A lab coat
-
Safety goggles or a face shield
-
Chemical-resistant gloves (nitrile gloves are a common choice; double-gloving is recommended)
All handling of powdered this compound should be performed in a certified chemical fume hood to prevent inhalation of dust particles.
Step 2: Waste Segregation
Proper segregation is the cornerstone of safe laboratory waste management. Immediately upon generation, all this compound-contaminated materials must be separated from non-hazardous waste.
-
Solid Waste: This includes contaminated consumables such as gloves, pipette tips, centrifuge tubes, and paper towels. These items should be placed in a designated, clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions of this compound or contaminated solvents should be collected in a dedicated, leak-proof, and chemically compatible waste container. Do not mix with other chemical waste streams unless explicitly permitted by your EHS department.
-
Sharps: Needles, syringes, and other contaminated sharps must be disposed of in a puncture-proof sharps container that is clearly labeled as containing this compound waste.
Step 3: Containerization and Labeling
-
Use only appropriate containers for hazardous waste, as provided or approved by your EHS department.
-
All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," and any other information required by your institution.
-
Keep waste containers securely sealed when not in use.
Step 4: Storage
-
Store hazardous waste in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used to prevent the spread of material in case of a leak.
-
Store in a cool, dry, and well-ventilated area, away from incompatible materials.
Step 5: Disposal
The final disposal of this compound waste must be conducted through your institution's EHS office or a licensed hazardous waste disposal contractor.
-
Requesting a Pickup: Follow your institution's specific procedures for requesting a hazardous waste pickup. This typically involves completing a form or using an online system to provide details about the waste.
-
Transportation: Do not transport hazardous waste outside of the laboratory unless you are specifically trained and authorized to do so. EHS personnel are equipped to handle the safe transportation of chemical waste.
-
Regulatory Compliance: All disposal must be carried out in accordance with local, state, and federal regulations. The most common final disposal method for cytotoxic waste is high-temperature incineration.[1]
Experimental Protocols: Chemical Degradation of this compound Waste
For situations where chemical deactivation of small quantities of this compound waste is desired before collection by EHS, oxidative degradation can be employed. These methods should be performed in a chemical fume hood with appropriate PPE. The goal is to break down the cytotoxic compound into less harmful substances.
Important Note: The efficacy of these procedures should be validated in your laboratory setting, and the resulting waste should still be disposed of as hazardous waste unless confirmed to be non-hazardous by analytical methods and approved by your EHS department.
Protocol 1: Degradation using Potassium Permanganate
This protocol is adapted from general procedures for the chemical degradation of cytotoxic drugs.[1][2]
Materials:
-
This compound waste solution
-
Potassium permanganate (KMnO₄)
-
Sulfuric acid (H₂SO₄), concentrated
-
Sodium bisulfite (NaHSO₃) solution (for quenching)
-
pH paper or meter
-
Stir plate and stir bar
Procedure:
-
In a suitable container within a chemical fume hood, carefully acidify the this compound waste solution by slowly adding concentrated sulfuric acid until the pH is approximately 3.
-
Slowly add a saturated solution of potassium permanganate while stirring. Continue adding the potassium permanganate solution until a persistent purple color remains, indicating an excess of the oxidizing agent.
-
Allow the reaction to proceed for at least two hours to ensure complete degradation.
-
Quench the excess potassium permanganate by slowly adding a sodium bisulfite solution until the purple color disappears and a clear or slightly brown solution is formed (due to manganese dioxide).
-
Neutralize the final solution to a pH between 6 and 8 with a suitable base (e.g., sodium hydroxide).
-
Dispose of the final solution as hazardous waste through your EHS department.
Protocol 2: Degradation using Sodium Hypochlorite (Bleach)
This protocol is based on the use of bleach for the decontamination of cytotoxic agents.[2]
Materials:
-
This compound waste solution
-
Sodium hypochlorite (NaOCl) solution (household bleach, typically 5.25%)
-
Sodium thiosulfate (Na₂S₂O₃) solution (for quenching)
-
pH paper or meter
-
Stir plate and stir bar
Procedure:
-
In a chemical fume hood, place the this compound waste solution in a suitable container.
-
Slowly add an equal volume of sodium hypochlorite solution while stirring.
-
Allow the reaction to proceed for at least 30 minutes.
-
Quench the excess sodium hypochlorite by adding a sodium thiosulfate solution.
-
Neutralize the final solution to a pH between 6 and 8.
-
Dispose of the final solution as hazardous waste through your EHS department.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
Caption: Workflow for the segregation and disposal of this compound waste.
By implementing these procedures, researchers can ensure the safe handling and disposal of this compound, minimizing risks to themselves and the environment, and maintaining compliance with institutional and regulatory standards.
References
Essential Safety and Operational Guide for Handling Isogambogic Acid
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of Isogambogic acid. Adherence to these procedures is essential to ensure a safe laboratory environment and minimize risk of exposure. This compound and related compounds, such as Gambogic Acid, are cytotoxic and require careful handling. A Safety Data Sheet (SDS) for Gambogic Acid indicates it is toxic if swallowed, causes skin and eye irritation, and may cause respiratory irritation[1].
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound to prevent skin and eye contact, inhalation, and ingestion.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must be worn at all times when handling this compound in liquid or powder form. A face shield must be worn over goggles when there is a risk of splashing, such as during solution preparation or transfers of larger quantities[2][3][4]. |
| Hand Protection | Chemical-Resistant Gloves | Nitrile or butyl rubber gloves are recommended. Always inspect gloves for tears or punctures before use. Double-gloving is advised when handling concentrated solutions. Dispose of contaminated gloves immediately in designated hazardous waste containers[3]. |
| Body Protection | Laboratory Coat | A fully buttoned lab coat must be worn to protect against splashes and spills. In case of significant contamination, the coat should be removed immediately and decontaminated before reuse or disposed of as hazardous waste[2]. |
| Respiratory Protection | Respirator | When handling the powdered form of this compound or when there is a potential for aerosol generation, a properly fitted N95 respirator or a higher level of respiratory protection, such as a full-face respirator with appropriate cartridges, is necessary to prevent inhalation[3]. |
Operational Plan: Step-by-Step Handling Procedures
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage or leaks.
-
Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
The storage container should be tightly sealed and clearly labeled with the chemical name and hazard warnings.
2. Preparation and Use:
-
All handling of this compound, especially the powdered form, must be conducted in a certified chemical fume hood to minimize inhalation exposure.
-
Before starting work, ensure that an emergency eyewash station and safety shower are readily accessible.
-
Use dedicated labware for handling this compound.
-
When preparing solutions, slowly add the acid to the solvent to avoid splashing.
-
Do not eat, drink, or smoke in the area where this compound is handled[1].
3. Spill Response:
-
Small Spills: In case of a small spill, wear appropriate PPE, and cover the spill with an absorbent material. Carefully collect the absorbed material into a labeled hazardous waste container. Clean the spill area with a suitable decontamination solution.
-
Large Spills: For large spills, evacuate the area immediately and alert safety personnel.
Disposal Plan
The disposal of this compound and contaminated materials must comply with local, state, and federal regulations for hazardous waste.
1. Waste Segregation:
-
Collect all waste contaminated with this compound (e.g., gloves, pipette tips, absorbent pads) in a dedicated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.
2. Container Management:
-
Use compatible containers for waste collection that can be securely sealed.
-
Label waste containers with "Hazardous Waste" and list the contents, including "this compound."
3. Final Disposal:
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Do not dispose of this compound down the drain or in regular trash.
Experimental Workflow for Safe Handling
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
